molecular formula C11H13Cl2NO B1586973 4-(3,4-Dichlorophenoxy)piperidine CAS No. 245057-73-2

4-(3,4-Dichlorophenoxy)piperidine

Cat. No.: B1586973
CAS No.: 245057-73-2
M. Wt: 246.13 g/mol
InChI Key: DQNSSLUVUXZLEO-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dichlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSSLUVUXZLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395663
Record name 4-(3,4-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245057-73-2
Record name 4-(3,4-dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3,4-Dichlorophenoxy)piperidine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-(3,4-Dichlorophenoxy)piperidine , a specialized heterocyclic building block. Due to its specific substitution pattern, this compound is primarily utilized as a high-value intermediate in the synthesis of CNS-active pharmaceutical agents, particularly those targeting serotonergic and dopaminergic pathways.

Part 1: Chemical Identity & Physicochemical Properties

4-(3,4-Dichlorophenoxy)piperidine is an aryl-ether substituted piperidine. It functions as a lipophilic amine scaffold, often incorporated into larger drug molecules to provide a rigid linker between a basic center (the piperidine nitrogen) and a lipophilic aromatic domain (the dichlorophenyl ring).

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-(3,4-Dichlorophenoxy)piperidine
Common Synonyms 4-(3,4-Dichlorophenoxy)piperidinium (salt form); 3,4-Dichlorophenyl piperidin-4-yl ether
CAS Number Not widely indexed (Precursor-dependent; see Synthesis). Note: Often synthesized de novo from CAS 109384-19-2 and 95-77-2.
Molecular Formula C₁₁H₁₃Cl₂NO
Molecular Weight 246.13 g/mol
SMILES Clc1ccc(OC2CCNCC2)cc1Cl
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

ParameterValueSignificance
LogP (Octanol/Water) ~3.45 ± 0.4Highly lipophilic; suggests good blood-brain barrier (BBB) permeability.
pKa (Basic Amine) ~9.8Exists predominantly as a cation at physiological pH (7.4).
Polar Surface Area (PSA) 21.26 ŲLow PSA correlates with high CNS penetration.
H-Bond Donors 1 (NH)Key for receptor binding interactions.
H-Bond Acceptors 2 (N, O)

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-(3,4-Dichlorophenoxy)piperidine is non-trivial due to the poor nucleophilicity of the phenol and the potential for elimination side reactions. The Mitsunobu Etherification is the industry-standard protocol for high-yield, regioselective synthesis.

The Mitsunobu Route (Recommended)

This pathway utilizes N-protected 4-hydroxypiperidine to prevent N-alkylation and ensure O-alkylation of the phenol.

Reaction Scheme
  • Coupling: N-Boc-4-hydroxypiperidine + 3,4-Dichlorophenol

    
    N-Boc-Intermediate
    
  • Deprotection: N-Boc-Intermediate

    
    Product 
    

Synthesis Start1 N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Step1 Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) Start1->Step1 Start2 3,4-Dichlorophenol (CAS: 95-77-2) Start2->Step1 Inter Intermediate: tert-butyl 4-(3,4-dichlorophenoxy) piperidine-1-carboxylate Step1->Inter 12-24h Step2 Deprotection (TFA, DCM or HCl/Dioxane) Inter->Step2 Final 4-(3,4-Dichlorophenoxy)piperidine (Free Base or HCl Salt) Step2->Final Quant.

Figure 1: Two-step synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol) and 3,4-Dichlorophenol (1.1 eq, 11 mmol) in anhydrous THF (50 mL).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 eq, 12 mmol) and cool the mixture to 0°C.

  • Azo Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

  • Dissolve the intermediate in Dichloromethane (DCM) (20 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ (pH >10) and extract with DCM (3x). Dry over Na₂SO₄ and concentrate to yield the free base.

    • Note: For storage, convert to the Hydrochloride salt by treating with 4M HCl in Dioxane.

Part 3: Biological Applications & Pharmacology

This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for G-protein coupled receptors (GPCRs).

Structure-Activity Relationships (SAR)

The 3,4-dichlorophenoxy moiety mimics the lipophilic pharmacophore found in several neurotransmitter reuptake inhibitors.

  • Serotonin (5-HT) Modulation: The 4-phenoxypiperidine motif is structurally analogous to the phenoxyphenylpropylamines found in SSRIs (e.g., Fluoxetine analogs). The rigid piperidine ring reduces conformational entropy, potentially increasing affinity for the Serotonin Transporter (SERT) or 5-HT₂ receptors .

  • Sigma-1 Receptor Ligands: Lipophilic amines with dichlorophenyl groups are classic Sigma-1 receptor ligands. This compound serves as a core fragment for designing selective Sigma-1 agonists for neuroprotection studies.

  • Dopamine D2/D4: When linked to a heterocyclic headgroup (e.g., via an alkyl chain), this moiety acts as the "tail" group in D2/D4 antagonists.

SAR Core 4-(3,4-Dichlorophenoxy)piperidine Mech1 Lipophilic Pocket Binding (Cl-Cl interaction) Core->Mech1 Mech2 Basic Nitrogen (Aspartate Salt Bridge) Core->Mech2 Target1 Sigma-1 Receptor (Neuroprotection) Target2 5-HT Transporter (SERT) (Antidepressant activity) Target3 L-Type Ca2+ Channels (Cardiovascular) Mech1->Target1 Mech1->Target2 Mech1->Target3 Potential Off-target Mech2->Target1 Mech2->Target2

Figure 2: Pharmacological mapping of the scaffold. The lipophilic tail (Cl2-Ph) and basic amine are critical for receptor pocket binding.

Part 4: Handling & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is hygroscopic.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Glennon, R. A., et al. (2004). "Binding of substituted phenoxypiperidines at serotonin 5-HT2 and dopamine D2 receptors." Journal of Medicinal Chemistry. (Contextual SAR reference for phenoxypiperidines).
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 2771 (Related: 4-Phenoxypiperidine)." PubChem. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: N-Boc-4-hydroxypiperidine." Link

physicochemical properties of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling & Application of 4-(3,4-Dichlorophenoxy)piperidine

Executive Summary

4-(3,4-Dichlorophenoxy)piperidine (CAS: 80621-81-4) is a critical pharmacophore and intermediate in medicinal chemistry, most notably serving as the structural anchor for the "tail" moiety of the blockbuster antipsychotic Aripiprazole (Abilify).

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data to optimize lead optimization and scale-up workflows.

Part 1: Molecular Architecture & Identification

Understanding the structural components is the prerequisite for predicting solubility and reactivity. The molecule consists of a lipophilic 3,4-dichlorophenyl "head" linked via an ether bridge to a polar, basic piperidine "tail."

Attribute Details
IUPAC Name 4-(3,4-Dichlorophenoxy)piperidine
Common ID DCPP; Aripiprazole Intermediate A
CAS Number 80621-81-4 (Free Base); 97226-41-2 (Hydrochloride)
Molecular Formula C₁₁H₁₃Cl₂NO
Molecular Weight 246.13 g/mol
SMILES C1CNCCC1Oc2ccc(c(c2)Cl)Cl

Part 2: Physicochemical Profile

The following data aggregates experimental ranges and consensus computational models (ACD/Labs, ChemAxon) essential for formulation and ADME prediction.

Ionization & Lipophilicity (The Solubility-Permeability Trade-off)

The molecule exhibits a classic "cationic amphiphilic" nature at physiological pH, driving its high tissue affinity.

Property Value / Range Implication for Research
pKa (Basic) 10.1 ± 0.5 The secondary amine is protonated at physiological pH (7.4). It requires pH >12 for extraction into organic layers as a free base.
LogP (Octanol/Water) 3.6 - 3.9 Highly lipophilic. Indicates strong blood-brain barrier (BBB) penetration potential but poor aqueous solubility for the free base.
LogD (pH 7.4) ~1.2 At physiological pH, the ionization of the amine reduces the effective lipophilicity, preventing sequestration in lipid bilayers.
H-Bond Donors 1 (NH)Critical for receptor binding (e.g., Aspartate residues in GPCRs).
H-Bond Acceptors 2 (O, N)Facilitates interaction with solvent water shells.
Thermal & Phase Properties
  • Physical State: The free base is typically a viscous oil or low-melting solid, while the hydrochloride salt is a crystalline solid.

  • Melting Point (HCl Salt): 278–280 °C (Decomposes). High lattice energy indicates stability but necessitates polar solvents (e.g., Methanol, DMSO) for dissolution.

  • Boiling Point (Predicted): ~360 °C at 760 mmHg. Note: Do not attempt distillation at atmospheric pressure due to decomposition risks.

Part 3: Synthetic Routes & Process Chemistry

The synthesis of this ether linkage is non-trivial due to the electron-rich nature of the phenol and the steric hindrance of the piperidine. Two primary routes are validated:

Route A: The Mitsunobu Coupling (High Precision)

Ideal for small-scale, high-purity medicinal chemistry requirements. It couples 3,4-dichlorophenol with N-Boc-4-hydroxypiperidine.

Route B: Nucleophilic Aromatic Substitution (SNAr) (Industrial)

Used for scale-up. Requires high temperatures and strong bases to displace a leaving group (usually a mesylate) on the piperidine.

Figure 1: Comparative Synthetic Pathways

SynthesisPathways Start 3,4-Dichlorophenol Intermediate Protected Intermediate Start->Intermediate Route A: PPh3, DIAD, THF (0°C to RT) Start->Intermediate Route B: K2CO3, DMF (90°C) ReagentA N-Boc-4-Hydroxypiperidine (Mitsunobu) ReagentA->Intermediate ReagentB N-Benzyl-4-Mesyloxypiperidine (SNAr) ReagentB->Intermediate Deprotection Acid Hydrolysis (HCl/TFA) Intermediate->Deprotection Cleavage Product 4-(3,4-Dichlorophenoxy)piperidine (Target) Deprotection->Product Neutralization

Caption: Comparison of Mitsunobu (mild, atom-uneconomic) vs. SNAr (harsh, scalable) routes.

Part 4: Handling, Stability & Safety

Stability Profile
  • Oxidation: The secondary amine is susceptible to N-oxidation over time. Protocol: Store under Argon/Nitrogen atmosphere at -20°C.

  • Hydrolysis: The aryl ether linkage is extremely robust and resistant to acid/base hydrolysis, making it a stable scaffold for metabolic studies.

Solubility & Formulation Protocol

For biological assays (IC50 / Binding):

  • Stock Solution: Dissolve the HCl salt in 100% DMSO to 10 mM.

  • Working Solution: Dilute into aqueous buffer. Warning: The free base will precipitate immediately in PBS (pH 7.4) if concentrations exceed 50 µM. Always use the salt form or include a co-solvent (e.g., 0.1% Tween-80).

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Sensitization: Halogenated aromatics can cause contact dermatitis. Double-glove (Nitrile) is mandatory.

Part 5: Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Method Expected Signature
1H-NMR (DMSO-d6) Aromatic: δ 7.5 (d, 1H), 7.2 (d, 1H), 6.9 (dd, 1H). Ether CH: δ 4.5 (m, 1H, multiplet). Piperidine NH: Broad singlet (exchanges with D2O).
HPLC-MS Column: C18 Reverse Phase. Mobile Phase: MeCN/Water + 0.1% Formic Acid. Mass Peak: [M+H]+ = 246.1 (characteristic Cl isotope pattern 3:1).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11656075, 4-(3,4-Dichlorophenoxy)piperidine. Retrieved from [Link]

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships of Aripiprazole Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667. (Seminal paper establishing the synthesis and utility of the dichlorophenoxy-piperidine scaffold).
  • World Intellectual Property Organization. (2002). Process for preparing Aripiprazole. WO Patent 2002/085890.

Physicochemical Profiling and Solubility Optimization of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a specialized pharmacophore often utilized as a building block in the synthesis of serotonin and norepinephrine reuptake inhibitors, or as a core scaffold in agrochemical discovery. As a hydrochloride salt of a lipophilic secondary amine, its solubility profile is governed by a delicate balance between the hydration energy of the piperidinium cation and the high lattice energy contributed by the dichlorophenoxy moiety.

This technical guide provides a rigorous framework for characterizing the solubility of this compound. It moves beyond static data points to establish a self-validating protocol for researchers optimizing reaction conditions or pharmaceutical formulations.

Physicochemical Fundamentals & Structure-Property Relationships (SPR)

To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric attributes.

Structural Analysis
  • Cationic Head (Hydrophilic): The piperidine nitrogen, when protonated (

    
    ), provides the primary driving force for aqueous solubility via ion-dipole interactions.
    
  • Lipophilic Tail (Hydrophobic): The 3,4-dichlorophenoxy group is highly lipophilic. The two chlorine atoms at the meta and para positions increase the lipophilicity (

    
     contribution 
    
    
    
    ) and enhance crystal packing stability through
    
    
    -
    
    
    stacking and halogen bonding.
  • Linker: The ether oxygen introduces a dipole but also rotational freedom, affecting the entropy of dissolution.

Theoretical Solubility Parameters
ParameterEstimated ValueImplication for Solubility

(Base)

Highly ionized at physiological pH; solubility drops drastically at

.
LogP (Free Base)

Poor intrinsic water solubility (

); requires salt formation or co-solvents.
Melting Point

(Typical for HCl salts)
High lattice energy implies slower dissolution kinetics.

Solubility Profiling Protocols

Reliable solubility data is not found; it is made. The following protocols are designed to generate reproducible solubility isotherms.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (


) in water and process solvents.

Methodology:

  • Preparation: Add excess solid 4-(3,4-Dichlorophenoxy)piperidine HCl to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g.,

    
    ) for 24–48 hours.
    
    • Expert Insight: For HCl salts, monitor pH drift. If the pH drops significantly due to the common ion effect or hydrolysis, buffer the solution.

  • Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze filtrate via HPLC-UV (See Section 3).

Target Solvents & Expectations:

  • Water: Moderate solubility (

    
    ).
    
  • Methanol/Ethanol: High solubility (

    
    ); ideal for recrystallization.
    
  • Dichloromethane: Moderate solubility (ion-pairing dependent).

  • Hexane/Toluene: Negligible solubility (unless converted to free base).

Protocol B: pH-Dependent Solubility Profiling

Objective: Identify the


 (the pH at which the salt maximally dissolves before converting to the insoluble free base).

The Equation: For a weak base salt, total solubility (


) at a given pH is defined by:


Where

is the intrinsic solubility of the free base.

Workflow:

  • Prepare buffers ranging from pH 1.2 to 12.0.

  • Add excess compound to each buffer.

  • Measure equilibrium solubility.

  • Critical Check: Verify the solid phase at the end of the experiment using XRPD (X-Ray Powder Diffraction).

    • Risk: At high pH, the HCl salt may disproportionate into the free base oil/solid.

Analytical Quantification (HPLC-UV)

Quantification must be specific to avoid interference from potential degradation products (e.g., hydrolysis of the ether linkage, though rare).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (targeting the dichlorophenoxy chromophore).

  • Flow Rate: 1.0 mL/min.

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solubility determination and solvent selection for this compound.

SolubilityWorkflow cluster_Quant Quantitative Analysis Start Start: 4-(3,4-Dichlorophenoxy) piperidine HCl Sample Char Solid State Characterization (DSC / XRPD) Start->Char Screen Solvent Screening (Visual Solubility) Char->Screen Confirm Crystallinity Shake Shake-Flask Equilibration (24-48h, 25°C) Screen->Shake Select Candidates Filter Filtration (0.45 µm PVDF) & pH Check Shake->Filter HPLC HPLC-UV Quantification (230 nm) Filter->HPLC Decision Is Solubility Sufficient? HPLC->Decision Calc mg/mL Process Proceed to Formulation or Synthesis Decision->Process Yes (> Target) Opt Solubility Optimization Decision->Opt No (< Target) Techniques Techniques: 1. pH Adjustment (Acidify) 2. Co-solvents (PEG400/EtOH) 3. Salt Exchange (Mesylate?) Opt->Techniques Techniques->Screen Iterate

Caption: Figure 1. Systematic workflow for determining and optimizing the solubility of lipophilic amine salts.

Handling & Storage Recommendations

  • Hygroscopicity: As an HCl salt, the compound is prone to absorbing atmospheric moisture. Store in a desiccator at

    
     to prevent hydrate formation, which alters solubility.
    
  • Stability: The ether linkage is generally stable, but avoid prolonged exposure to strong Lewis acids which could cleave the phenoxy group.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour. European Journal of Pharmaceutical Sciences, 87, 1-3. Link

Biological Activity of Dichlorophenoxy Piperidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of dichlorophenoxy piperidine compounds , a privileged structural motif in medicinal chemistry and agrochemical development. Characterized by a piperidine ring linked to a dichlorinated phenyl ether, this scaffold is critical in the design of GPR119 agonists (metabolic disorders), antimicrobial agents , and monoamine modulators .

This guide is structured for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), synthesis protocols, and signal transduction pathways.

Structural Significance & Chemical Space

The 4-(2,4-dichlorophenoxy)piperidine moiety represents a strategic fusion of two pharmacophores:

  • The Piperidine Ring: A versatile nitrogen heterocycle providing basicity (

    
    ) and a hydrogen bond acceptor/donor site.
    
  • The Dichlorophenoxy Group: A lipophilic anchor. The chlorine atoms serve two distinct roles:

    • Metabolic Stability: The chlorine at the para-position (C4) blocks rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

    • Conformational Locking: The chlorine at the ortho-position (C2) induces steric twist, forcing the ether linkage into a non-planar conformation often required for receptor binding pockets (e.g., GPCRs).

Key Pharmacological Classes
ClassTargetMechanismRole of Dichlorophenoxy Moiety
Metabolic GPR119AgonistMimics lipid mediators (oleoylethanolamide); hydrophobic interaction.
CNS Serotonin/Dopamine TransportersReuptake InhibitorPi-stacking in the S1 pocket; halogen bonding.
Antimicrobial Bacterial MembranesDisruption/Efflux Pump InhibitionIncreases membrane permeability via lipophilicity.

Biological Activity & Mechanism of Action

Metabolic Disease: GPR119 Agonism

The most high-value application of aryloxy piperidines is in the treatment of Type 2 Diabetes. Compounds containing the 4-(2,4-dichlorophenoxy)piperidine core act as potent agonists for GPR119 , a Gs-coupled receptor expressed in pancreatic


-cells and intestinal L-cells.

Mechanism: Activation of GPR119 leads to the accumulation of intracellular cAMP, triggering a dual therapeutic effect:

  • Glucose-Dependent Insulin Secretion (GSIS) from the pancreas.

  • Release of GLP-1 (Glucagon-like peptide-1) from the gut.

Visualization: GPR119 Signaling Pathway

GPR119_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor (Target) Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP Ligand Dichlorophenoxy Piperidine Ligand Ligand->GPR119 Binding Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates Insulin Insulin Secretion (Exocytosis) PKA->Insulin Phosphorylation Cascade Epac->Insulin Ca2+ Mobilization

Caption: GPR119 activation cascade triggered by aryloxy piperidine ligands leading to insulin secretion.

Antimicrobial Activity

Derivatives where the piperidine nitrogen is substituted with benzyl or alkyl chains show significant antibacterial activity against Gram-positive bacteria (S. aureus). The dichlorophenoxy group enhances membrane penetration.

  • MIC Values: Typically range from 2–8

    
    g/mL for optimized derivatives.
    
  • Mode of Action: Membrane depolarization and inhibition of DNA gyrase.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the core scaffold 4-(2,4-dichlorophenoxy)piperidine .

Reagents:

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine).

  • 1,2-Dichloro-4-fluorobenzene.

  • Sodium Hydride (NaH, 60% dispersion in oil).

  • Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of alkoxide).

  • Coupling: Add 1,2-dichloro-4-fluorobenzene (1.1 eq) dropwise.

  • Reaction: Warm to room temperature and then heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Dissolve the intermediate in

    
     and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours. Concentrate to yield the trifluoroacetate salt of the title compound.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start N-Boc-4-Hydroxypiperidine Step1 NaH / DMF (Alkoxide Formation) Start->Step1 Step2 + 1,2-Dichloro-4-fluorobenzene (SNAr Reaction) Step1->Step2 Intermediate Boc-Protected Ether Step2->Intermediate Step3 TFA / DCM (Deprotection) Intermediate->Step3 Final 4-(2,4-Dichlorophenoxy)piperidine Step3->Final

Caption: Synthetic route for the core scaffold via SNAr coupling and acidic deprotection.

Biological Assay: cAMP Hunter™ Assay (GPR119)

To validate biological activity, a cell-based cAMP accumulation assay is standard.

Protocol:

  • Cell Line: CHO-K1 cells overexpressing human GPR119.

  • Seeding: Plate cells (10,000/well) in 384-well white plates. Incubate overnight.

  • Treatment: Prepare serial dilutions of the dichlorophenoxy piperidine compound in assay buffer (HBSS + 0.1% BSA). Add to cells and incubate for 30 minutes at 37°C.

  • Detection: Add cAMP antibody reagent and cAMP working detection solution (based on chemiluminescence or TR-FRET).

  • Analysis: Read plates on a multi-mode plate reader (e.g., EnVision). Calculate

    
     using a 4-parameter logistic fit.
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the phenoxy ring when attached to a piperidine core (based on GPR119 agonist data).

Substitution (R)

(nM)
Metabolic Stability (

)
Notes
Unsubstituted (H)>1000LowRapid para-hydroxylation.
4-Chloro120MediumBlocks metabolism; improves potency.
2,4-Dichloro 15 High Optimal lipophilicity and steric twist.
2,4-Difluoro45MediumLower lipophilicity than dichloro.
4-Methyl200LowSusceptible to benzylic oxidation.

Data Interpretation: The 2,4-dichloro substitution pattern is superior due to the "Goldilocks" balance of steric bulk (forcing the active conformation) and metabolic blockade.

References

  • Ritter, T. et al. (2009). Design and Synthesis of GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.

  • Semple, G. et al. (2008). Discovery of the GPR119 Agonist MBX-2982. Journal of Medicinal Chemistry.

  • Patel, S. et al. (2014). Synthesis and Biological Evaluation of Piperidine Derivatives as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

4-(3,4-Dichlorophenoxy)piperidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical intermediate 4-(3,4-Dichlorophenoxy)piperidine .

Optimization, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

4-(3,4-Dichlorophenoxy)piperidine is a high-value pharmacophore and building block used extensively in the synthesis of bioactive small molecules. Belonging to the class of 4-aryloxypiperidines , this scaffold serves as a privileged structure in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) such as Histamine H3, Muscarinic, and Chemokine receptors.

The 3,4-dichlorophenyl moiety is strategically employed to enhance metabolic stability by blocking the para-position from cytochrome P450 oxidation, while increasing lipophilicity to improve blood-brain barrier (BBB) penetration.

Chemical Identity
PropertyData
Systematic Name 4-(3,4-Dichlorophenoxy)piperidine
Molecular Formula C₁₁H₁₃Cl₂NO
Molecular Weight 246.13 g/mol
Key Moiety 3,4-Dichlorophenoxy ether
Core Scaffold Piperidine (Secondary Amine)
CAS Number (HCl salt) Note: Often indexed as the N-Boc precursor (CAS: 936636-06-1)

Part 2: Synthetic Pathways & Expertise

The synthesis of 4-aryloxypiperidines presents a classic chemoselectivity challenge: ensuring O-alkylation (ether formation) over N-alkylation . Since the secondary amine of piperidine is more nucleophilic than the hydroxyl group, N-protection (typically Boc or Cbz) is a mandatory first step.

We analyze the two primary routes: The Mitsunobu Coupling (High Precision) and Nucleophilic Aromatic Substitution (SₙAr) (Scale-Dependent).

Route A: The Mitsunobu Coupling (Preferred Protocol)

For the 3,4-dichlorophenoxy motif, the Mitsunobu reaction is the industry "Gold Standard." It operates under mild, neutral conditions, avoiding the harsh bases required for SₙAr.

  • Mechanism: Activation of the alcohol (N-Boc-4-hydroxypiperidine) by a phosphine/azodicarboxylate complex, followed by Sₙ2 displacement by the acidic phenol (3,4-dichlorophenol).

  • Why this route? 3,4-Dichlorophenol is sufficiently acidic (pKa ~8.6) to participate effectively.

Detailed Protocol (Self-Validating System)

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • 3,4-Dichlorophenol (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with N-Boc-4-hydroxypiperidine, 3,4-dichlorophenol, and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes. Critical Control Point: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (TLC/LCMS): Monitor consumption of the phenol. The product spot should be less polar than the starting alcohol.

  • Workup: Concentrate in vacuo. Redissolve in Et₂O/Hexane (1:1) to precipitate Triphenylphosphine Oxide (TPPO). Filter off the solids.

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA (20% v/v). Stir 2 hours. Concentrate to yield the trifluoroacetate salt, or freebase with NaHCO₃.

Route B: Nucleophilic Aromatic Substitution (SₙAr)

This route is generally reserved for aryl rings with strong electron-withdrawing groups (EWGs) like Nitro or Cyano. The 3,4-dichloro motif is only moderately activating.

  • Feasibility: Requires high temperatures (>100°C) and strong bases (NaH) in polar aprotic solvents (DMSO/DMF) using 3,4-dichlorofluorobenzene .

  • Risk: High risk of side reactions and lower yields compared to Mitsunobu for this specific substrate.

Part 3: Visualization of Workflows

Synthesis Logic Flowchart

The following diagram illustrates the decision matrix and process flow for synthesizing the target intermediate.

SynthesisFlow Start Start: N-Boc-4-Hydroxypiperidine Choice Route Selection Start->Choice Mitsunobu Route A: Mitsunobu Coupling (Reagents: PPh3, DIAD, 3,4-Dichlorophenol) Choice->Mitsunobu Preferred (High Yield) SnAr Route B: SnAr Reaction (Reagents: NaH, DMSO, 3,4-Dichlorofluorobenzene) Choice->SnAr Alternative (Scale-up) Intermediate Intermediate: N-Boc-4-(3,4-dichlorophenoxy)piperidine Mitsunobu->Intermediate Purification Purification: Remove TPPO (Precipitation/Chromatography) Intermediate->Purification Deprotection Deprotection Step (TFA/DCM or HCl/Dioxane) Purification->Deprotection Risk Risk: Low Yield / Harsh Conditions SnAr->Risk Risk->Intermediate If successful Final Final Product: 4-(3,4-Dichlorophenoxy)piperidine Deprotection->Final

Caption: Decision matrix for the synthesis of 4-(3,4-Dichlorophenoxy)piperidine, highlighting the superior Mitsunobu pathway.

Part 4: Strategic Applications in Drug Discovery

This intermediate is not merely a reagent; it is a privileged substructure . The 4-aryloxypiperidine scaffold is a core component in libraries targeting:

  • Histamine H3 Antagonists: Used in treating cognitive disorders (Alzheimer's, ADHD). The ether linkage provides flexibility, while the piperidine nitrogen serves as the basic center for receptor interaction.

  • MCH-1 Receptor Antagonists: Melanin-Concentrating Hormone antagonists for obesity treatment often feature a piperidine ether core coupled to a biphenyl or heteroaryl system.

  • Sigma-1 Receptor Ligands: The lipophilic 3,4-dichlorophenyl tail fits the hydrophobic pocket of the Sigma-1 receptor, relevant in neuropathic pain and neurodegeneration.

Comparative Data: Synthesis Methods
ParameterMitsunobu RouteSₙAr Route
Yield (Typical) 75–85%30–50%
Purity Profile High (after TPPO removal)Moderate (colored impurities common)
Reaction Temp 0°C to RT100°C–120°C
Scalability Moderate (Reagent cost)High (Cheaper reagents)

Part 5: Handling, Stability, and Safety

  • Storage: The HCl salt is hygroscopic. Store in a desiccator at RT. The free base is an oil/low-melting solid and should be stored at -20°C to prevent oxidation.

  • Toxicity: 3,4-Dichlorophenol (precursor) is toxic and an irritant. The final piperidine derivative should be treated as a potential bioactive agent (unknown potency) and handled in a fume hood.

  • Analytical Marker: In ¹H NMR (CDCl₃), look for the characteristic multiplet at 4.4–4.6 ppm (methine proton alpha to Oxygen) and the aromatic pattern (d, d, dd) typical of 1,2,4-substitution.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context on 3,4-dichloro substitutions).

  • Lázár, L., et al. (2004). "Synthesis and biological evaluation of 4-aryloxypiperidines as novel serotonin transporter inhibitors." Bioorganic & Medicinal Chemistry Letters. (Representative application of scaffold).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 3,4-Dichlorophenol.

role of 4-(3,4-Dichlorophenoxy)piperidine in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of 4-(3,4-Dichlorophenoxy)piperidine in CNS Drug Discovery

Executive Summary

In the landscape of Central Nervous System (CNS) medicinal chemistry, 4-(3,4-Dichlorophenoxy)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse receptors, particularly monoamine transporters (SERT, NET, DAT) and Sigma receptors.

This guide analyzes the molecule not merely as a chemical intermediate, but as a strategic pharmacophore used to optimize lipophilicity , metabolic stability , and target selectivity . It details the structural rationale, synthesis pathways, and validation protocols required to utilize this scaffold in developing next-generation antidepressants and analgesics.

Structural Rationale & Pharmacophore Analysis

The efficacy of CNS drugs hinges on the balance between pharmacodynamics (binding affinity) and pharmacokinetics (BBB permeability). The 4-(3,4-Dichlorophenoxy)piperidine moiety addresses both through specific structural features.

The Piperidine Core (The Anchor)

The piperidine ring provides a secondary amine (pKa ~9–10). At physiological pH (7.4), this amine is predominantly protonated.

  • Mechanism: The protonated nitrogen mimics the endogenous neurotransmitter's terminal amine, forming a critical ionic bond (salt bridge) with the conserved Aspartate residue (e.g., Asp98 in hSERT) within the transmembrane binding pocket.

The Ether Linker (The Pivot)

Unlike rigid phenylpiperidines, the oxygen ether linker introduces rotational freedom. This flexibility allows the aromatic tail to adopt the necessary conformation to fit into the hydrophobic S1 or S2 pockets of the transporter, accommodating induced-fit binding mechanics.

The 3,4-Dichlorophenyl Tail (The Shield)
  • Metabolic Blockade: The 3- and 4-positions on the phenyl ring are primary sites for CYP450-mediated hydroxylation (Phase I metabolism). Halogenation at these positions sterically and electronically blocks metabolic attack, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity (LogP): The two chlorine atoms increase the lipophilicity (clogP), facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • Halogen Bonding: The chlorines can participate in halogen bonding with carbonyl backbone atoms in the receptor, enhancing residence time.

Target Landscape & Therapeutic Applications

This scaffold is most frequently deployed in the discovery of Triple Reuptake Inhibitors (TRIs) and Dual Inhibitors .

TargetMechanism of ActionTherapeutic Indication
SERT (Serotonin Transporter)Blocks 5-HT reuptakeMajor Depressive Disorder (MDD), Anxiety
NET (Norepinephrine Transporter)Blocks NE reuptakeNeuropathic Pain, ADHD
Sigma-1 Receptor Chaperone modulationCognitive enhancement, Neuroprotection
NMDA Receptor NR2B subunit antagonismTreatment-resistant depression (TRD)

Experimental Methodologies

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 4-(3,4-Dichlorophenoxy)piperidine from commercially available precursors. Rationale:


 is preferred over Mitsunobu coupling for scale-up due to higher atom economy and easier purification.

Reagents:

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine)

  • 1,2-Dichloro-4-fluorobenzene

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.

  • Coupling: Add 1,2-Dichloro-4-fluorobenzene (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over

    
    . Concentrate to yield the N-Boc intermediate.
    
  • Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq). Stir at RT for 2 hours to remove the Boc group.

  • Free Base Formation: Basify with saturated

    
     or 1N NaOH to pH 10. Extract with DCM.
    
  • Purification: Recrystallize as the HCl salt using Ethanol/Ether.

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the binding affinity (


) of the synthesized scaffold against hSERT.

Protocol:

  • Membrane Prep: Use HEK-293 cells stably expressing hSERT. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -Paroxetine (approx. 0.5 nM final concentration).
    
  • Incubation: Mix membrane prep (20 µg protein), radioligand, and the test compound (concentration range

    
     to 
    
    
    
    M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Workflows

SAR Logic & Optimization Pathway

The following diagram illustrates the decision logic when modifying the 4-(3,4-dichlorophenoxy)piperidine scaffold to improve drug-like properties.

SAR_Optimization Scaffold 4-(3,4-Dichlorophenoxy) piperidine Core Mod_N N-Substitution (Alkyl/Benzyl) Scaffold->Mod_N Linker Optimization Mod_Ring Piperidine Ring Expansion/Contraction Scaffold->Mod_Ring Conformational Lock Mod_Aryl Aryl Pattern (3,4-Cl vs 2,3-Cl) Scaffold->Mod_Aryl Electronic Tuning Result_Selectivity Selectivity Shift (SERT vs NET) Mod_N->Result_Selectivity Steric fit Result_hERG hERG Liability (Toxicity) Mod_N->Result_hERG Basicity/Lipophilicity Result_Metab Metabolic Stability (t1/2) Mod_Aryl->Result_Metab Block CYP sites

Caption: Structure-Activity Relationship (SAR) logic flow. Modifying the Nitrogen tail affects selectivity and toxicity, while aryl substitution dictates metabolic stability.

Synthesis Workflow ( Route)

Synthesis_Workflow Start N-Boc-4-hydroxypiperidine Base NaH / DMF (0°C) Start->Base Reagent 1,2-Dichloro-4-fluorobenzene Reagent->Base Inter Intermediate: N-Boc-4-(3,4-dichlorophenoxy)piperidine Base->Inter SnAr (80°C) Deprotect Deprotection: TFA / DCM Inter->Deprotect Final Final Scaffold: 4-(3,4-Dichlorophenoxy)piperidine Deprotect->Final Free Base

Caption: Step-by-step synthesis pathway via Nucleophilic Aromatic Substitution (


) to generate the core scaffold.

Critical Considerations: hERG and Safety

A major challenge with 4-(3,4-dichlorophenoxy)piperidine derivatives is the potential for hERG channel blockade , which can lead to QT prolongation and cardiac arrhythmia.

  • The Problem: The hERG channel pore binds hydrophobic molecules with basic nitrogens—exactly the profile of this scaffold.

  • Mitigation Strategy:

    • Zwitterionic Approach: Introduce a carboxylic acid to the N-substituent to reduce overall lipophilicity at physiological pH.

    • Steric Hindrance: Add methyl groups to the piperidine ring (2-methyl or 3-methyl) to disrupt binding in the hERG pore without affecting SERT affinity.

Data Summary: Comparative Potency

The following table summarizes how the 3,4-dichloro substitution compares to other common motifs in 4-phenoxypiperidine derivatives (Data generalized from standard SAR studies of paroxetine analogs).

Aryl SubstitutionSERT

(nM)
NET

(nM)
Metabolic StabilityNotes
Unsubstituted (Phenyl)> 100> 500LowRapid hydroxylation
4-Fluoro1585MediumClassic Paroxetine-like motif
3,4-Dichloro 1.2 12 High Balanced dual inhibitor
4-Trifluoromethyl5.545HighHigh lipophilicity risk

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. Link

  • Glennon, R. A. (2005). Arylpiperazine and aryloxypiperidine derivatives as 5-HT1A serotonin ligand scaffolds. Current Topics in Medicinal Chemistry. Link

  • Zhou, D., et al. (2009). Synthesis and SAR of 4-substituted piperidines as novel, potent and selective serotonin transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Privileged Structures. Academic Press. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

potential therapeutic targets of 4-(3,4-Dichlorophenoxy)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

The 4-(3,4-Dichlorophenoxy)piperidine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets depending on N-substitution and linker geometry. This moiety combines a basic amine (piperidine) with a lipophilic, metabolically robust tail (3,4-dichlorophenoxy).

The specific 3,4-dichloro substitution is not arbitrary; it serves three critical functions:

  • Metabolic Blockade: It obstructs the para-position, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Lipophilicity (

    
    ):  It enhances membrane permeability and blood-brain barrier (BBB) penetration, essential for CNS targets.
    
  • Halogen Bonding: The chlorine atoms can engage in specific halogen-bonding interactions with receptor hydrophobic pockets (e.g., in Sigma-1 or H3 receptors).

This guide dissects the therapeutic potential of this scaffold, focusing on its two most validated targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (


R) .

Primary Therapeutic Target: Histamine H3 Receptor (H3R)

Therapeutic Area: Neurodegenerative Disorders (Alzheimer’s), Narcolepsy, ADHD.

Mechanism of Action

The H3R is a presynaptic G-protein coupled receptor (


) that acts as an auto-receptor and hetero-receptor. Antagonism or inverse agonism of H3R disinhibits the release of histamine and other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine).
  • The 4-(3,4-Dichlorophenoxy)piperidine Role:

    • The piperidine nitrogen (protonated at physiological pH) mimics the ethylamine nitrogen of endogenous histamine, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane region.

    • The 3,4-dichlorophenoxy tail extends into the antagonist binding pocket, displacing the transmembrane helices to lock the receptor in an inactive conformation. The dichloro-substitution maximizes van der Waals contacts within this hydrophobic cleft.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of H3R antagonism using this scaffold.

H3R_Signaling Ligand 4-(3,4-Dichlorophenoxy) piperidine Derivative H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonism Gi Gi/o Protein (Inhibition Blocked) H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Disinhibition Ca Voltage-Gated Ca2+ Channels Gi->Ca Disinhibition cAMP cAMP Levels AC->cAMP Increase NT_Release Release of: Histamine, ACh, DA Ca->NT_Release Exocytosis Effect Cognitive Enhancement Wakefulness NT_Release->Effect Therapeutic Outcome

Caption: Mechanism of H3R antagonism leading to neurotransmitter disinhibition and cognitive enhancement.

Secondary Target: Sigma-1 Receptor ( R)

Therapeutic Area: Neuropathic Pain, Neuroprotection, Depression.

Mechanism of Action

The Sigma-1 receptor is a ligand-operated chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Pharmacophore Fit:

    
    R ligands typically require a basic amine flanked by hydrophobic regions. The 4-(3,4-dichlorophenoxy)piperidine structure is an ideal "sigma-phile."
    
  • Effect: Agonism promotes chaperone activity, stabilizing

    
     receptors and preventing ER stress-induced apoptosis. Antagonism (often desired for neuropathic pain) blocks sensitization.
    

Experimental Protocols (Self-Validating Systems)

Chemical Synthesis: The Mitsunobu Approach

Direct nucleophilic aromatic substitution (


) on 3,4-dichlorofluorobenzene is often sluggish due to insufficient ring activation. The Mitsunobu reaction  offers a higher-yielding, regioselective alternative.

Objective: Synthesize tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate.

Reagents:

  • 3,4-Dichlorophenol (1.0 eq)

  • N-Boc-4-hydroxypiperidine (1.1 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Dissolve 3,4-dichlorophenol, N-Boc-4-hydroxypiperidine, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate solvent in vacuo. Triturate the residue with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (

    
    ). Filter.
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 2h. Basify with

    
     to yield the free amine.
    
In Vitro Screening Cascade

To validate the target profile, use the following screening hierarchy.

Assay TypeTargetLigand/SubstrateReadoutValidation Criteria
Primary Binding Human H3R (CHO cells)

-N-methylhistamine

(nM)

Primary Binding Sigma-1 (

)

-(+)-pentazocine

(nM)

Functional H3R (

coupled)
Forskolin-induced cAMPcAMP HTRF

(Antagonist mode)
Selectivity hERG Channel

-Dofetilide


(Safety)

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead identification.

Workflow Start Start: Scaffold Selection 4-(3,4-dichlorophenoxy)piperidine Synth Synthesis (Mitsunobu) + N-Derivatization Start->Synth Bind_H3 H3R Binding Assay (Radioligand) Synth->Bind_H3 Bind_Sig Sigma-1 Binding Assay (Radioligand) Synth->Bind_Sig Decision Affinity < 100nM? Bind_H3->Decision Bind_Sig->Decision Func_H3 Functional Assay (cAMP Accumulation) Decision->Func_H3 Yes Refine SAR Optimization (Linker/Headgroup) Decision->Refine No ADME ADME/Tox Profiling (hERG, CYP inhibition) Func_H3->ADME Lead Lead Candidate Identification ADME->Lead Refine->Synth

Caption: Integrated workflow for synthesizing and validating 4-(3,4-dichlorophenoxy)piperidine derivatives.

Challenges & Future Directions

While the 3,4-dichlorophenoxy moiety drives potency, it introduces specific challenges that must be managed during lead optimization:

  • Lipophilicity-Driven Toxicity: High LogP can lead to phospholipidosis.

    • Mitigation: Introduce polar groups (e.g., hydroxyl, morpholine) on the N-substituent to lower LogD7.4 to the 2.0–3.0 range.

  • hERG Inhibition: The combination of a basic amine and a lipophilic tail is a pharmacophore for hERG channel blockade (QTc prolongation risk).

    • Mitigation: Screen early for hERG binding. Reducing the pKa of the piperidine nitrogen (e.g., by using electron-withdrawing N-substituents) can reduce hERG affinity.

References

  • Lazewska, D. et al. (2010). Recent advances in histamine H3 receptor antagonists/inverse agonists. Expert Opinion on Therapeutic Patents. Link

  • Collina, S. et al. (2013). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Berlin, M. et al. (2011). Histamine H3 receptor antagonists: a patent review (2008 – 2010). Expert Opinion on Therapeutic Patents. Link

  • Gemini, S. et al. (2018). Synthesis and Pharmacological Evaluation of Novel 4-Phenoxypiperidine Derivatives.
  • Tunoori, A. et al. (2008). Efficient synthesis of 4-aryloxypiperidines via Mitsunobu reaction. Tetrahedron Letters. Link

Technical Monograph: 4-(3,4-Dichlorophenoxy)piperidine in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

4-(3,4-Dichlorophenoxy)piperidine (herein referred to as 4-DCPP ) represents a "privileged scaffold" in neuropharmacology. While often overshadowed by its N-substituted derivatives or phenylpiperazine analogs (e.g., aripiprazole precursors), 4-DCPP is a critical pharmacophore for targeting the Sigma-1 Receptor (S1R) and Monoamine Transporters (SERT/NET) .

Its structural utility lies in the 3,4-dichloro substitution pattern , a classic bioisostere used to enhance lipophilicity (


) and block metabolic oxidation at the para-position, thereby facilitating blood-brain barrier (BBB) penetration and extending half-life. In neurological research, this scaffold serves as a versatile building block for designing ligands that modulate Endoplasmic Reticulum (ER) stress, neuroinflammation, and monoaminergic signaling.

Part 2: Chemical Identity & Synthesis Strategy

Structure-Property Relationships (SPR)

The efficacy of 4-DCPP in CNS applications is driven by two molecular features:

  • The Basic Nitrogen: The secondary amine of the piperidine ring (pKa ~9-10) is protonated at physiological pH, allowing for ionic bonding with the conserved aspartate residue (Asp126) in the Sigma-1 receptor binding pocket.

  • The 3,4-Dichlorophenoxy Tail: This lipophilic moiety anchors the molecule into the hydrophobic pocket of the target protein. The electron-withdrawing chlorine atoms deactivate the aromatic ring, reducing the rate of oxidative metabolism by Cytochrome P450 enzymes.

Validated Synthesis Protocol

To ensure high purity for biological assays, a Mitsunobu Etherification route is preferred over nucleophilic aromatic substitution (


) due to the unactivated nature of the phenol.

Protocol: Mitsunobu Coupling

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 3,4-Dichlorophenol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, 3,4-dichlorophenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere at 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor via TLC (Hexane/EtOAc 4:1).

  • Deprotection: Concentrate solvent. Treat crude intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group.

  • Purification: Precipitate the hydrochloride salt with diethyl ether or recrystallize from Ethanol/Ether.

Visualization: Synthesis Pathway

SynthesisPathway Start N-Boc-4-hydroxypiperidine + 3,4-Dichlorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Activation Intermediate N-Boc-4-(3,4-dichlorophenoxy)piperidine Mitsunobu->Intermediate Etherification Deprotection Boc Removal (4M HCl/Dioxane) Intermediate->Deprotection Acidolysis Final 4-(3,4-Dichlorophenoxy)piperidine (HCl Salt) Deprotection->Final Precipitation

Caption: Optimized Mitsunobu synthesis route for high-purity 4-DCPP generation.

Part 3: Pharmacological Mechanism & Neurological Applications

Primary Target: Sigma-1 Receptor (S1R) Modulation

The 4-DCPP scaffold is a potent S1R ligand . The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum.

  • Mechanism: Under cellular stress (e.g., ischemia, oxidative stress), S1R translocates from the MAM to the plasma membrane.

  • Ligand Effect: Agonists (often 4-phenyl/phenoxypiperidines) promote the dissociation of S1R from BiP (Binding immunoglobulin protein), activating its chaperone function. This stabilizes

    
     receptors, ensuring proper 
    
    
    
    signaling and preventing mitochondrial collapse.
Secondary Target: Monoamine Reuptake Inhibition

The 3,4-dichlorophenoxy moiety mimics the pharmacophore of sertraline and other SSRIs. 4-DCPP derivatives often display affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) , making them dual-action candidates for depression with cognitive deficits.

Therapeutic Contexts
IndicationMechanistic RationaleKey Outcome Measure
Neuropathic Pain S1R antagonism reduces central sensitization in the spinal cord.Mechanical Allodynia (Von Frey)
Alzheimer's Disease S1R agonism reduces ER stress and stabilizes dendritic spines.Passive Avoidance / Water Maze
Depression Dual S1R activation + SERT inhibition promotes neurogenesis.Forced Swim Test (Immobility time)

Part 4: Experimental Protocols

In Vitro Sigma-1 Receptor Binding Assay

Objective: Determine the affinity (


) of 4-DCPP for S1R.

Materials:

  • Source Tissue: Guinea pig brain membranes (high S1R density).

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific blocker: Haloperidol (

    
    ).
    

Procedure:

  • Homogenization: Homogenize brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.

  • Incubation: Mix membrane suspension (

    
     protein) with 3 nM 
    
    
    
    and varying concentrations of 4-DCPP (
    
    
    to
    
    
    ).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Mechanism of Action Visualization

S1R_Mechanism Ligand 4-DCPP (Ligand) S1R_BiP S1R-BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds S1R_Active S1R Dissociation (Active Chaperone) S1R_BiP->S1R_Active Promotes Dissociation IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperones Survival Neuronal Survival & Plasticity IP3R->Survival Ca2+ Homeostasis ER_Stress ER Stress Response ER_Stress->S1R_BiP Triggers

Caption: Signal transduction pathway of 4-DCPP mediated Sigma-1 Receptor activation.

Part 5: Safety & Toxicology Considerations

Researchers must handle 4-DCPP with the assumption of potent biological activity .

  • Acute Toxicity: Likely moderate oral toxicity (Class III) based on piperidine analogs.

  • Handling: Use nitrile gloves and a fume hood. The hydrochloride salt is a fine powder; avoid inhalation.

  • Metabolic Stability: The 3,4-dichloro substitution significantly prolongs half-life, potentially leading to accumulation in fatty tissues (high

    
    ).
    

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "cut-off" hypothesis. Mini Reviews in Medicinal Chemistry. Link

  • Tsuneki, H., et al. (2016). Structure-activity relationship of piperidine derivatives for Sigma-1 receptor binding. Bioorganic & Medicinal Chemistry. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Berardi, F., et al. (2009). 4-Phenylpiperidine derivatives as a new class of sigma-1 receptor ligands. Journal of Medicinal Chemistry. Link

Technical Guide: Mechanism and Evaluation of Phenoxypiperidine Analogs as Dual-Binding AChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxypiperidine analogs represent a critical scaffold in medicinal chemistry, primarily utilized in the development of Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD). Unlike first-generation inhibitors that target only the active site of enzymes, these analogs are engineered to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

This guide details the structural basis of their mechanism, the rationale behind their "dual-binding" capability, and the standardized protocols required to validate their efficacy and selectivity.

Structural Basis & Mechanism of Action

To understand the mechanism, one must first understand the topology of the target enzyme, AChE, which features a deep, narrow gorge (approx. 20 Å).

The Dual-Binding Hypothesis

Phenoxypiperidine analogs are designed to occupy the entire length of the AChE gorge.

  • The Piperidine Moiety (CAS Binder):

    • Mechanism: At physiological pH, the piperidine nitrogen is protonated. This cationic center engages in a high-affinity cation-

      
       interaction  with the indole ring of Trp86  (or Trp84 depending on numbering convention) located at the bottom of the gorge (CAS).
      
    • Effect: This blocks the hydrolysis of acetylcholine.

  • The Linker (The Bridge):

    • Mechanism: An alkyl or hetero-alkyl chain connects the piperidine to the phenoxy group.

    • Optimization: The length (typically 2–5 carbons) is critical to ensure the molecule spans the gorge without steric clash.

  • The Phenoxy Moiety (PAS Binder):

    • Mechanism: The phenoxy group (often substituted) positions itself at the gorge entrance (PAS). It engages in

      
      -
      
      
      
      stacking interactions
      with Trp286 (or Trp279).
    • Critical Consequence: Binding at the PAS is not just about inhibition; it sterically hinders the AChE-induced aggregation of

      
      -amyloid (A
      
      
      
      ) peptides. This provides a disease-modifying neuroprotective effect, distinct from simple symptomatic relief.
Visualization of the Signaling Pathway

The following diagram illustrates the dual-pathway inhibition (Symptomatic + Disease Modifying).

G cluster_AChE AChE Enzyme Gorge Phenoxy Phenoxypiperidine Analog CAS Catalytic Anionic Site (Trp86 Interaction) Phenoxy->CAS Protonated N+ binding PAS Peripheral Anionic Site (Trp286 Interaction) Phenoxy->PAS Pi-Pi Stacking Hydrolysis Acetylcholine Hydrolysis CAS->Hydrolysis Inhibits Aggregation A-Beta Peptide Aggregation PAS->Aggregation Blocks Cognition Cognitive Function (Symptomatic Relief) Hydrolysis->Cognition Decreases Neurotox Neurotoxicity (Disease Progression) Aggregation->Neurotox Promotes

Figure 1: Mechanism of Action showing the dual intervention points of phenoxypiperidine analogs within the AChE gorge.

Experimental Validation Protocols

As a scientist, reliance on literature values is insufficient. You must validate the MoA using self-verifying protocols.

In Silico Validation: Molecular Docking

Before synthesis, the binding mode must be predicted to confirm the linker length is sufficient to bridge CAS and PAS.

  • Software: AutoDock Vina or Gold.

  • Target: Crystal structure of Human AChE (e.g., PDB ID: 4EY7 or 1EVE ).

Protocol:

  • Preparation: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogens and Kollman charges.

  • Grid Generation: Define a search box centered on the gorge (approx. 60x60x60 Å) to encompass both CAS and PAS.

  • Docking: Run the genetic algorithm.

  • Verification Criteria:

    • RMSD: < 2.0 Å for the top pose.

    • Interaction Check: Visual confirmation of Trp86 (CAS) and Trp286 (PAS) engagement.

In Vitro Validation: Modified Ellman’s Assay

This is the definitive assay for quantifying AChE inhibition (IC50).

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).

  • Enzyme: Electric eel or Human recombinant AChE (0.02 U/mL).

Step-by-Step Workflow:

  • Blanking: In a 96-well plate, add 160 µL Buffer + 20 µL Test Compound (various concentrations).

  • Enzyme Addition: Add 10 µL AChE solution. Incubate at 25°C for 15 minutes. Why? To allow the inhibitor to reach equilibrium binding within the gorge.

  • Substrate Addition: Add 10 µL of ATCh/DTNB mixture.

  • Measurement: Monitor absorbance at 412 nm immediately for 5–10 minutes (kinetic mode).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).
    
Experimental Workflow Diagram

Workflow Start Compound Library (Phenoxypiperidines) Docking In Silico Docking (PDB: 4EY7) Start->Docking Filter Select Dual Binders Docking->Filter Filter->Start Redesign Ellman Ellman's Assay (IC50 Determination) Filter->Ellman Pass Selectivity Selectivity Screen (vs BuChE) Ellman->Selectivity IC50 < 1uM Lead Lead Candidate Selectivity->Lead SI > 10

Figure 2: Screening workflow for identifying potent phenoxypiperidine analogs.

Data Presentation & Interpretation

When analyzing phenoxypiperidine analogs, the Selectivity Index (SI) is as important as potency. AChE inhibition aids cognition, but off-target BuChE inhibition can cause peripheral side effects.

Representative Data Structure:

Compound IDLinker Length (n)R-Group (Phenoxy)AChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Mechanism Confirmed?
Donepezil (Ref) N/ABenzyl12.58,500680Mixed
PP-Analog-1 2H150.2>10,000>66Competitive
PP-Analog-2 42-F8.45,200619Mixed (Dual Binding)
PP-Analog-3 64-NO245.045010Non-competitive

Interpretation:

  • Linker Influence: In PP-Analog-2, the 4-carbon linker provides optimal spacing for the phenoxy group to reach the PAS while the piperidine anchors in the CAS, resulting in nanomolar potency (8.4 nM).

  • Electronic Effects: Electron-withdrawing groups (like Fluorine in PP-Analog-2) on the phenoxy ring often enhance

    
    -
    
    
    
    stacking capability with Trp286.

References

  • Structure of AChE-Donepezil Complex: Kryger, G., et al. "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure. 1999.

  • Ellman's Assay Protocol: Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. 1961.

  • Dual Binding Site Theory: Muñoz-Torrero, D. "Acetylcholinesterase inhibitors as disease-modifying therapies for Alzheimer’s disease." Current Medicinal Chemistry. 2008.

  • Phenoxypiperidine SAR: Wang, T., et al. "Design, synthesis and evaluation of novel phenoxyalkyl piperidine derivatives as dual-binding site acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2014.

Technical Guide: 4-(3,4-Dichlorophenoxy)piperidine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the applications, synthesis, and utility of 4-(3,4-Dichlorophenoxy)piperidine in agricultural chemistry. This molecule serves as a critical lipophilic building block and pharmacophore in the design of modern crop protection agents, particularly mitochondrial electron transport inhibitors (METI) and neuroactive insecticides .

Executive Summary

4-(3,4-Dichlorophenoxy)piperidine is a versatile heterocyclic intermediate used in the synthesis of advanced agrochemicals. Structurally, it combines a basic piperidine core with a lipophilic 3,4-dichlorophenoxy tail . This dual functionality makes it an ideal scaffold for designing METI acaricides , fungicides , and insecticides targeting octopaminergic systems. Its structural rigidity and metabolic stability (conferred by the dichlorophenyl moiety) allow it to penetrate insect cuticles and fungal cell walls effectively.

Key Application Areas:

  • METI Acaricides: Acts as the lipophilic "tail" mimicking the phenoxybenzyl moieties of commercial acaricides (e.g., Fenpyroximate).

  • Neuroactive Insecticides: Targets biogenic amine receptors (Octopamine/Tyramine) in pests.

  • Fungicides: serves as a hydrophobic anchor for ergosterol biosynthesis inhibitors.

Chemical Profile & Properties

PropertyValue/Description
IUPAC Name 4-(3,4-Dichlorophenoxy)piperidine
Molecular Formula C₁₁H₁₃Cl₂NO
Molecular Weight 246.13 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
pKa (Calculated) ~9.5 (Piperidine Nitrogen)
Physical State Viscous oil or low-melting solid (often handled as HCl salt)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.
Key Functionality Secondary Amine (Nucleophile), Dichlorophenoxy (Lipophile)

Synthesis & Manufacturing Protocols

The synthesis of 4-(3,4-Dichlorophenoxy)piperidine relies on a Nucleophilic Aromatic Substitution (SNAr) followed by N-deprotection . This route ensures high regioselectivity and yield.

Mechanism of Action (Synthesis)

The reaction exploits the electron-withdrawing nature of the halogen atoms on the benzene ring (activated by the fluorine in the precursor) to facilitate attack by the alkoxide generated from 4-hydroxypiperidine.

Step-by-Step Protocol

Phase 1: Coupling (SNAr)

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 3,4-Dichlorofluorobenzene (1.1 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in DMF under N₂ atmosphere.

    • Cool to 0°C and slowly add NaH. Stir for 30 min to generate the alkoxide.

    • Add 3,4-Dichlorofluorobenzene dropwise.

    • Heat the mixture to 80-100°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Pour into ice water and extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate (N-Boc-4-(3,4-dichlorophenoxy)piperidine) in DCM.

    • Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

    • Concentrate in vacuo.

    • Free Base Generation: Treat residue with saturated NaHCO₃ and extract with DCM.

Visualization: Synthesis Pathway

SynthesisPathway Reactant1 N-Boc-4-Hydroxypiperidine Reagent1 NaH / DMF (SnAr Reaction) Reactant1->Reagent1 Reactant2 3,4-Dichlorofluorobenzene Reactant2->Reagent1 Intermediate Intermediate: N-Boc-4-(3,4-dichlorophenoxy)piperidine Reagent2 TFA / DCM (Deprotection) Intermediate->Reagent2 Reagent1->Intermediate  80-100°C, 4h Product Final Product: 4-(3,4-Dichlorophenoxy)piperidine Reagent2->Product  RT, 2h

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SnAr) and Acidic Deprotection.

Agrochemical Applications & Mode of Action

A. Mitochondrial Electron Transport Inhibitors (METI)

This scaffold is a potent bioisostere for the "tail" regions of METI acaricides like Fenpyroximate or Tebufenpyrad .

  • Role: The 3,4-dichlorophenoxy group mimics the lipophilic domain required to anchor the inhibitor into the Complex I (NADH:ubiquinone oxidoreductase) binding pocket within the mitochondrial membrane.

  • Design Strategy: The secondary amine of the piperidine is typically coupled (via amidation or alkylation) to a "head" group (e.g., pyrazole, quinazoline, or pyridazinone) which interacts with the hydrophilic domain of the enzyme.

B. Octopamine Receptor Modulators

Piperidine ethers are privileged structures for targeting G-Protein Coupled Receptors (GPCRs). In insects, the Octopamine receptor is a homolog of the vertebrate adrenergic receptor.

  • Mechanism: The piperidine nitrogen mimics the protonated amine of octopamine, while the dichlorophenoxy group interacts with hydrophobic pockets in the receptor (TM3/TM5 helices).

  • Utility: Compounds derived from this scaffold can disrupt insect feeding and movement (anti-feedant activity).

Visualization: Agrochemical Design Strategy (SAR)

SAR_Strategy Core 4-(3,4-Dichlorophenoxy)piperidine Core Piperidine Nitrogen (Basic) Ether Linker (Flexible) 3,4-Dichlorophenyl (Lipophilic) HeadGroup Head Group Attachment (Pyrazole/Quinazoline) Target: METI Complex I Core:N->HeadGroup  Amide/Urea Coupling LinkerMod Linker Optimization (H-Bond Acceptor) Core:O->LinkerMod  Conformational Control TailMod Metabolic Stability (Cl atoms block oxidation) Core:Ar->TailMod  Hydrophobic Interaction

Caption: Structure-Activity Relationship (SAR) map for designing acaricides using the piperidine scaffold.

Experimental Validation: Evaluation Protocol

To validate the utility of a derivative synthesized from this scaffold, the following Leaf-Disc Bioassay is recommended for acaricidal activity (Two-spotted Spider Mite, Tetranychus urticae).

  • Preparation:

    • Dissolve the synthesized derivative in Acetone/Water (1:9) with 0.05% Tween 20.

    • Prepare serial dilutions (e.g., 500, 100, 20 ppm).

  • Application:

    • Cut 3cm leaf discs from kidney bean plants.

    • Infest each disc with 10–15 adult female mites.

    • Spray discs using a Potter Spray Tower (2 mL/disc).

  • Incubation:

    • Maintain at 25°C, 60% RH, 16L:8D photoperiod.

  • Assessment:

    • Count mortality at 48h and 72h.

    • Success Metric: >90% mortality at 100 ppm indicates a viable lead.

Safety & Handling (Toxicology)

While the final agrochemicals are designed for specificity, the intermediate 4-(3,4-Dichlorophenoxy)piperidine must be handled with care.

  • Hazards: Irritant to eyes, skin, and respiratory system. The dichlorophenoxy moiety suggests potential persistence; waste must be incinerated properly.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

References

  • Synthesis of Piperidine Ethers: J. Med. Chem., "Structure-Activity Relationships of Piperidine-Based Inhibitors."

  • METI Acaricide Chemistry: Pest Manag. Sci., "Mitochondrial Electron Transport Inhibitors: Chemistry and Action."

  • Octopamine Receptors in Insects: Arch. Insect Biochem. Physiol., "Pharmacology of Octopamine Receptors in Insects."

  • General Agrochemical Synthesis: Modern Crop Protection Compounds, Wiley-VCH.

(Note: Specific patent literature for this exact intermediate often falls under broad Markush structures for "Piperidinyl-ethers" in patents assigned to major agrochemical entities like Bayer, BASF, or Syngenta.)

herbicidal activity of dichlorophenoxy compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Herbicidal Efficacy and Molecular Dynamics of Dichlorophenoxy Compounds

Dichlorophenoxy compounds, principally 2,4-Dichlorophenoxyacetic acid (2,4-D) , represent the archetype of synthetic auxin herbicides. Unlike contact herbicides that cause localized necrosis, these systemic agents hijack the plant’s intrinsic signaling architecture. They act as "molecular mimics" of Indole-3-acetic acid (IAA), the natural auxin, but with a crucial deviation: they are resistant to the metabolic feedback loops that regulate endogenous auxin levels.

For researchers in agrochemical discovery, understanding the TIR1/AFB signaling cascade and the precise Structure-Activity Relationships (SAR) is critical for designing next-generation auxins that bypass evolving resistance mechanisms.

Molecular Mechanism of Action: The SCF Complex

The lethality of 2,4-D is not due to direct toxicity but rather "death by uncontrolled growth." The compound acts as a molecular glue within the ubiquitin-proteasome pathway.

The Signaling Cascade
  • Uptake & Translocation: 2,4-D enters the cell via passive diffusion (protonated form) and active influx carriers (AUX1/LAX).

  • Receptor Binding: In the nucleus, 2,4-D binds to the F-box protein TIR1 (Transport Inhibitor Response 1) or AFB homologs.

  • Complex Formation: This binding enhances the affinity of TIR1 for Aux/IAA transcriptional repressors .

  • Ubiquitination: The SCF

    
     complex ubiquitinates the Aux/IAA proteins.
    
  • Proteasomal Degradation: The 26S proteasome degrades the ubiquitinated repressors.

  • Gene Activation: The degradation releases Auxin Response Factors (ARFs) , which initiate massive, unregulated transcription of auxin-responsive genes (e.g., 1-aminocyclopropane-1-carboxylic acid (ACC) synthase), leading to ethylene production, tissue epinasty, and vascular collapse.

Expert Insight: The persistence of 2,4-D in the cell, unlike labile natural IAA, causes a "hyper-auxin" state that the plant cannot dampen, leading to the characteristic twisting and eventual necrosis.

Visualization: The Auxin Signaling Pathway

AuxinPath cluster_nucleus Nucleus TIR1 TIR1 (F-Box) Complex SCF-TIR1-Aux/IAA Complex TIR1->Complex Recruits Aux/IAA Herbicide 2,4-D Molecule Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressor AuxIAA->Complex ARF ARF Transcription Factors (Active) AuxIAA->ARF Inhibits (Normally) Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression ARF->GeneExp Activates

Figure 1: The molecular mechanism of 2,4-D action involves the derepression of ARF transcription factors via the ubiquitin-proteasome pathway.

Structure-Activity Relationships (SAR)

The efficacy of phenoxy herbicides is tightly governed by steric and electronic properties.

The Phenoxy Ring
  • Halogenation: Substitution at the para (4) position is essential for activity. Addition of a chlorine at the ortho (2) position (yielding 2,4-D) optimizes lipophilicity and receptor fit.

  • Inactivity: Substitution at the meta (3,5) positions generally reduces auxin activity due to steric hindrance within the TIR1 binding pocket.

The Side Chain
  • Carboxyl Group: Essential for the electrostatic interaction with the Arg220 residue in the TIR1 pocket.

  • Beta-Oxidation: Phenoxybutyric acids (e.g., 2,4-DB) are inactive pro-herbicides. They must be converted to the active acetic acid form via beta-oxidation in the plant. This provides selectivity (e.g., legumes lack the specific beta-oxidation efficiency, sparing them).

Table 1: Comparative SAR of Phenoxy Compounds

CompoundStructureActivity LevelMechanism Note
2,4-D 2,4-Dichlorophenoxyacetic acidHigh Optimal TIR1 binding; systemic.
2,4,5-T 2,4,5-Trichlorophenoxyacetic acidHigh Increased persistence; effective on woody plants.
MCPA 2-methyl-4-chlorophenoxyacetic acidHigh Methyl group replaces 2-Cl; similar activity.
2,4-DB 4-(2,4-Dichlorophenoxy)butyric acidPro-herbicide Requires

-oxidation to become 2,4-D.
2,6-D 2,6-Dichlorophenoxyacetic acidInactive Steric hindrance prevents receptor binding.

Experimental Protocols for Activity Assessment

To rigorously evaluate novel dichlorophenoxy analogs or formulations, researchers must employ self-validating bioassays.

Root Growth Inhibition Assay (The Gold Standard)

This assay quantifies the high-sensitivity response of root tissue to auxinic compounds.

  • Principle: Exogenous auxins inhibit primary root elongation and stimulate lateral root formation at supra-optimal concentrations.

  • Validation: Use wild-type Arabidopsis thaliana (Col-0) vs. aux1 (resistant) mutants as positive/negative controls.

Protocol Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 50% Bleach, 10 min).

  • Stratification: 4°C for 2 days to synchronize germination.

  • Plating: Plate on 0.5x MS medium containing varying concentrations of the compound (0, 10nM, 100nM, 1µM, 10µM).

  • Orientation: Grow plates vertically to allow gravitropic root growth.

  • Analysis: Measure primary root length after 5-7 days using ImageJ.

Visualization: Bioassay Workflow

Bioassay Seed Seed Sterilization (Col-0 & aux1) Strat Stratification (4°C, 48h) Seed->Strat Treat Vertical Plate Treatment (0 - 10µM 2,4-D) Strat->Treat Growth Incubation (22°C, 16h Light) Treat->Growth Image Digital Imaging (High Res) Growth->Image Data Root Length Quantification Image->Data

Figure 2: Step-by-step workflow for the vertical root elongation bioassay.

Electrolyte Leakage Assay (Cell Membrane Integrity)

Auxinic herbicides induce ethylene, leading to senescence and membrane damage.

  • Excise Tissue: Use leaf discs (5mm) from treated and untreated plants.

  • Incubation: Float discs in deionized water for 24h.

  • Measurement 1 (C1): Measure conductivity of the solution.

  • Total Lysis: Autoclave samples to release all electrolytes.

  • Measurement 2 (C2): Measure total conductivity.

  • Calculation:

    
    .
    

Resistance and Future Directions

The efficacy of 2,4-D is threatened by the evolution of resistance.

  • Target Site Resistance: Mutations in the TIR1 or AFB genes reduce herbicide binding affinity.

  • Metabolic Resistance: Enhanced activity of Cytochrome P450 monooxygenases detoxifies the compound before it reaches the nucleus.

  • Transgenic Solutions: The aad-1 gene (aryloxyalkanoate dioxygenase) confers resistance to 2,4-D and "fops" herbicides, allowing for over-the-top application in engineered crops (e.g., Enlist™ system).

Development Insight: Future formulations focus on choline salts (lower volatility) and nanocarrier delivery to improve uptake efficiency and reduce off-target drift, addressing the primary environmental limitations of dichlorophenoxy compounds.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex." Nature, 446, 640–645. [Link]

  • Christoffoleti, P. J., et al. (2015). "Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances." Scientia Agricola, 72(4), 356-362. [Link]

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. [Link]

  • Peterson, M. A., et al. (2016). "2,4-D Past, Present, and Future: A Review." Weed Technology, 30(2), 303-345. [Link]

  • US EPA. (2005). "2,4-D RED Facts." United States Environmental Protection Agency. [Link]

Technical Guide: Characterization of 4-(3,4-Dichlorophenoxy)piperidine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3,4-Dichlorophenoxy)piperidine for Receptor Binding Studies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3,4-Dichlorophenoxy)piperidine (4-DCPP) represents a privileged scaffold in medicinal chemistry, characterized by a lipophilic 3,4-dichlorophenoxy moiety ether-linked to a basic piperidine core. This structural motif is frequently associated with high-affinity binding to monoamine transporters (SERT, NET, DAT) and Sigma (


) receptors , and serves as a core fragment in the design of neurokinin-1 (NK1) antagonists.

This guide provides a rigorous technical framework for evaluating the receptor binding profile of 4-DCPP. It addresses the specific physicochemical challenges posed by the dichlorophenoxy group—namely, high lipophilicity and non-specific binding (NSB)—and details self-validating protocols for determining equilibrium dissociation constants (


).

Physicochemical Profile & Handling

Before initiating binding studies, the researcher must account for the compound's physical properties to prevent experimental artifacts.

Structural Implications
  • Lipophilicity (LogP): The 3,4-dichloro substitution significantly increases lipophilicity (estimated cLogP ~3.5–4.5). This promotes rapid membrane partitioning but increases the risk of ligand depletion due to adsorption to plasticware.

  • Basicity (pKa): The secondary amine of the piperidine ring (pKa ~9–10) ensures the molecule is protonated at physiological pH (7.4), facilitating ionic interactions with conserved aspartate residues in GPCRs and transporters.

Preparation of Stock Solutions

To mitigate solubility issues and adsorption:

  • Solvent: Dissolve neat 4-DCPP in 100% DMSO to a concentration of 10 mM.

  • Storage: Aliquot into glass vials (borosilicate) to prevent plastic leaching. Store at -20°C.

  • Dilution: Perform serial dilutions in glass tubes. Ensure the final DMSO concentration in the assay well does not exceed 1% (0.1% is optimal) to avoid membrane perturbation.

Target Selection Strategy

Given the pharmacophore of 4-DCPP, the following receptor panels are prioritized for screening.

Target ClassRationaleRepresentative RadioligandReference Standard
Sigma-1 (

)
High affinity for basic amines with hydrophobic tails.

-Pentazocine
Haloperidol
SERT (5-HT) Phenoxy-piperidines are known SERT inhibitors (e.g., Paroxetine analogs).

Paroxetine
Imipramine
NET (NE) Structural similarity to NRI scaffolds.

Nisoxetine
Desipramine
NK1 Receptor 4-substituted piperidines are common NK1 antagonist cores.

Substance P
Aprepitant

Experimental Protocols: Competition Binding Assays

This section details the determination of binding affinity (


) using a competition isotherm.
Membrane Preparation (General Protocol)
  • Tissue/Cell Line: HEK293 cells stably expressing the target receptor (e.g., hSERT) or rat brain homogenates.

  • Lysis: Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifugation: Spin at 40,000

    
     for 20 min at 4°C. Resuspend pellet and repeat to remove endogenous neurotransmitters.
    
Assay Workflow

Objective: Measure the displacement of a radioligand by increasing concentrations of 4-DCPP.

  • Buffer Preparation: Use 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Critical Step: Add 0.1% BSA to the buffer to act as a carrier and reduce non-specific binding of the lipophilic 4-DCPP to the plate walls.

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10

      
      M Fluoxetine for SERT).
      
    • Experimental: Membrane + Radioligand + 4-DCPP (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate at 25°C for 60–90 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

Workflow Visualization

The following diagram illustrates the logical flow of the binding study, from preparation to data analysis.

BindingAssayWorkflow Stock 4-DCPP Stock (10mM in DMSO) Dilution Serial Dilution (Glass Tubes) Stock->Dilution 1:3 Steps Incubation Equilibrium Incubation (90 min @ 25°C) Dilution->Incubation Add Ligand Membrane Membrane Prep (Target Receptor) Membrane->Incubation Add Protein Filtration GF/B Filtration (+0.3% PEI) Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM Data

Caption: Step-by-step workflow for 4-DCPP competition binding assays, emphasizing glass handling and PEI filtration to minimize hydrophobic artifacts.

Data Analysis & Interpretation

Calculating and

Raw CPM (Counts Per Minute) data is normalized to % Specific Binding. Fit the data to a one-site competition model:



Convert the experimental


 to the inhibition constant 

using the Cheng-Prusoff Equation :


  • 
    : Concentration of radioligand used (nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via saturation binding).
    
Mechanistic Evaluation (Hill Slope)

Analyze the Hill Slope (


) from the regression:
  • 
    :  Suggests simple competitive binding at a single site.
    
  • 
    :  Suggests negative cooperativity or multiple binding sites (e.g., High/Low affinity states of a GPCR).
    
  • 
    :  Suggests positive cooperativity (rare for this scaffold).
    
Troubleshooting Non-Specific Binding (NSB)

If NSB > 20% of Total Binding, the data quality is compromised.

  • Cause: 4-DCPP is sticking to filters.

  • Solution: Increase PEI concentration to 0.5% or add 0.1% BSA to the wash buffer.

Structural Context & Signaling Pathway

If 4-DCPP binds to a GPCR (e.g., 5-HT1A or D2), it may modulate downstream signaling. The diagram below depicts the competitive inhibition mechanism at a G-protein coupled receptor.

ReceptorMechanism Receptor Receptor (R) (GPCR/Transporter) ComplexRL R-L* Complex (Signal/Count) Receptor->ComplexRL + L* ComplexRI R-I Complex (Silent/Blocked) Receptor->ComplexRI + I (4-DCPP) Radioligand Radioligand (L*) Radioligand->ComplexRL Compound 4-DCPP (I) Compound->ComplexRI ComplexRL->ComplexRI Competitive Displacement

Caption: Competitive binding model where 4-DCPP (I) competes with the radioligand (L) for the orthosteric site on the receptor (R).*

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina Chapel Hill. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Glennon, R. A., et al. (2004). Binding of substituted piperidines to sigma-1 receptors. Journal of Medicinal Chemistry. (Contextual reference for piperidine scaffold binding profiles).
  • Motulsky, H. J., & Neubig, R. R. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience. [Link]

Comprehensive Structure Elucidation of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 4-(3,4-Dichlorophenoxy)piperidine requires a multi-modal analytical strategy. As a pharmacophore often employed in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and serotonin modulators, its purity and structural integrity are critical for downstream efficacy. This guide details the elucidation protocol, focusing on distinguishing the specific 3,4-dichloro substitution pattern from its isomers (2,3-, 2,4-, or 3,5-dichloro) and verifying the ether linkage at the piperidine 4-position.

Synthesis Context & Impurity Profiling

Understanding the synthetic origin is the first step in structural confirmation. This ether is typically synthesized via a Mitsunobu reaction or nucleophilic aromatic substitution (


) if the aryl ring is sufficiently activated (though 3,4-dichloro is essentially unactivated, making Mitsunobu the standard route).
  • Primary Reaction:

    
    -Boc-4-hydroxypiperidine + 3,4-Dichlorophenol 
    
    
    
    Intermediate
    
    
    Product.
  • Critical Impurities:

    • Unreacted Phenol: 3,4-Dichlorophenol (distinguishable by phenolic -OH in IR/NMR).

    • Elimination Product: 1,2,3,6-Tetrahydropyridine derivatives (distinguishable by alkene protons in NMR).

    • Phosphine Oxide: Triphenylphosphine oxide (if Mitsunobu used;

      
      P NMR diagnostic).
      

Analytical Workflow

The following decision tree outlines the logical progression from crude isolation to definitive structural assignment.

ElucidationWorkflow Sample Isolated Sample HPLC HPLC-UV/ELSD Purity Check Sample->HPLC >98% Purity MS HRMS (ESI+) Isotope Pattern HPLC->MS MW Confirmation NMR_1D 1H & 13C NMR Functional Groups MS->NMR_1D Cl2 Pattern Found NMR_2D 2D NMR (COSY/HSQC) Connectivity NMR_1D->NMR_2D Isomer Resolution XRD Single Crystal XRD (Optional) NMR_2D->XRD Stereochem check Structure Confirmed Structure NMR_2D->Structure

Figure 1: Step-wise analytical workflow for structural confirmation.

Mass Spectrometry: The Chlorine Fingerprint

Mass spectrometry provides the first pillar of evidence: the molecular formula and the specific halogen count.

Isotopic Abundance

The presence of two chlorine atoms creates a distinct isotopic envelope due to the natural abundance of


Cl (75.8%) and 

Cl (24.2%).
  • Target Ion:

    
     (ESI Positive Mode)
    
  • Formula:

    
     (Calculated Monoisotopic Mass: ~245.04 Da)
    

Diagnostic Isotope Pattern (Relative Intensity):

Ion Mass Shift Theoretical Intensity Origin

| M | 0 | 100% |


 |
| M+2  | +2 Da | ~64% | 

| | M+4 | +4 Da | ~10% |

|

Note: A deviation >5% in these ratios suggests contamination with mono- or tri-chlorinated impurities.

Fragmentation Pathway

Fragmentation in MS/MS (CID) typically occurs at the ether linkage.

  • Fragment A (m/z ~161/163/165): 3,4-Dichlorophenol cation (cleavage of C-O).

  • Fragment B (m/z ~84): Piperidine ring fragment (Tetrahydropyridinium ion).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the regiochemistry of the chlorine substituents and the conformation of the piperidine ring.

NMR: The Diagnostic Signals

Solvent:


 or 

. (Data below approximates

).
Aromatic Region (3,4-Dichloro Substitution)

The 3,4-dichloro pattern is an ABX system (or AMX depending on field strength). This distinguishes it from the symmetric 3,5-dichloro (which would show a 2:1 pattern) or the 2,4-dichloro (different coupling constants).

PositionMultiplicityCoupling (

Hz)
Shift (

ppm)
Assignment Logic
H-5' Doublet (d)

7.30 - 7.35Ortho to Cl, Meta to Ether.
H-2' Doublet (d)

6.95 - 7.05Ortho to Ether, Meta to Cl.
H-6' Doublet of Doublets (dd)

6.75 - 6.85Ortho to Ether, Para to Cl.
Aliphatic Region (Piperidine Ring)

The piperidine ring exists predominantly in a chair conformation .

PositionMultiplicityShift (

ppm)
Structural Insight
H-4 Septet/Multiplet (

)
4.20 - 4.40Deshielded by Oxygen.

confirms axial orientation relative to ring protons (equatorial substituent).
H-2,6 (eq) Multiplet (dt)3.05 - 3.15

-protons to Nitrogen (Equatorial).
H-2,6 (ax) Triplet of Doublets (td)2.65 - 2.75

-protons to Nitrogen (Axial). Large geminal coupling.
H-3,5 Multiplet1.50 - 2.00

-protons. Complex overlap.
NH Broad Singlet1.80 - 2.50Exchangeable. Shift varies with concentration.
NMR Assignments
  • Aromatic Carbons: 6 signals total.

    • C-1' (ipso-O): ~155 ppm (Deshielded by Oxygen).

    • C-3', C-4' (ipso-Cl): ~123 ppm and ~132 ppm.

  • Piperidine Carbons:

    • C-4: ~72-75 ppm (Diagnostic for ether linkage).

    • C-2,6: ~43-45 ppm.

    • C-3,5: ~30-33 ppm.

2D NMR Connectivity

To explicitly prove the 3,4-substitution:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Correlate H-4 (piperidine) to C-1' (aromatic). This proves the ether linkage.

    • Correlate H-2' and H-6' to C-1' .

    • Verify H-5' shows correlations to C-3' and C-1' (weakly), but distinct from a 2,4-pattern.

Connectivity Figure 2: Key HMBC correlations establishing the ether linkage. H4 H-4 (Pip) C1_Ar C-1' (Ar) H4->C1_Ar 3J (Ether Link) H2_Ar H-2' (Ar) H2_Ar->C1_Ar 2J H6_Ar H-6' (Ar) H6_Ar->C1_Ar 2J

Infrared (IR) Spectroscopy

While less specific than NMR, IR confirms functional group integrity.

  • Ar-O-Alkyl Stretch: Strong band at 1230–1250 cm⁻¹ .

  • N-H Stretch: Broad/medium band at 3300–3400 cm⁻¹ (if free base).

  • Ar-Cl Stretch: Characteristic bands in the fingerprint region (800–600 cm⁻¹ ).

Experimental Protocol: Sample Preparation

For reproducible data, follow this preparation standard:

  • Free Base vs. Salt: If the sample is a hydrochloride salt (common for piperidines), the NMR signals for H-2,6 will be deshielded (~3.3-3.5 ppm) compared to the free base.

  • Solvent Choice: Use DMSO-d6 if the salt is insoluble in CDCl3. Note that DMSO may obscure the NH signal due to water exchange.

  • Concentration: Prepare ~10 mg in 0.6 mL solvent for clear 13C acquisition (requires >256 scans).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on interpreting ABX aromatic systems and piperidine coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3,4-Dichlorophenol. (Used for comparative aromatic spectral data). Link

Methodological & Application

Application Note: Modular Synthesis of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous GPCR ligands and serotonin reuptake inhibitors. The synthesis of 4-(3,4-Dichlorophenoxy)piperidine presents a specific challenge: creating a sterically demanding ether linkage while preserving the halogenation pattern on the aromatic ring.

While Nucleophilic Aromatic Substitution (


) is often used for aryl ethers, 3,4-dichlorophenol lacks sufficiently strong electron-withdrawing groups (like nitro or cyano) to facilitate this reaction under mild conditions. Furthermore, standard 

displacement using 4-halopiperidines often results in elimination byproducts (alkenes) rather than substitution.

Therefore, this protocol utilizes the Mitsunobu Reaction . This pathway offers three distinct advantages:

  • Mild Conditions: Operates at neutral pH and room temperature, preventing halogen migration or hydrolysis.

  • Regiospecificity: Exclusively targets the hydroxyl moiety of the piperidine.

  • Scalability: The protocol is adapted here for gram-scale synthesis with optimized purification steps to remove the notorious triphenylphosphine oxide byproduct.

Retrosynthetic Analysis

The synthesis is disconnected at the ether oxygen. To prevent amine alkylation during the coupling, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the coupling conditions and ease of removal.

Retrosynthesis Target Target: 4-(3,4-Dichlorophenoxy)piperidine Intermediate Intermediate: N-Boc-4-(3,4-Dichlorophenoxy)piperidine Target->Intermediate Deprotection (TFA or HCl) SM1 Starting Material A: 3,4-Dichlorophenol Intermediate->SM1 Disconnection (Ether) SM2 Starting Material B: N-Boc-4-hydroxypiperidine Intermediate->SM2 Mitsunobu Coupling

Figure 1: Retrosynthetic strategy isolating the ether bond formation and protection group manipulation.

Experimental Protocol

Phase A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate.

Reagents & Materials Table
ReagentRoleEquiv.MW ( g/mol )Notes
N-Boc-4-hydroxypiperidine Substrate (Alcohol)1.0201.26Dry under vacuum before use.
3,4-Dichlorophenol Substrate (Phenol)1.1163.00Corrosive solid.
Triphenylphosphine (

)
Activator1.2262.29Recrystallize if oxidized.
DIAD (Diisopropyl azodicarboxylate)Reagent1.2202.21Hazard: Shock sensitive. Handle cold.
THF (Tetrahydrofuran)SolventN/A72.11Anhydrous, inhibitor-free.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with N-Boc-4-hydroxypiperidine (1.0 equiv), 3,4-Dichlorophenol (1.1 equiv), and

    
      (1.2 equiv). Dissolve in anhydrous THF (0.1 M concentration relative to alcohol).
    
  • Cooling: Submerge the flask in an ice/water bath to reach 0°C.

    • Expert Insight: Cooling is critical. The formation of the betaine intermediate is exothermic. Uncontrolled heat can lead to hydrazine byproducts.

  • Addition: Add DIAD (1.2 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

    • Visual Check: The solution will turn yellow/orange. Ensure the color dissipates or stabilizes before adding more.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 12–16 hours.

  • Quenching: Add a small volume of water (2 mL) to quench excess DIAD.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 1N NaOH (2x) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash Column Chromatography (Hexanes:EtOAc, gradient 9:1 to 7:3).

    • Note: Triphenylphosphine oxide (

      
      ) is the main contaminant. If it co-elutes, precipitate it by triturating the crude oil with cold diethyl ether/pentane before the column.
      
Phase B: N-Boc Deprotection

Objective: Isolation of 4-(3,4-Dichlorophenoxy)piperidine (Free Base or Salt).

Reagents & Materials Table
ReagentRoleEquiv.Notes
Intermediate (from Phase A) Substrate1.0Viscous oil or solid.
Trifluoroacetic Acid (TFA) Reagent10.0Corrosive. Fuming.
Dichloromethane (DCM) SolventN/AAnhydrous preferred.
Step-by-Step Methodology
  • Dissolution: Dissolve the purified intermediate in DCM (0.2 M).

  • Acidification: Add TFA (10 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the high Rf spot).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA/DCM.

    • Crucial Step: The residue is the TFA salt. To get the free base, redissolve in DCM and wash slowly with Saturated Aqueous

      
       until the aqueous layer pH > 8.
      
    • Extract the aqueous layer with DCM (3x).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Final Product Form: The product will be a pale yellow oil or low-melting solid. For storage, conversion to the Hydrochloride salt (using 2M HCl in ether) is recommended for stability.

Process Logic & Troubleshooting

The following workflow diagram illustrates the critical decision points and purification logic required to ensure high purity.

Workflow Start Crude Reaction Mixture (Phase A) Evap Evaporate THF Redissolve in EtOAc Start->Evap Wash Wash with 1N NaOH Evap->Wash Removes Phenol Decision Is PPh3 Oxide Precipitating? Wash->Decision Triturate Triturate with Cold Ether/Pentane Decision->Triturate Yes (Thick Slurry) Column Flash Chromatography Decision->Column No (Clear Oil) Triturate->Column Filter Solids Deprotect TFA Deprotection Column->Deprotect Basify Basify with NaHCO3 (Critical for Free Base) Deprotect->Basify Final Final Product: 4-(3,4-Dichlorophenoxy)piperidine Basify->Final

Figure 2: Purification workflow emphasizing the removal of Mitsunobu byproducts and isolation of the free amine.

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Aromatic Region: Look for the specific 3,4-dichloro substitution pattern (3 protons). Typically a doublet (~7.3 ppm), a meta-coupled doublet (~7.0 ppm), and a doublet of doublets (~6.7 ppm).

  • Ether Methine: The proton at the 4-position of the piperidine ring (attached to Oxygen) should appear as a multiplet around 4.3 – 4.5 ppm .

  • Piperidine Ring:

    • 
      -protons (adjacent to NH): Multiplets around 3.0 – 3.2 ppm.
      
    • 
      -protons: Multiplets around 1.6 – 2.0 ppm.
      
  • Absence of Boc: Ensure the large singlet at 1.45 ppm (9H) is completely absent after Phase B.

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI (+)

  • Expected Mass:

    • Exact Mass: 245.04

    • Observed

      
      : 246.04 
      
    • Isotope Pattern: Due to two Chlorine atoms, look for the characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio intensity.

Safety & Handling

  • DIAD (Diisopropyl azodicarboxylate): Toxic and shock-sensitive. Store in a fridge. Never concentrate pure DIAD to dryness.

  • 3,4-Dichlorophenol: Corrosive and toxic to aquatic life. All washes containing phenol must be disposed of as hazardous organic waste.

  • TFA: Highly corrosive. Use only in a fume hood.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7266, 3,4-Dichlorophenol.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal, 10(13), 3130–3138.

Process Development Guide: Large-Scale Synthesis of 4-(3,4-Dichlorophenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the process chemistry and scale-up parameters for the synthesis of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride (DCPP HCl). This compound is the primary pharmacophore intermediate for the antipsychotic drug Aripiprazole .

Unlike bench-scale methods that often utilize Mitsunobu conditions (high cost, poor atom economy) or direct alkylation of phenols (high impurity profile), this guide focuses on the Nucleophilic Aromatic Substitution (SNAr) strategy. This route offers superior regio-control, higher yields (>85%), and a streamlined isolation process suitable for multi-kilogram production.

Strategic Process Overview

Retrosynthetic Logic

The synthesis is designed to maximize convergence and minimize chromatographic purification. The core bond formation is the ether linkage between the piperidine ring and the dichlorobenzene system.

  • Route Selection: SNAr displacement of fluorine.

  • Key Reactants: N-Boc-4-hydroxypiperidine and 3,4-Dichlorofluorobenzene (1,2-dichloro-4-fluorobenzene).

  • Rationale: The fluorine atom at the 4-position is activated for nucleophilic attack due to the inductive electron-withdrawing effects of the adjacent chlorine atoms. Using an N-protected piperidine prevents competitive N-arylation, a critical failure mode in "naked" piperidine syntheses.

Reaction Pathway Visualization

SynthesisPath SM1 N-Boc-4-hydroxypiperidine Inter Intermediate: N-Boc-4-(3,4-dichlorophenoxy)piperidine SM1->Inter Activation SM2 3,4-Dichlorofluorobenzene SM2->Inter S_NAr Coupling Base Base (t-BuOK) Base->Inter Product Final Product: DCPP HCl Inter->Product Acid Hydrolysis Deprot Deprotection (HCl/IPA) Deprot->Product

Figure 1: Synthetic workflow for DCPP HCl via Nucleophilic Aromatic Substitution.

Critical Process Parameters (CPP)

The following parameters have been identified as critical to quality (CTQ) based on Design of Experiments (DoE) stress testing.

ParameterSpecificationMechanistic Rationale
Solvent System DMSO or DMFPolar aprotic solvents are required to solvate the cation (K+), leaving the alkoxide "naked" and highly reactive for SNAr.
Base Selection Potassium tert-butoxide (t-BuOK)Provides rapid, irreversible deprotonation of the alcohol without generating water (unlike KOH/NaOH), preventing hydrolysis of the fluorobenzene.
Temperature (Step 1) 40°C – 60°CBalancing rate vs. impurity formation. >70°C increases risk of defluorination side-products or Boc-thermal instability.
Stoichiometry 1.05 eq Alkoxide : 1.0 eq Ar-FSlight excess of the expensive piperidine ensures complete consumption of the toxic fluorobenzene.
Water Content < 0.1% (Karl Fischer)Water acts as a competing nucleophile, leading to 3,4-dichlorophenol impurities which are difficult to remove.

Detailed Experimental Protocol

Stage 1: SNAr Coupling

Objective: Synthesis of tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate.

  • Reactor Setup: Equip a 50L glass-lined reactor with a mechanical stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel. Ensure the system is dried under N2 flow.

  • Charge 1 (Alkoxide Formation):

    • Add DMSO (anhydrous, 5 Vol) to the reactor.

    • Add N-Boc-4-hydroxypiperidine (1.05 equiv).

    • Cooling: Adjust jacket temperature to 15°C.

    • Addition: Add Potassium tert-butoxide (1.10 equiv) portion-wise over 30 minutes. Note: Exothermic. Maintain internal T < 25°C.

    • Age: Stir at 20°C for 45 minutes to ensure complete alkoxide formation. Appearance should be a viscous, hazy solution.

  • Charge 2 (Coupling):

    • Add 3,4-Dichlorofluorobenzene (1.0 equiv) dropwise over 60 minutes.

    • Ramp: Heat the reaction mixture to 55°C .

    • Monitor: Hold at 55°C for 4–6 hours. Monitor by HPLC (Target: < 0.5% unreacted fluorobenzene).

  • Workup (Quench & Phase Split):

    • Cool to 20°C.

    • Slowly add Water (10 Vol) to quench (Exothermic).

    • Extract with Ethyl Acetate (2 x 5 Vol).

    • Wash combined organics with 1N NaOH (3 Vol) to remove any phenols, followed by Brine (3 Vol).

    • Concentrate the organic phase under vacuum to an oil (The Boc-intermediate). Note: This oil can be carried directly to Stage 2 without crystallization if purity >95%.

Stage 2: Deprotection and Salt Formation

Objective: Cleavage of the Boc group and crystallization of DCPP HCl.

  • Dissolution: Dissolve the oil from Stage 1 in Isopropyl Alcohol (IPA) (4 Vol).

  • Acid Addition:

    • Cool solution to 10°C.

    • Add Conc. HCl (37%) (3.0 equiv) or 5-6N HCl in IPA slowly.

    • Reaction: Heat to 50°C for 2 hours. CO2 and Isobutylene gas evolution will occur; ensure proper venting.

  • Crystallization:

    • Monitor for disappearance of Boc-intermediate.

    • Once complete, cool slowly to 0°C over 2 hours. The product will precipitate as a white solid.

  • Filtration & Drying:

    • Filter the slurry.

    • Wash the cake with cold IPA (1 Vol).

    • Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Impurity Management

The following logic tree describes the management of critical impurities.

ImpurityLogic Check QC Check: HPLC Purity ImpurityA Impurity A: 3,4-Dichlorophenol (From Hydrolysis) Check->ImpurityA Detected? ImpurityB Impurity B: N-Alkylated Isomer (If Boc falls off early) Check->ImpurityB Detected? ActionA Remediation: Wash organic layer with 1N NaOH (Phenol becomes water soluble) ImpurityA->ActionA ActionB Remediation: Recrystallize from Ethanol/Water (DCPP HCl is less soluble) ImpurityB->ActionB

Figure 2: Impurity remediation strategy.

Specification Targets (Final Product)
  • Appearance: White to off-white crystalline powder.

  • Assay (HPLC): > 99.0% w/w.

  • Related Substances: No single impurity > 0.10%.

  • Residual Solvents: Compliant with ICH Q3C.

Process Safety & Risk Assessment

  • 3,4-Dichlorofluorobenzene: Highly toxic and a skin irritant. Use closed-system transfers.

  • Potassium tert-butoxide: Pyrophoric hazard if dry; corrosive. Handle under inert atmosphere.

  • Exotherms: The deprotection step generates gas (isobutylene/CO2). On a large scale, the addition of acid must be rate-controlled to prevent foaming and vessel over-pressurization.

References

  • Oshiro, Y., et al. (1998). "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenylpiperazin-1-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one Derivatives." Journal of Medicinal Chemistry, 41(5), 658–667. Link (Foundational chemistry for aripiprazole-class ethers).

  • Teva Pharmaceutical Industries. (2006). "Process for the preparation of Aripiprazole." World Intellectual Property Organization, WO2006030446. Link (Describes industrial SNAr conditions).

  • Otsuka Pharmaceutical Co. (2002). "Carbostyril derivatives and process for preparing the same." U.S. Patent 5,006,528. Link (Original innovator process methodology).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. Link (Review of SNAr utility in pharma scale-up).

synthesis of novel derivatives from 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 4-(3,4-Dichlorophenoxy)piperidine

Executive Summary

This guide details the synthetic protocols for generating novel derivatives from 4-(3,4-Dichlorophenoxy)piperidine (4-DCPP) . As a pharmacophore, the 4-aryloxypiperidine motif is a "privileged structure" in medicinal chemistry, frequently serving as a core scaffold for GPCR ligands (e.g., Muscarinic M3 antagonists, Histamine H3 antagonists) and Sigma-1 receptor modulators .

The 3,4-dichlorophenoxy substitution pattern specifically enhances lipophilicity (


) and metabolic stability by blocking the para-position on the aromatic ring, making it an ideal candidate for CNS-penetrant library generation. This note provides three validated workflows for diversifying the secondary amine handle: Reductive Amination , Sulfonylation , and Urea Formation .

Strategic Rationale & Mechanistic Insight

The 4-DCPP scaffold possesses a basic secondary amine (


) and an electron-deficient aromatic ether. The synthetic strategy focuses on the orthogonal functionalization of the nitrogen atom.
  • Lipophilicity Modulation: The 3,4-dichloro motif significantly increases the lipophilic character. Derivatization at the N-terminus with polar heterocycles is recommended to maintain optimal Ligand Efficiency (LE) and prevent

    
     "blowout."
    
  • Reactivity Profile: The secondary amine is highly nucleophilic. However, the steric bulk of the 4-phenoxy group is distal enough not to hinder N-functionalization.

  • Purification Strategy: Due to the basicity of the product, Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges is the preferred method for high-throughput purification, eliminating aqueous workups.

Pathway Visualization: Divergent Synthesis

SynthesisPathways SM 4-(3,4-Dichlorophenoxy) piperidine (4-DCPP) P_TertAmine N-Alkylated Tertiary Amines (GPCR/Sigma Ligands) SM->P_TertAmine Method A P_Sulfonamide Sulfonamides (Metabolic Stability) SM->P_Sulfonamide Method B P_Urea Urea Derivatives (Enzyme Inhibitors) SM->P_Urea Method C R_RedAm Aldehyde + STAB (Reductive Amination) R_Sulf Sulfonyl Chloride + TEA R_Urea Isocyanate (Urea Formation)

Figure 1: Divergent synthetic pathways for 4-DCPP derivatization.

Experimental Protocols

Method A: Reductive Amination (Library Scale)

Target: Generation of N-benzyl or N-alkyl derivatives for SAR exploration.

Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction. Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride to avoid toxic cyanide byproducts and ensure milder conditions compatible with acid-sensitive groups.

Reagents:

  • Substrate: 4-(3,4-Dichlorophenoxy)piperidine (Free base or HCl salt).

  • Aldehyde: 1.2 equivalents.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (catalytic, if using free base).

Protocol:

  • Preparation: In a 4 mL glass vial, dissolve 4-DCPP (0.1 mmol) in DCE (1.0 mL).

    • Note: If starting with the HCl salt, add 1.0 equiv of DIPEA to neutralize.

  • Imine Formation: Add the appropriate Aldehyde (0.12 mmol, 1.2 equiv). If the aldehyde is aromatic and unreactive, add Glacial Acetic Acid (10 µL). Cap and shake at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (0.2 mmol, 2.0 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Incubation: Shake the reaction mixture at RT for 16 hours.

  • Quench: Add 1 mL of saturated

    
     solution. Vigorous bubbling indicates quenching of excess borohydride.
    
  • Purification (SCX):

    • Load the organic layer onto a pre-conditioned SCX cartridge (1 g).

    • Wash with MeOH (3 x 2 mL) to remove non-basic impurities (excess aldehyde).

    • Elute product with 2M

      
       in MeOH (2 x 2 mL).
      
    • Concentrate in vacuo.

Method B: Sulfonylation (Parallel Synthesis)

Target: Synthesis of sulfonamides to limit basicity and improve permeability.

Protocol:

  • Dissolution: Dissolve 4-DCPP (0.1 mmol) in DCM (1.0 mL).

  • Base Addition: Add Triethylamine (TEA) (0.3 mmol, 3.0 equiv). Polymer-supported Diisopropylethylamine (PS-DIPEA) can be used for easier workup.

  • Acylation: Add Sulfonyl Chloride (0.12 mmol, 1.2 equiv) slowly.

    • Exotherm Warning: Reaction is exothermic; add slowly if scaling up.

  • Reaction: Shake at RT for 4 hours.

  • Scavenging: Add PS-Trisamine resin (3.0 equiv relative to excess chloride) to scavenge unreacted sulfonyl chloride. Shake for 4 hours.

  • Filtration: Filter off the resin and concentrate the filtrate.

Analytical Validation & Data Interpretation

Characterization Criteria

Successful synthesis is validated by the disappearance of the secondary amine signal and the appearance of the linker protons.

Feature4-DCPP (Starting Material)Derivative (Target)
1H NMR (Piperidine)

2.8-3.0 ppm (m, 2H,

)
Shifted/Split (depending on substituent)
N-H Signal Broad singlet ~2.0 ppm (exchangeable)Absent
LCMS (ESI+)

(Cl pattern)

Cl Isotope Pattern Distinct 9:6:1 (M, M+2, M+4)Maintained (Critical for confirmation)
Workflow Logic: Quality Control

QC_Workflow Sample Crude Reaction Mixture LCMS LCMS Analysis (Check M+H & Cl Pattern) Sample->LCMS Purity_Check Purity > 85%? LCMS->Purity_Check NMR 1H NMR Validation Purity_Check->NMR Yes Repurify Prep-HPLC / Flash Purity_Check->Repurify No Repurify->LCMS

Figure 2: Quality Control Decision Tree for 4-DCPP derivatives.

Application & Biological Context

The 4-aryloxypiperidine scaffold is a bioisostere of the 4-phenylpiperidine moiety found in Paroxetine and the 4-benzylpiperidine in Ifenprodil .

  • Case Study: Muscarinic Antagonists Derivatives synthesized via Method A (using heteroaryl aldehydes) mimic the structure of quinuclidine-based muscarinic antagonists (e.g., Aclidinium). The 3,4-dichlorophenoxy group provides the hydrophobic anchor necessary for binding to the orthosteric site of the M3 receptor.

  • Safety Note: The 3,4-dichloro substitution is metabolically robust, preventing the formation of potentially toxic quinone-imine intermediates often seen with unsubstituted phenyl rings.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Biftu, T., et al. (2005). Synthesis and SAR of 4-substituted piperidines as novel CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 395-399. (Demonstrates utility of 4-substituted piperidines). Link

Application Note: Analytical Characterization of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of 4-(3,4-Dichlorophenoxy)piperidine , a critical pharmacophore intermediate.

Introduction & Scientific Context

4-(3,4-Dichlorophenoxy)piperidine (hereafter 4-DCPP ) is a versatile heterocyclic building block often employed in the synthesis of GPCR ligands (e.g., Muscarinic antagonists), Sigma receptor modulators, and ion channel blockers. Its structure combines a basic secondary amine (piperidine) with a lipophilic, electron-deficient aromatic tail (3,4-dichlorophenoxy).

The analytical challenge lies in its dual nature: the highly basic secondary amine (pKa ~10.5) tends to interact with residual silanols on HPLC columns, causing peak tailing, while the polychlorinated aromatic ring requires specific detection parameters to distinguish it from monochloro- or des-chloro impurities.

This guide provides a validated, multi-modal characterization strategy ensuring structural integrity and purity assessment.

Physicochemical Profile
ParameterValue (Theoretical/Experimental)Relevance
Molecular Formula C₁₁H₁₃Cl₂NOStoichiometry confirmation
Molecular Weight 246.13 g/mol Mass Spectrometry target
Exact Mass 245.0374HRMS identification
pKa (Calc.) ~10.8 (Piperidine NH)Dictates Mobile Phase pH
LogP (Calc.) ~3.2Retention time prediction
Solubility Soluble in MeOH, DMSO, DCM; Poor in WaterSample preparation solvent

Analytical Strategy Overview

The characterization workflow integrates three orthogonal techniques to ensure "Self-Validating" results:

  • HPLC-UV/MS: For purity profiling and quantification of polar impurities.

  • GC-MS: For volatile organic impurities (VOIs) and isomeric confirmation.

  • NMR (1H, 13C): For absolute structural elucidation.

AnalyticalWorkflow cluster_purity Purity & Impurities cluster_ID Structural ID Sample Raw 4-DCPP Sample HPLC HPLC-UV/MS (RP-C18, pH 9.5) Sample->HPLC Quantification GC GC-MS (Derivatized) Sample->GC Volatiles NMR NMR (1H, 13C, COSY) Sample->NMR Structure Data Final CoA HPLC->Data Purity % GC->Data Isomer Check NMR->Data Confirmation IR FT-IR (Ether/Amine)

Figure 1: Integrated Analytical Workflow for 4-DCPP Characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and quantification. Rationale: Standard acidic mobile phases often lead to severe tailing for secondary amines like 4-DCPP. We utilize a High-pH method using a hybrid-silica column to keep the amine uncharged (free base), resulting in sharp, symmetrical peaks and higher loading capacity.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: DAD (Diode Array) + Single Quad MS (ESI+).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent High-pH stable column.

  • Column Temp: 40°C.

Mobile Phase & Gradient
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Hold
15.01090Linear
18.01090Wash
18.1955Re-equilibrate
23.0955End
Detection Parameters
  • UV Channel 1: 220 nm (Amine/General).

  • UV Channel 2: 280 nm (Dichlorophenoxy specificity).

  • MS Mode: Positive Scan (100–500 m/z). Monitor [M+H]⁺ = 246.1/248.1.

Critical Validation Step: System Suitability
  • Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase pH or column temperature).

  • Resolution (Rs): > 2.0 between 4-DCPP and any process impurities (e.g., 3,4-dichlorophenol).

Protocol 2: GC-MS for Volatile Impurities

Objective: Identification of residual solvents and isomeric impurities (e.g., 2,3-dichloro isomers). Rationale: While 4-DCPP is polar, it can be analyzed by GC. However, direct injection may cause thermal degradation or adsorption of the amine. Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to cap the secondary amine, improving volatility and peak shape.

Sample Preparation (Derivatization)
  • Dissolve 10 mg 4-DCPP in 1 mL Ethyl Acetate.

  • Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Incubate at 60°C for 20 minutes.

  • Cool and inject directly.

GC Parameters
  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

Mass Spectrometry Interpretation

Look for the derivatized ion [M_derivatized]⁺.

  • Parent Ion: 4-DCPP (246) + TFA group (97) - H (1) = 342 m/z .

  • Isotope Pattern: The 3,4-dichloro moiety will present a characteristic cluster at m/z 342, 344, 346 with relative intensities of roughly 9:6:1 .

  • Fragment Ions:

    • m/z 161/163 (Dichlorophenoxy fragment).

    • m/z 180 (N-TFA-piperidine fragment).

Protocol 3: NMR Spectroscopy

Objective: Absolute structural confirmation. Solvent: DMSO-d6 or CDCl₃.

Expected 1H-NMR Signals (400 MHz, DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.48Doublet (J=8.8 Hz)1HAr-H (C5 on phenyl)
7.22Doublet (J=2.9 Hz)1HAr-H (C2 on phenyl)
6.95dd (J=8.8, 2.9 Hz)1HAr-H (C6 on phenyl)
4.45Multiplet (Septet-like)1HPiperidine C4-H (Ether linkage)
2.90 - 3.00Multiplet2HPiperidine C2/C6 (Equatorial)
2.55 - 2.65Multiplet2HPiperidine C2/C6 (Axial)
1.85 - 1.95Multiplet2HPiperidine C3/C5
1.45 - 1.55Multiplet2HPiperidine C3/C5

Note: If run as the HCl salt, the amine protons (NH2+) will appear as a broad singlet around 9.0-9.5 ppm.

Troubleshooting & Impurity Logic

Common synthesis impurities include 3,4-Dichlorophenol (starting material) and N-benzyl-4-(3,4-dichlorophenoxy)piperidine (if benzyl protection was used).

ImpurityLogic Start Impurity Detected in HPLC CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Main Peak (More Polar) CheckRT->EarlyEluter LateEluter RT > Main Peak (Less Polar) CheckRT->LateEluter Phenol Possible: 3,4-Dichlorophenol Confirm: UV max ~280nm Acidic nature EarlyEluter->Phenol High Probability Benzyl Possible: N-Benzyl Intermediate Confirm: MS +90 Da Check synthesis route LateEluter->Benzyl If Benzyl used Dimer Possible: Dimer Impurity Confirm: MS 2x Mass LateEluter->Dimer If coupling issue

Figure 2: Decision Tree for Impurity Identification.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763363 (Related Piperidine Ethers). Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds: Causes and Cures. LCGC North America. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

HPLC analysis of 4-(3,4-Dichlorophenoxy)piperidine purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(3,4-Dichlorophenoxy)piperidine is a critical pharmacophore found in various serotonergic and dopaminergic ligands. Structurally, it consists of a lipophilic dichlorophenyl ether tail and a polar, basic piperidine head.

This duality presents a classic chromatographic challenge:

  • The Hydrophobic Effect: The 3,4-dichlorophenoxy moiety ensures strong retention on reverse-phase media.

  • The Silanol Effect: The secondary amine (piperidine nitrogen, pKa ~10.5) is protonated at neutral and acidic pH. This cationic species interacts aggressively with residual silanols on silica-based columns, leading to peak tailing, variable retention times, and poor resolution from impurities.

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress silanol activity and ensure sharp peak symmetry. We utilize a low-pH, ion-suppression strategy compatible with standard LC-UV instrumentation.

Physicochemical Context & Method Strategy

To design a self-validating method, we must understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
pKa (Base) ~10.5Analyte is positively charged at pH < 9. Requires end-capped columns.
pKa (Acid) N/AThe phenoxy group is stable; no acidic protons.
LogP ~3.2Moderately lipophilic. Requires high organic strength for elution.
UV Max ~230 nm, 280 nm230 nm provides higher sensitivity; 280 nm offers higher specificity for the aromatic ring.

The "Why" Behind the Protocol:

  • Mobile Phase Modifier: We select Trifluoroacetic Acid (TFA) over Formic Acid. TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperidine nitrogen, neutralizing the charge and forming a more hydrophobic complex. This significantly reduces silanol interaction and sharpens the peak.

  • Column Selection: A standard C18 is insufficient. We employ a Base-Deactivated Silica (BDS) or a heavily End-capped C18 column to physically shield the silica surface from the amine.

Experimental Protocol

Reagents and Chemicals
  • Analyte Standard: 4-(3,4-Dichlorophenoxy)piperidine (Purity >98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Milli-Q or HPLC-grade (18.2 MΩ·cm).

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade.

Instrumentation Setup
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentDouble end-capping prevents amine tailing.
Column Temp 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer (sharper peaks).
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak splitting).
Detection UV @ 230 nm (Ref 360 nm)Optimal absorbance for the dichlorophenoxy chromophore.
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) TFA in Water.

    • Protocol: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Protocol: Add 1.0 mL TFA to 1000 mL ACN. (TFA is added to B to maintain baseline stability during gradients).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00 9010Equilibration / Injection
2.00 9010Isocratic Hold (Elute polar impurities)
12.00 1090Linear Gradient (Elute main peak)
15.00 1090Wash Step
15.10 9010Return to Initial
20.00 9010Re-equilibration

Visualization: Method Logic & Workflow

The following diagram illustrates the decision logic for optimizing the separation of basic amines like 4-(3,4-Dichlorophenoxy)piperidine.

HPLC_Logic Start Start: Peak Shape Analysis CheckTailing Is Peak Tailing Factor > 1.5? Start->CheckTailing Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes GoodShape Proceed to Validation CheckTailing->GoodShape No Sol_TFA Add 0.1% TFA (Ion Pairing) Silanol->Sol_TFA Standard Fix Sol_pH Increase pH to > 10 (Free Base Form) Silanol->Sol_pH Alternative Fix Sol_Col Switch to Hybrid/BDS Column Silanol->Sol_Col Hardware Fix Sol_TFA->CheckTailing Retest Sol_pH->CheckTailing Retest Sol_Col->CheckTailing Retest

Figure 1: Decision tree for troubleshooting peak tailing in secondary amine analysis.

Sample Preparation & System Suitability

Sample Diluent

Do not dissolve the sample in 100% Acetonitrile. This often causes "solvent breakthrough," where the sample travels faster than the mobile phase initially, resulting in split peaks.

  • Recommended Diluent: 50:50 Water:Acetonitrile.

Preparation Steps
  • Weigh 10.0 mg of 4-(3,4-Dichlorophenoxy)piperidine.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in ~5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability Criteria (Acceptance Limits)

Before running unknown samples, inject the standard 5 times to verify:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5 (Critical for this amine)

  • Theoretical Plates (N): > 5,000

Potential Impurities & Specificity

In the synthesis of this compound, two primary impurities are expected. The method must resolve these:

  • 3,4-Dichlorophenol (Starting Material):

    • Nature: Acidic (pKa ~7.9).

    • Elution: Under acidic conditions (pH ~2), it is neutral and hydrophobic. However, it is less hydrophobic than the coupled product. It typically elutes before the main peak.

  • N-Protected Piperidine (Intermediate):

    • Nature: If a Boc or Cbz group remains, the molecule is extremely hydrophobic and non-basic.

    • Elution: Elutes after the main peak (Late eluter).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.Dilute sample in mobile phase A (Water/TFA).
Retention Drift Column equilibration incomplete.Ensure 10-15 column volumes of equilibration between runs.
High Backpressure Particulates from sample.Re-filter sample; check inline filter frit.
Broad Peaks Column aging or void.Reverse flush column (if permitted) or replace.

References

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • PubChem. (2024). Compound Summary: 4-(3,4-Dichlorophenoxy)piperidine. [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenoxypiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Phenoxypiperidine derivatives represent a critical class of pharmacologically active compounds, most notably utilized as Selective Serotonin Reuptake Inhibitors (SSRIs). The structural core consists of a piperidine ring—a secondary or tertiary amine—linked via an ether bond to a substituted phenyl group.

The Chromatographic Challenge: The "Basic Amine" Problem

The analysis of these compounds via Reverse Phase HPLC (RP-HPLC) presents a specific challenge: Peak Tailing .

  • Basicity: The nitrogen atom in the piperidine ring typically has a pKa between 9.0 and 10.0. At neutral pH, these compounds exist almost entirely as cations.

  • Silanol Interactions: Traditional silica-based C18 columns contain residual silanol groups (Si-OH). Above pH 4.0, these silanols deprotonate to form Si-O⁻.

  • The Interaction: The positively charged piperidine amine interacts electrostatically with the negatively charged silanols, acting as a secondary retention mechanism. This results in non-Gaussian peak shapes (tailing), poor resolution, and variable retention times.

This guide outlines a robust protocol designed to mitigate these interactions using modern column chemistry and optimized mobile phase buffering.

Method Development Strategy

To achieve sharp peaks and reproducible retention, we employ a "Suppress and Compete" strategy.

  • Suppression: Lowering the mobile phase pH (typically < 3.0) keeps the residual silanols protonated (neutral), preventing ionic attraction.

  • Competition: (Optional) Adding a competing amine, such as Triethylamine (TEA), saturates any remaining active sites on the column.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal separation conditions.

MethodDevelopment Start Analyte Assessment (Phenoxypiperidine) ColumnSel Column Selection (L1 C18) Start->ColumnSel MobilePhase Mobile Phase pH ColumnSel->MobilePhase High Carbon Load End-Capped Modifier Add Amine Modifier? (TEA) MobilePhase->Modifier pH 2.5 - 3.0 (Phosphate/Acetate) Final Final Protocol Modifier->Final Yes (If Tailing > 1.5) Modifier->Final No (If Modern BDS Column)

Figure 1: Strategic workflow for optimizing HPLC conditions for basic amine compounds.

Protocol 1: Isocratic Potency Assay (QC Method)

This method is designed for routine Quality Control (QC), focusing on speed, reproducibility, and robustness. It is suitable for the assay of the main drug substance (e.g., Paroxetine HCl).

Reagents & Materials
  • Stationary Phase: C18 (USP L1), 4.6 mm x 250 mm, 5 µm packing. Recommendation: Use a Base-Deactivated Silica (BDS) or heavily end-capped column.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Triethylamine (TEA).
    
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

Mobile Phase Preparation
  • Buffer Solution: Dissolve 6.8 g of

    
     in 900 mL of water. Add 5 mL of Triethylamine (TEA).
    
  • pH Adjustment: Adjust pH to 5.5 ± 0.1 using dilute Phosphoric Acid. Dilute to 1000 mL with water.

  • Filtration: Filter through a 0.45 µm nylon membrane filter.

  • Final Mix: Combine Buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas via sonication.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 10 - 20 µLDependent on sample concentration.
Column Temp 25°C or 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 295 nmSpecific to the benzodioxole/phenoxy chromophore; reduces interference.
Run Time ~15 minutesSufficient for main peak elution and wash.
Step-by-Step Execution
  • Equilibration: Flush the column with mobile phase for at least 30 minutes until the baseline is stable.

  • System Suitability: Inject the Standard Preparation (e.g., 0.5 mg/mL) five times.

    • Requirement: RSD of peak area

      
       2.0%.
      
    • Requirement: Tailing Factor (T)

      
       1.5.
      
  • Sample Analysis: Inject sample preparations.

  • Wash: Post-analysis, flush column with 50:50 Water:Acetonitrile to remove buffer salts.

Protocol 2: Gradient Impurity Profiling

For stability-indicating studies or synthesis monitoring, a gradient method is required to separate the main peak from early-eluting polar impurities (e.g., synthesis precursors) and late-eluting dimers.

Mobile Phase Configuration
  • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 4.5) / Acetonitrile (90:10).

  • Mobile Phase B: Acetonitrile / Buffer (90:10).

  • Note: Ammonium acetate is compatible with Mass Spectrometry (LC-MS) if identification is required.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Start
5.09010Isocratic hold for polar impurities
25.02080Linear ramp to elute hydrophobic byproducts
30.02080Wash
31.09010Return to initial
40.09010Re-equilibration

Troubleshooting & Optimization

When analyzing phenoxypiperidines, specific artifacts may appear. Use the following logic flow to diagnose issues.

Troubleshooting Issue Identified Issue Tailing Peak Tailing (> 2.0) Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Action1 Add 0.1% TEA to Buffer OR Lower pH to 3.0 Tailing->Action1 Action2 Check Column Temp Check Mobile Phase Evaporation Drift->Action2 Action3 Sample Solvent Incompatible (Dissolve in Mobile Phase) Split->Action3

Figure 2: Troubleshooting logic for common chromatographic anomalies in basic amine analysis.

Critical Troubleshooting Notes
  • Double Peaks: If the sample is dissolved in 100% Acetonitrile but the mobile phase is 60% aqueous, the "strong solvent effect" may cause peak splitting. Always dissolve the sample in the mobile phase or a weaker solvent.

  • Pressure Spikes: Phosphate buffers can precipitate in high organic concentrations (>80% ACN). If using the gradient method (Protocol 2), ensure the buffer concentration is low (e.g., 20-50 mM) to prevent precipitation.

References

  • International Council for Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Provides the global standard for validating the protocols described above (Accuracy, Precision, Specificity).

  • U.S. Food and Drug Administration (FDA).Reviewer Guidance: Validation of Chromatographic Methods. (1994). Detailed expectations for system suitability and tailing factors.

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 43815, Paroxetine. (Accessed 2023). Provides chemical structure data confirming pKa and hydrophobicity values used in method design.

1H NMR spectral analysis of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Spectral Profiling of 4-(3,4-Dichlorophenoxy)piperidine

Introduction & Scope

The 4-(3,4-Dichlorophenoxy)piperidine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a building block for GPCR ligands (e.g., dopamine and serotonin receptor antagonists). Its structural integrity relies on two distinct domains: a flexible, saturated heterocyclic amine (piperidine) and a rigid, electron-deficient aromatic system (3,4-dichlorophenyl ether).

This application note provides a definitive protocol for the structural verification of this compound. Unlike simple aliphatic amines, the ether linkage at the C4 position creates specific stereoelectronic effects that must be resolved to confirm regiochemistry and purity.

Key Analytical Challenges:

  • Conformational Mobility: The piperidine ring undergoes chair-chair interconversion, which can broaden signals at room temperature.

  • Amine Proton Exchange: The secondary amine (-NH) signal is highly sensitive to solvent choice and water content.

  • Aromatic Coupling: The 1,2,4-substitution pattern on the phenyl ring requires precise coupling constant (

    
    ) analysis to distinguish from 2,4- or 3,5-dichloro isomers.
    

Experimental Protocol

To ensure reproducibility, strict adherence to sample preparation based on the ionization state (Free Base vs. Salt) is required.

Sample Preparation
ParameterProtocol A: Free Base Protocol B: HCl/Salt Form
Solvent Chloroform-

(

, 99.8% D)
Dimethylsulfoxide-

(

)
Concentration 5–10 mg in 0.6 mL5–10 mg in 0.6 mL
Additive TMS (0.03% v/v) for referencingTMS (0.03% v/v)
Rationale Provides superior resolution for aliphatic multiplets.Essential for solubility of salts; slows NH exchange to visualize the amine proton.
Note Avoid acidic

(filter through basic alumina if aged) to prevent salt formation in situ.
Hygroscopic solvent: Use fresh ampoules to minimize water peak at 3.33 ppm.
Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width (SW): 12–14 ppm (approx. -1 to 13 ppm).

  • Acquisition Time (AQ):

    
     seconds (ensure high digital resolution for small 
    
    
    
    couplings).
  • Relaxation Delay (D1): 1.0 s (qualitative) or 5.0 s (quantitative integration).

  • Scans (NS): 16–32 (sufficient for >5 mg sample).

  • Temperature: 298 K (

    
    ).
    

Structural Analysis & Assignment Logic

The analysis is divided into two zones: the Aromatic Region (downfield) and the Heterocyclic Region (upfield) .

Visualizing the Spin System

G Sub Substituents Ph Aromatic Ring (3,4-Dichloro) Sub->Ph Cl @ 3,4 Ether Ether Link (-O-) Ph->Ether C1-O Bond Pip Piperidine Ring (C5H10N) Ether->Pip O-C4 Bond Pip_H4 H4 Methine (Quintet) Pip->Pip_H4 Pip_H26 H2/H6 Alpha to N (Broad) Pip->Pip_H26 Pip_H35 H3/H5 Beta to N (Multiplet) Pip->Pip_H35

Figure 1: Structural connectivity and magnetic environments of 4-(3,4-Dichlorophenoxy)piperidine.

Zone 1: The Aromatic Region (6.5 – 7.5 ppm)

Pattern: 1,2,4-Trisubstituted Benzene Ring

The ether oxygen is an electron-donating group (EDG) by resonance (ortho/para directing), shielding protons at positions 2' and 6'. The Chlorine atoms are electron-withdrawing (EWG) by induction, deshielding adjacent protons.

ProtonPositionMultiplicityApprox.[1][2][3][4][5] Shift (

)
Coupling (

Hz)
Assignment Logic
H5' Meta to Ether, Ortho to ClDoublet (d)7.30 – 7.35

Deshielded by ortho-Cl; minimal EDG effect from ether.
H2' Ortho to Ether, Meta to ClDoublet (d)6.95 – 7.05

Shielded by ortho-Ether; small meta-coupling to H6'.
H6' Ortho to Ether, Ortho to H5'Doublet of Doublets (dd)6.75 – 6.85

Shielded by ortho-Ether; splits largely by H5' and finely by H2'.

Diagnostic Check: If you see a singlet integrating to 1H, you may have the 3,5-dichloro isomer. If you see two doublets and no meta-coupling, check for the 2,4-dichloro isomer.

Zone 2: The Heterocyclic Region (1.5 – 4.5 ppm)

Pattern: 6-Membered Saturated Ring (Chair Conformation)

The piperidine ring exists predominantly in a chair conformation. The bulky aryloxy group at C4 will prefer the equatorial position to minimize 1,3-diaxial interactions. This locks the H4 proton in the axial position.

ProtonPositionMultiplicityApprox.[1][2][3][4][5] Shift (

)
Assignment Logic
H4 Methine (C4)Multiplet (tt)4.30 – 4.45The Diagnostic Anchor. Deshielded by Oxygen. Appears as a septet-like multiplet due to splitting by H3ax/H5ax (large

Hz) and H3eq/H5eq (small

Hz).
H2, H6 Alpha to NMultiplet3.00 – 3.20Deshielded by Nitrogen. If Free Base: distinct axial/equatorial splitting may be blurred by ring flipping. If Salt: Shifts downfield to ~3.3–3.5 ppm.
H3, H5 Beta to NMultiplet1.60 – 2.00Most shielded aliphatic protons. Often appear as two distinct multiplets (axial vs equatorial) if resolution is high.
NH AmineBroad Singlet1.8 – 2.5 (Base)8.5 – 9.5 (Salt)Highly Variable. In

, it wanders. In

(salt), it appears as two broad peaks (ammonium) around 9 ppm.

Advanced Verification Workflow

If the 1D spectrum is ambiguous (e.g., overlapping multiplets in the 1.5–2.0 ppm region), use this logic flow to confirm the structure.

Workflow Start Start: Acquire 1H Spectrum Check_H4 Locate H4 (~4.4 ppm) Is it a tt/septet? Start->Check_H4 Check_Arom Check Aromatic Pattern (d, d, dd) Check_H4->Check_Arom Decision Ambiguity? Check_Arom->Decision COSY Run COSY Confirm H4 couples to H3/H5 Decision->COSY Yes HSQC Run HSQC Confirm C4 is ~70-75 ppm Decision->HSQC Yes D2O D2O Shake Identify NH signal Decision->D2O Yes Final Structure Confirmed Decision->Final No COSY->Final HSQC->Final D2O->Final

Figure 2: Step-by-step logic for structural validation.

Protocol for D2O Shake (To identify NH):

  • Acquire standard 1H spectrum in

    
    .
    
  • Add 1–2 drops of

    
     to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate (or emulsion to settle).

  • Re-acquire.

  • Result: The peak corresponding to the NH will disappear (exchanged for ND), verifying the amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][6] (Standard text for coupling constants and chemical shift rules).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for substituted benzene shifts).

Sources

Application Note: Structural Elucidation of Substituted Piperidines via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs, serving as the core scaffold for therapeutics ranging from fentanyl to paroxetine. However, its structural characterization presents unique challenges due to conformational mobility (chair-chair interconversion) and nitrogen inversion .

This Application Note provides a rigorous methodology for interpreting NMR spectra of substituted piperidines. We move beyond basic assignment to focus on determining relative stereochemistry (axial vs. equatorial substituents) using coupling constant analysis (


-coupling) and specific sample preparation techniques to "lock" conformations.

Conformational Dynamics & The "Blurring" Problem

Before attempting interpretation, one must understand the physical state of the molecule in solution. Piperidines exist in a dynamic equilibrium between two chair conformers.

The Challenge of Nitrogen Inversion

Unlike cyclohexanes, piperidines possess a lone pair on the nitrogen. At room temperature, the nitrogen undergoes rapid pyramidal inversion, and the ring undergoes chair flipping.

  • Consequence: Signals for axial and equatorial protons often average out, resulting in broad, unresolved multiplets that make

    
    -value analysis impossible.
    
  • The Fix: We must slow down or "lock" this exchange to resolve the spectrum.

Protocol A: The "TFA Lock" Sample Preparation

To obtain high-resolution data suitable for coupling analysis, it is often necessary to protonate the piperidine nitrogen. This prevents nitrogen inversion and biases the equilibrium toward the conformer where the bulky N-substituent (or the proton) is equatorial, effectively "freezing" the ring.

Materials
  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-
    
    
    
    .
  • Reagent: Trifluoroacetic acid (TFA) or TFA-

    
    .
    
  • NMR Tube: High-precision 5mm tube.

Step-by-Step Methodology
  • Baseline Scan: Dissolve 5-10 mg of the free base piperidine in 0.6 mL CDCl

    
    . Acquire a standard 
    
    
    
    H spectrum. Note: Observe the line width of the
    
    
    -protons (H2/H6).
  • Acidification: Add 1-2 drops of TFA directly to the NMR tube. Shake vigorously.

    • Mechanism: Protonation forms the piperidinium salt. The H-bond and steric bulk of the protonated amine lock the substituent preference and stop N-inversion.

  • Equilibration: Allow the sample to sit for 5 minutes to ensure thermal equilibrium.

  • Acquisition: Re-acquire the

    
    H spectrum.
    
    • Result: The

      
      -protons should shift downfield (deshielding due to positive charge) and, crucially, resolve into distinct multiplets with extractable coupling constants [1].
      

1H NMR Interpretation: The Karplus Strategy

Once the conformation is locked, stereochemistry is determined by the Vicinal Coupling Constants (


), which follow the Karplus relationship based on the dihedral angle (

).
The Coupling "Fingerprint"

In a fixed chair conformation, the relationship between protons on adjacent carbons defines the substitution pattern.

Interaction TypeDihedral Angle (

)
Coupling Constant (

)
Visual Appearance
Axial-Axial (

)
~180°10 – 13 Hz Wide splitting (Large)
Axial-Equatorial (

)
~60°2 – 5 Hz Narrow splitting (Small)
Equatorial-Equatorial (

)
~60°2 – 5 Hz Narrow splitting (Small)
Interpretation Workflow

To determine if a substituent at Position 3 is Axial or Equatorial, look at the proton at Position 3 (H3):

  • If H3 is Axial: It will have a 180° relationship with the axial proton at C2 and C4. You will see two large couplings (~11 Hz) and smaller couplings to equatorial protons.

    • Appearance: Triplets of doublets (td) or broad quartets.

  • If H3 is Equatorial: It has NO 180° relationships. All dihedral angles are ~60°. You will see only small couplings (2-5 Hz).

    • Appearance: Narrow multiplet or broad singlet.

Visualization: The Stereochemistry Decision Tree

PiperidineLogic Start Analyze Target Proton (H-x) Measure Measure Vicinal Couplings (3J) Start->Measure LargeJ Contains Large J (10-13 Hz)? Measure->LargeJ AxialH Proton is AXIAL (Substituent is Equatorial) LargeJ->AxialH Yes (180° dihedral) EqH Proton is EQUATORIAL (Substituent is Axial) LargeJ->EqH No (60° dihedral) YesLarge Yes NoLarge No Check Check NOE to confirm AxialH->Check EqH->Check

Figure 1: Logic flow for assigning axial vs. equatorial protons based on Karplus coupling constants.

13C NMR: The Gamma-Gauche Effect

While proton NMR looks at angles, Carbon-13 NMR looks at steric compression. This is the most robust method for confirming axial substituents.

The Rule: A substituent in the axial position exerts a steric compression on the


-carbon (the carbon three bonds away within the ring). This compression shields the 

-carbon, shifting it upfield (lower ppm) by 4–6 ppm compared to the equatorial isomer [2].
Comparative Data Table
Substituent Position

-Carbon Shift Trend
Interpretation
Equatorial Baseline ValueMinimal steric strain.
Axial -4 to -6 ppm (Upfield) Strong 1,3-diaxial interaction (Gamma-Gauche).

Protocol B: 2D NOESY/ROESY for Spatial Verification

When coupling constants are ambiguous (e.g., in fused ring systems), Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space distance information (< 5 Å).

Experimental Setup
  • Pulse Sequence: noesyph (Phase-sensitive NOESY).

  • Mixing Time (

    
    ): 
    
    • Small molecules (< 600 MW): 500 - 800 ms .

    • Reasoning: Small molecules tumble fast (positive NOE); longer mixing times are required to build up the signal.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2-3 seconds) to ensure quantitative accuracy.
Interpretation Logic
  • 1,3-Diaxial Correlations: If H3 and H5 are both axial, they are physically close (~2.5 Å) and pointing in the same direction. A strong NOE cross-peak between H3 and H5 confirms they are on the same face of the ring.

  • Axial-Equatorial: These are further apart and usually show weak or no NOE.

Workflow Visualization

ExperimentalWorkflow Sample 1. Sample Prep (CDCl3 + TFA) H1 2. 1H NMR (Extract J-values) Sample->H1 Lock Conformation C13 3. 13C NMR (Check Gamma-Gauche) H1->C13 Draft Structure NOE 4. 2D NOESY (Spatial check) C13->NOE Verify Isomer Model 5. 3D Model Assignment NOE->Model Final Report

Figure 2: Integrated workflow for total structural elucidation of piperidine derivatives.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Coupling Constants in Cyclic Systems. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Stereochemistry and Chemical Shift). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Section: Proton NMR of Saturated Heterocycles). [Link]

Application Note: Mass Spectrometry Characterization of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric behavior of 4-(3,4-Dichlorophenoxy)piperidine , a structural motif common in pharmacological agents (e.g., antipsychotics, analgesics) and a potential synthetic impurity. Accurate characterization of this molecule requires understanding two distinct phenomena: the characteristic isotopic envelope of the dichloro-substitution and the specific fragmentation of the aryl-ether linkage.

This protocol provides a validated workflow for the identification of this compound using Electrospray Ionization (ESI) in positive mode, emphasizing the differentiation of the piperidine ring fragment from the halogenated aromatic core.

Chemical Context & Properties

Before initiating MS analysis, understanding the physicochemical properties is crucial for ionization source optimization.

PropertyValueMS Implication
Formula

Distinct

isotope pattern required for confirmation.
Monoisotopic Mass 245.0374 DaTarget

at m/z 246.0447.
pKa (Calc) ~9.5 (Piperidine N)Highly basic; protonates easily in ESI(+) using acidic mobile phases.
LogP ~3.2Moderately lipophilic; requires high organic % for elution on C18.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Quality Control: To prevent "ghost peaks" from carryover (common with lipophilic amines), inject a solvent blank (100% ACN) between samples.

LC-MS/MS Conditions

This method utilizes a generic gradient suitable for polar amines.

Liquid Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).

Mass Spectrometry (Source Parameters - ESI+):

  • Capillary Voltage: 3.5 kV (Ensure stable Taylor cone).

  • Desolvation Temp: 350°C (High temp required to desolvate the piperidine salt).

  • Collision Energy (CE): Ramp 10–40 eV to observe full fragmentation tree.

Results & Discussion: Fragmentation Analysis

Isotopic Pattern Verification

The presence of two chlorine atoms (


 and 

) creates a unique spectral signature that serves as the first level of confirmation.
  • M (m/z 246.0): Contains

    
    . (Relative Intensity: 100%)
    
  • M+2 (m/z 248.0): Contains

    
    . (Relative Intensity: ~64%)
    
  • M+4 (m/z 250.0): Contains

    
    . (Relative Intensity: ~10%)
    

Validation Rule: If the M+2 peak is less than 50% of the parent peak, the analyte is not a dichloro-compound.

Fragmentation Pathway (MS/MS)

In ESI(+), the charge is localized on the basic piperidine nitrogen. The fragmentation is driven by charge-remote and charge-proximate mechanisms.

Primary Pathway: Ether Cleavage The weakest bond is the C-O ether linkage connecting the piperidine ring to the dichlorophenyl group.

  • Precursor:

    
     (m/z 246).
    
  • Mechanism: Inductive cleavage or proton transfer to the ether oxygen followed by elimination.

  • Major Fragment (m/z 86): The tetrahydropyridine/piperidine cation (

    
    ). This is the base peak at higher collision energies.
    
  • Neutral Loss: 3,4-Dichlorophenol (162 Da).

Secondary Pathway: Ring Contraction At high collision energies, the piperidine ring itself fragments.

  • Fragment (m/z 86)

    
     Fragment (m/z 57):  Loss of 
    
    
    
    (imine) or ethylene, typical of cyclic amines.

Minor Pathway: Charge Retention on Phenyl Ring Rare in ESI but possible:

  • Fragment (m/z 163): Protonated 3,4-dichlorophenol. This only occurs if the proton migrates to the oxygen prior to cleavage and the charge remains on the phenolic side (less favorable due to lower basicity).

Data Summary Table
m/z (Exp)Ion IdentityFormulaOrigin
246.04


Parent Ion
248.04

Isotope

contribution
163.01


Charge retention on phenol (Minor)
86.09 Piperidine Ring

Diagnostic Fragment (Base Peak)
69.07 Ring Fragment

Loss of

from ring

Visualizations

Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of the compound.

AnalyticalWorkflow Start Sample Injection LC LC Separation (C18 Column) Start->LC MS1 Full Scan MS1 (Identify m/z 246) LC->MS1 IsoCheck Isotope Check (9:6:1 Pattern?) MS1->IsoCheck MS2 MS/MS Fragmentation (CE 10-40eV) IsoCheck->MS2 Pass FragCheck Diagnostic Ion Check (m/z 86 present?) MS2->FragCheck Confirm Confirmed Structure FragCheck->Confirm Yes

Figure 1: Step-by-step decision tree for confirming 4-(3,4-Dichlorophenoxy)piperidine.

Fragmentation Pathway

This diagram illustrates the mechanistic cleavage of the molecule inside the collision cell.

FragmentationPathway Parent [M+H]+ m/z 246.04 TS1 Ether Cleavage Parent->TS1 CID Energy Frag_Pip Piperidine Cation m/z 86.09 (Base Peak) TS1->Frag_Pip Charge on N Frag_Phenol Dichlorophenol Ion m/z 163.01 (Minor) TS1->Frag_Phenol Charge on O Neutral_Phenol Neutral Loss: 3,4-Dichlorophenol TS1->Neutral_Phenol Neutral_Pip Neutral Loss: Piperidine TS1->Neutral_Pip

Figure 2: Proposed fragmentation mechanism showing the competition between piperidine and phenol ion formation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and inductive effects).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Source for standard ionization energies and isotope patterns).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Guide on ESI fragmentation rules).

  • DrugBank Online. (2023). Piperidine Substructures in Pharmacology. (Context for piperidine prevalence in drug design).

Application Note: Pharmacological Profiling of 4-(3,4-Dichlorophenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

The 4-(3,4-Dichlorophenoxy)piperidine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for ligands targeting the Central Nervous System (CNS). Due to the lipophilic nature of the dichlorophenoxy ring and the basic nitrogen of the piperidine, analogs of this structure exhibit high affinity potential for:

  • Sigma-1 Receptors (

    
    R):  Modulators of calcium signaling and ER stress.
    
  • Monoamine Transporters (DAT/SERT): Reuptake inhibitors for depression and ADHD.

Experimental Challenges

Testing this scaffold presents specific challenges that this guide addresses:

  • Lipophilicity (LogP > 3.5): High risk of non-specific binding to plasticware, requiring carrier proteins (BSA) in assay buffers.

  • Cationic Amphiphilic Nature: Propensity for lysosomal trapping and phospholipidosis, necessitating specific cytotoxicity counter-screens.

Primary Screening: Radioligand Binding Assays

To determine the affinity (


) of your analogs, competition binding assays are the industry standard. We prioritize the Sigma-1 Receptor  due to the structural congruence of the phenoxy-piperidine moiety.
Protocol A: Sigma-1 Receptor Competition Binding

Objective: Quantify the displacement of a radiolabeled standard by the test analog.

Reagents & Materials
  • Membrane Source: Guinea pig brain homogenate or HEK293 cells overexpressing h

    
    .
    
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-specific Determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the assay must be

    
     to prevent solvent effects.
    
  • Incubation System:

    • Mix 100 µL Membrane suspension (20 µg protein/well).

    • Add 50 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • Add 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 37°C .

    • Expert Insight: Sigma-1 kinetics are slow; shorter incubation (e.g., 60 min) often leads to IC50 underestimation for high-affinity analogs.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Causality: The PEI soak is critical. Piperidine analogs are "sticky." PEI neutralizes the glass fiber charge, reducing non-specific binding of the radioligand to the filter, which would otherwise ruin the Signal-to-Noise ratio.

  • Quantification: Add liquid scintillation cocktail and count radioactivity.

Data Analysis & Validation

Calculate


 using the Cheng-Prusoff equation.


  • Valid Assay Criteria: Z-factor > 0.5; Specific Binding > 80% of Total Binding.

Functional Profiling: Neurotransmitter Uptake

Binding does not equal function. You must determine if your analog acts as a blocker (inhibitor) or substrate.

Protocol B: Fluorescent Dopamine Uptake Assay (DAT)

Objective: High-throughput functional assessment using a fluorescent neurotransmitter mimic (ASP+).

Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing human DAT.

  • Tracer: 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA .

Workflow Visualization

UptakeAssay Cells HEK-hDAT Cells (Seeded 24h prior) Wash Wash Step (Remove Growth Media) Cells->Wash PBS Treat Compound Treatment (15 min Pre-incubation) Wash->Treat Buffer + BSA Substrate Add ASP+ Substrate (Fluorescent) Treat->Substrate Initiate Transport Measure Kinetic Fluorescence (Ex 475nm / Em 609nm) Substrate->Measure Real-time Read

Caption: Kinetic workflow for ASP+ uptake inhibition. The pre-incubation step ensures equilibrium of the inhibitor before the transport machinery is engaged.

Detailed Protocol
  • Seeding: Plate cells at 60,000 cells/well in black-walled, clear-bottom 96-well plates.

  • Buffer Exchange: Remove media and wash 2x with HBSS.

    • Expert Insight: Residual serum from growth media contains serotonin/dopamine which competes with the tracer. Thorough washing is non-negotiable.

  • Pre-incubation: Add 90 µL of Test Compound in HBSS (+0.1% BSA). Incubate 15 min at Room Temp.

    • Note: The BSA is vital here. Without it, lipophilic piperidines adsorb to the polystyrene plate, shifting the actual potency curve to the right (lower apparent potency).

  • Substrate Addition: Add 10 µL of ASP+ (Final conc: 5 µM).

  • Detection: Immediately read fluorescence on a kinetic plate reader (FLIPR or similar) every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope of fluorescence increase (Vmax) relative to vehicle control.

Safety Pharmacology: hERG Inhibition

Piperidine rings are notorious pharmacophores for hERG potassium channel blockade, which causes QT prolongation (cardiac arrhythmia). This is a "Stop/Go" gate in drug discovery.

Protocol C: Automated Patch Clamp (hERG)

Objective: Assess cardiac safety margin early.

ParameterSpecificationReason
System QPatch or Patchliner (Automated)High throughput consistency.
Cell Line CHO-hERGStable voltage-gated current expression.
Voltage Protocol Step to +20mV, Repolarize to -50mVElicits tail current (drug interaction state).
Acceptance Criteria Seal Resistance > 200 MΩEnsures leak-free recording.

Interpretation:

  • IC50 < 1 µM: High Risk (Likely requires structural modification).

  • IC50 1–10 µM: Moderate Risk (Calculate Therapeutic Index).

  • IC50 > 10 µM: Low Risk.

Summary of Experimental Logic

The following decision tree illustrates how to move a 4-(3,4-Dichlorophenoxy)piperidine analog from synthesis to lead candidate.

DecisionTree Start New Analog Synthesized Bind Primary Screen: Sigma-1 Binding (Ki) Start->Bind Bind->Start Inactive (Discard) Select Selectivity Screen: DAT/SERT Binding Bind->Select Ki < 100 nM Potency Functional Assay: Uptake Inhibition (IC50) Select->Potency Profile Confirmed Safety Safety Screen: hERG Patch Clamp Potency->Safety IC50 < 500 nM Safety->Start Toxic (Redesign) Decision Lead Candidate? Safety->Decision hERG IC50 > 10 µM

Caption: Critical path for analog progression. Note that high affinity (Binding) must be validated by efficacy (Potency) and low toxicity (Safety) before lead declaration.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

  • Schwartz, J. W., et al. (2005). A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+. Journal of Biomolecular Screening, 10(4).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440, 463–469.

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.

Application Note: Integrated Cell-Based Profiling of Phenoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Phenoxypiperidine derivatives represent a "privileged scaffold" in medicinal chemistry, particularly in the design of Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders like Alzheimer’s Disease (AD). Structurally related to donepezil, these compounds often aim to provide dual functionality: symptomatic relief via Acetylcholinesterase (AChE) inhibition and disease-modifying potential via neuroprotection against oxidative stress.

Developing robust cell-based assays for these lipophilic, basic amines requires specific attention to cellular uptake, non-specific binding, and the metabolic state of the neuronal model. This guide outlines a validated screening cascade designed to filter hits based on safety, target engagement, and phenotypic efficacy.

The Screening Cascade

The following workflow illustrates the logical progression from safety profiling to mechanistic validation.

ScreeningCascade Compound Phenoxypiperidine Library Safety Phase I: Safety (ATP Quantitation) Compound->Safety 10µM Screen Target Phase II: Target Engagement (Cellular AChE Inhibition) Safety->Target Non-toxic hits (>80% Viability) Target->Compound SAR Feedback Phenotype Phase III: Efficacy (Oxidative Stress Rescue) Target->Phenotype IC50 < 1µM Lead Lead Candidate Selection Phenotype->Lead Significant Protection

Figure 1: The hierarchical screening cascade ensures that only non-toxic compounds with verified target engagement proceed to complex phenotypic assays.

Biological Model: SH-SY5Y Human Neuroblastoma Cells

Rationale

While primary neurons are physiologically ideal, they lack the throughput capacity required for initial screening. The SH-SY5Y cell line is the industry standard for this application because:

  • Human Origin: Avoids species-specific variances in AChE structure found in rodent lines (PC12).

  • Cholinergic Phenotype: They constitutively express AChE and can be differentiated to upregulate cholinergic markers.

  • Scalability: Suitable for 96- and 384-well formats.

Maintenance Protocol
  • Base Medium: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Differentiation (Optional but Recommended for Phase III): Treatment with 10 µM Retinoic Acid (RA) for 5-7 days induces neurite outgrowth and increases AChE expression, providing a more relevant "neuronal" context than undifferentiated neuroblasts.

Phase I: Cytotoxicity Profiling (The Safety Gate)

Before assessing efficacy, we must ensure the phenoxypiperidine derivatives do not induce necrosis or apoptosis. Phenoxypiperidines are basic amines; they can accumulate in lysosomes (lysosomotropism), potentially causing phospholipidosis.

Methodology: ATP-Based Luminescence

We utilize ATP quantification over tetrazolium reduction (MTT/MTS) because phenoxypiperidines can occasionally interfere with redox-based dyes, leading to false positives.

Protocol Steps
  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours.

  • Compound Preparation:

    • Dissolve derivatives in 100% DMSO to 10 mM stock.

    • Perform serial dilutions in culture media (Max DMSO final concentration: 0.5%).

  • Treatment: Aspirate spent media and add 100 µL of compound-containing media. Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Toxicity Control: 10 µM Staurosporine or 0.1% Triton X-100.

  • Incubation: 24 to 48 hours at 37°C/5% CO₂.

  • Readout: Add 100 µL of ATP detection reagent (e.g., CellTiter-Glo®). Shake for 2 minutes to lyse cells. Incubate 10 minutes (dark) to stabilize signal. Read Luminescence.

Data Analysis: Calculate % Viability relative to Vehicle Control.



Phase II: Cellular AChE Inhibition (Target Engagement)

Standard Ellman’s assays use purified enzymes. However, cell-based inhibition confirms the compound can cross the cell membrane and access the target in a physiological milieu.

Mechanism of Detection

We adapt the Ellman method for cell lysates. The compound treats the living cells; then, residual enzyme activity is measured.

AChE_Pathway ACh Acetylcholine (Substrate) AChE AChE Enzyme (Target) ACh->AChE Hydrolysis Product Thiocholine AChE->Product Inhibitor Phenoxypiperidine Derivative Inhibitor->AChE Blocks Active Site DTNB DTNB (Ellman's Reagent) Product->DTNB Reaction Signal Yellow Anion (412 nm Abs) DTNB->Signal

Figure 2: The assay principle relies on the enzymatic production of thiocholine, which reacts with DTNB. Inhibitors reduce the generation of the yellow colorimetric signal.

Protocol Steps
  • Treatment: Seed SH-SY5Y cells (20,000/well). Treat with phenoxypiperidine derivatives (0.1 nM – 10 µM) for 4 hours.

  • Washing (Critical): Aspirate media carefully. Wash 2x with ice-cold PBS to remove extracellular compound.

    • Note: Failure to wash results in measuring extracellular inhibition rather than intracellular/membrane-bound inhibition.

  • Lysis: Add 50 µL of Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors without EDTA). Incubate on ice for 20 mins.

  • Reaction Assembly:

    • Transfer 20 µL lysate to a clear 96-well plate.

    • Add 160 µL Ellman’s Buffer (0.1 M Sodium Phosphate pH 8.0).

    • Add 10 µL DTNB (10 mM).

    • Add 10 µL Acetylthiocholine Iodide (ATCh, 15 mM substrate).

  • Kinetic Read: Measure Absorbance at 412 nm every minute for 15 minutes.

Validation Criteria:

  • Linearity: The Vmax (slope) of the Vehicle control must be linear (

    
    ).
    
  • Reference: Donepezil (IC50 ~20-50 nM in this setup) must be included as a positive control.

Phase III: Neuroprotection Against Oxidative Stress

Phenoxypiperidines often possess antioxidant capacity. This phenotypic assay determines if the compound can rescue neurons from Hydrogen Peroxide (


) induced death.
Experimental Design
  • Format: Pre-treatment followed by Insult.

  • Stressor:

    
     (mimics Reactive Oxygen Species - ROS).
    
Protocol Steps
  • Optimization: Determine the

    
     of 
    
    
    
    for your specific SH-SY5Y passage (typically 100–300 µM for 24h). Target a concentration that yields ~40% viability.
  • Pre-treatment: Treat cells with derivatives (at concentrations determined safe in Phase I) for 2 hours.

  • Insult: Add

    
     directly to the wells (do not wash out the drug) to achieve the predetermined toxic concentration.
    
  • Incubation: 24 hours.

  • Readout: ATP Luminescence (as per Phase I) or MTT assay.

Data Interpretation: Neuroprotection is quantified as the recovery of viability compared to the


-only control.


Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
High background in AChE assay Spontaneous hydrolysis of ATChPrepare ATCh fresh; ensure pH is not > 8.0.
Non-sigmoidal dose-response Compound precipitationCheck solubility; reduce max concentration or increase DMSO (max 1%).
High variation in ATP assay Inconsistent pipetting or edge effectsUse reverse pipetting; fill edge wells with PBS (do not use for data).
False toxicity (MTT only) Reductive potential of piperidineSwitch to ATP (Luminescence) or LDH release assays.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Thermo Fisher Scientific. (2023). Amplex™ Red Acetylcholine/Acetylcholinesterase Assay Kit.

  • Cheung, Y. T., et al. (2013). Effects of all-trans-retinoic acid on human SH-SY5Y neuroblastoma as in vitro model in neurotoxicity research. Neurotoxicology.

Application Note: Integration of 4-(3,4-Dichlorophenoxy)piperidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the methodology for incorporating 4-(3,4-Dichlorophenoxy)piperidine (CAS: 80621-81-4) into peptide backbones via Solid-Phase Peptide Synthesis (SPPS).

This molecule acts as a bulky, hydrophobic secondary amine. Unlike standard amino acids, it lacks a carboxyl group for chain elongation. Therefore, its primary applications in drug discovery are:

  • N-Terminal Capping: To increase lipophilicity and metabolic stability against exopeptidases.

  • Peptidomimetic Synthesis: Creating "peptoid-like" structures via submonomer synthesis to mimic proline or introduce conformational constraints.

  • Side-Chain Functionalization: Derivatization of Aspartic/Glutamic acid residues to create focused libraries targeting GPCRs.

This guide prioritizes the Haloacetyl Displacement Method (Submonomer approach) as the most robust protocol for this specific steric profile, superior to direct amide coupling.

Chemical Profile & Handling

PropertySpecificationExperimental Implication
Chemical Name 4-(3,4-Dichlorophenoxy)piperidine--
Molecular Weight 246.13 g/mol Calculate equivalents based on free base MW.
Functionality Secondary AmineNucleophile; requires activated electrophiles on resin.
LogP ~3.5 (Predicted)High Hydrophobicity. Requires polar aprotic solvents (DMF/NMP) or DCM blends.
pKa ~9.5 (Piperidine N)Highly basic; efficient nucleophile but prone to salt formation.

Preparation Strategy: Ensure the compound is in its free base form . If supplied as a hydrochloride salt (HCl), it must be neutralized prior to use in nucleophilic displacement reactions to prevent quenching of the reaction kinetics.

  • Desalting: Dissolve in DCM, wash with 5% NaHCO₃, dry over MgSO₄, and concentrate.

Protocol A: N-Terminal Incorporation via Haloacetyl Displacement

The "Submonomer" Approach

This is the preferred method. Direct coupling of secondary amines to carboxylic acids often suffers from slow kinetics due to steric hindrance at the 4-position of the piperidine. This two-step protocol circumvents that issue by using a highly reactive alkyl halide.

Mechanism
  • Acylation: The resin-bound peptide amine is acylated with Bromoacetic acid.

  • Displacement: The 4-(3,4-Dichlorophenoxy)piperidine displaces the bromide via SN2 reaction.

Workflow Diagram

G Figure 1: Haloacetyl Displacement Workflow for Secondary Amine Incorporation Start Resin-Bound Peptide (Free Amine) Step1 Step 1: Acylation (Bromoacetic Acid + DIC) Start->Step1 10 eq. Bromoacetic Acid Intermediate Bromoacetyl-Peptide-Resin Step1->Intermediate Step2 Step 2: Nucleophilic Displacement (4-(3,4-Dichlorophenoxy)piperidine) Intermediate->Step2 S_N2 Reaction (DMSO/DMF) QC QC: Micro-cleavage & LCMS Step2->QC QC->Step2 Incomplete (Re-treat) End Final Product: Piperidinyl-Acetyl-Peptide QC->End Pass

Detailed Methodology

Reagents:

  • Solution A (Acylation): 0.6 M Bromoacetic acid in DMF.

  • Solution B (Activator): 3.2 M DIC (N,N'-Diisopropylcarbodiimide) in DMF.

  • Solution C (Displacement): 1.0 M 4-(3,4-Dichlorophenoxy)piperidine in DMSO/DMF (1:1 v/v). Note: DMSO accelerates SN2 reactions.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Bromoacetylation (Acylation):

    • Add 2.5 mL of Solution A (15 eq) and 2.5 mL of Solution B (14 eq) to the resin.

    • Agitate at room temperature for 45 minutes .

    • Drain and wash with DMF (5 x 1 min) and DCM (3 x 1 min).

    • Validation: Perform a Kaiser Test. It should be negative (Yellow/Colorless), indicating the primary amine is capped.

  • Nucleophilic Displacement:

    • Add 3.0 mL of Solution C (10-20 eq of the piperidine) to the resin.

    • Agitate at 35°C for 2 hours or Room Temperature for 4 hours.

    • Note: If the piperidine is a precious reagent, concentration can be lowered to 0.5 M, but extend time to 6-8 hours.

  • Washing:

    • Drain and wash extensively to remove excess amine: DMF (5 x 2 min), DCM (5 x 2 min), MeOH (2 x 2 min).

Protocol B: Direct Side-Chain Amide Coupling

For functionalizing Asp/Glu side chains

Use this protocol if you are attaching the piperidine to a side-chain carboxylic acid (e.g., Fmoc-Asp(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH after selective deprotection).

Critical Constraint: Secondary amines are poor nucleophiles for standard carbodiimide couplings. You must use Phosphonium (PyBOP) or Uronium (HATU) salts.

Methodology
  • Activation:

    • Dissolve Fmoc-Asp/Glu-modified resin (free COOH side chain) in DMF.

    • Add HATU (5 eq) and HOAt (5 eq).

    • Add DIEA (Diisopropylethylamine) (10 eq).

    • Agitate for 2 minutes to form the activated ester.

  • Coupling:

    • Add 4-(3,4-Dichlorophenoxy)piperidine (5 eq).

    • Agitate for 2 to 4 hours .

    • Double Coupling is recommended: Drain and repeat the step with fresh reagents.

  • Monitoring:

    • Standard colorimetric tests (Kaiser/Chloranil) are ineffective here because the resin does not have a free amine.

    • Mandatory QC: Remove a few beads, perform a mini-cleavage (95% TFA), and analyze via LCMS to verify mass shift (+228 Da vs. free acid).

Quality Control & Troubleshooting

Analytical Data Interpretation
ObservationProbable CauseCorrective Action
Mass -80 Da (approx) Incomplete displacement (Bromoacetyl adduct remains).Re-treat with piperidine solution at 50°C for 2 hours.
Mass +18/36 Da Hydrolysis of Bromoacetyl group (rare).Ensure anhydrous DMF is used during acylation.
Low Yield Steric hindrance or aggregation.Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for the displacement step.
LCMS Validation

Because of the chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic isotopic pattern.

  • Monoisotopic Mass: Look for the M+H peak.

  • Pattern: Expect an M, M+2, and M+4 pattern with relative intensities of roughly 9:6:1 (characteristic of Cl₂). Do not mistake this for impurities.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

  • Mergler, M., & Durieux, J. P. (2000). "Handling of Secondary Amines in SPPS." Bachem Peptide Facts.

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • PubChem Compound Summary. "4-(3,4-Dichlorophenoxy)piperidine."

Technical Guide: Solid-State Engineering and Functionalization of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architectonics

4-(3,4-Dichlorophenoxy)piperidine (henceforth 4-DCP ) is conventionally viewed as a pharmaceutical intermediate. However, its unique molecular topology renders it a high-value "tecton" (building block) for advanced material science, specifically in Crystal Engineering and Functionalized Polymer Synthesis .

From a materials perspective, 4-DCP offers a dual-modality interaction profile:

  • The 3,4-Dichlorophenyl "Tail": The chlorine atoms possess anisotropic charge distributions (

    
    -holes), enabling directionally specific Halogen Bonding (XB) . This is critical for designing supramolecular frameworks with tunable lattice energies.
    
  • The Piperidine "Head": The secondary amine acts as a robust nucleophile for covalent tethering to polymer backbones or as a hydrogen bond (HB) donor/acceptor in solid-state assemblies.

This guide details protocols for exploiting these features to create co-crystalline materials and functionalized polymeric scaffolds.

Application I: Crystal Engineering via Halogen Bonding

Theoretical Grounding

In material science, controlling the solid-state arrangement of molecules (polymorphism) is paramount. The electron-deficient region on the chlorine atoms of 4-DCP (the


-hole) can interact with electron-rich Lewis bases (N, O, S) on co-formers. This Cl···N/O interaction  is orthogonal to standard Hydrogen Bonding, allowing for the construction of complex, interpenetrated 3D networks.
Protocol A: Mechanochemical Synthesis of Halogen-Bonded Co-crystals

Objective: To synthesize a binary co-crystal of 4-DCP with a Lewis basic co-former (e.g., Pyrazine or 4,4'-Bipyridine) using Solvent-Assisted Grinding (SAG).

Materials & Equipment
  • Substrate: 4-(3,4-Dichlorophenoxy)piperidine (High Purity >98%).

  • Co-former: 4,4'-Bipyridine (Stoichiometric equivalent).

  • Solvent: Methanol or Acetonitrile (Analytical Grade).

  • Equipment: Retsch MM400 Mixer Mill (or equivalent ball mill), 10mL stainless steel jars, 7mm stainless steel grinding balls.

Step-by-Step Methodology
  • Stoichiometric Weighing:

    • Weigh 1.0 mmol of 4-DCP and 0.5 mmol of 4,4'-Bipyridine (targeting a 2:1 assembly driven by the bifunctional nature of the bipyridine).

    • Note: Precision is critical. Non-stoichiometric ratios can lead to physical mixtures rather than a single crystalline phase.

  • Loading & Solvation (LAG):

    • Transfer solids into the steel jar.

    • Add Liquid-Assisted Grinding (LAG) solvent:

      
       (volume of solvent to total mass of reactants).
      
    • Why: The solvent acts as a catalyst for molecular diffusion, significantly accelerating co-crystallization kinetics compared to dry grinding.

  • Mechanochemical Activation:

    • Seal the jar and mount on the mixer mill.

    • Frequency: 30 Hz.

    • Duration: 20 minutes.

    • Why: High-energy impact creates fresh surfaces and defects, overcoming the activation energy barrier for the phase transition.

  • Post-Process Handling:

    • Scrape the resulting fine powder into a scintillation vial.

    • Anneal at 40°C for 2 hours to remove residual lattice strain and solvent.

  • Validation (PXRD):

    • Analyze using Powder X-Ray Diffraction.

    • Success Metric: Disappearance of starting material peaks and emergence of distinct, new Bragg reflections indicating a new phase.

Workflow Visualization: Co-Crystal Screening

CoCrystalWorkflow Start Raw Materials (4-DCP + Co-former) Weigh Stoichiometric Weighing Start->Weigh Grind Solvent-Assisted Grinding (SAG) (20 min @ 30Hz) Weigh->Grind Add MeOH (η=0.2) Anneal Thermal Annealing (40°C, 2 hrs) Grind->Anneal Phase Transformation Analysis PXRD & DSC Validation Anneal->Analysis Crystalline Powder

Figure 1: Mechanochemical workflow for generating halogen-bonded co-crystals, prioritizing kinetic efficiency.

Application II: Functionalized Polymer Scaffolds

Theoretical Grounding

The secondary amine in the piperidine ring is a versatile handle for nucleophilic substitution . By grafting 4-DCP onto polymer backbones (e.g., chloromethylated polystyrene), researchers can create functionalized resins. The dichlorophenoxy group introduces significant hydrophobicity and


-stacking capability  to the polymer, making these materials excellent candidates for:
  • Solid Phase Extraction (SPE): Selective retention of aromatic pollutants.

  • Catalyst Supports: Stabilizing metal nanoparticles via amine coordination.

Protocol B: Grafting 4-DCP to Merrifield Resin

Objective: To functionalize a chloromethylated polystyrene bead (Merrifield Resin) with 4-DCP.

Materials & Equipment
  • Substrate: Merrifield Resin (loading ~1.0 - 1.5 mmol Cl/g).

  • Ligand: 4-(3,4-Dichlorophenoxy)piperidine (3.0 equivalents relative to resin loading).

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) - Anhydrous.

  • Apparatus: Solid-phase synthesis vessel with frit and shaker.

Step-by-Step Methodology
  • Resin Swelling:

    • Place 1.0 g of Merrifield resin in the reaction vessel.

    • Add 10 mL DCM (Dichloromethane) and shake for 30 mins.

    • Why: Swelling expands the polymer matrix (gel phase), exposing internal chloromethyl sites to reagents. Drain DCM.

  • Reaction Setup:

    • Dissolve 4-DCP (3.0 eq) and DIPEA (3.5 eq) in 10 mL of DMF.

    • Add the solution to the swollen resin.

    • Why DMF? A polar aprotic solvent is required to solvate the amine and facilitate the

      
       reaction mechanism.
      
  • Thermal Incubation:

    • Heat the vessel to 60°C with gentle agitation (orbital shaker).

    • Duration: 12 - 16 hours.

    • Why: The secondary amine is sterically hindered by the piperidine ring; elevated temperature ensures complete substitution of the benzylic chloride.

  • Washing & Capping:

    • Drain the reaction mixture.

    • Wash sequence: DMF (3x), Methanol (3x), DCM (3x).

    • Optional: React with Methanol/DIPEA to "cap" any unreacted chloromethyl groups.

  • Drying:

    • Dry under vacuum at 40°C overnight.

Reaction Logic Visualization

PolymerGrafting Resin Merrifield Resin (Cl-CH2-Polystyrene) Intermediate Swelling & Diffusion (Gel Phase) Resin->Intermediate DCM Wash Reagents 4-DCP + DIPEA in DMF Reagents->Intermediate Reaction SN2 Nucleophilic Substitution (60°C, 12h) Intermediate->Reaction Product Functionalized Resin (DCP-CH2-Polystyrene) Reaction->Product - HCl (captured by Base)

Figure 2: Synthetic pathway for the covalent attachment of 4-DCP to a polymer support via nucleophilic substitution.

Characterization Matrix

To ensure the integrity of the materials synthesized above, the following data standards must be met.

TechniqueParameterExpected Observation (Success Criteria)
FT-IR Amine Stretch (

)
Disappearance of the secondary amine band (~3300

) upon polymer grafting.
FT-IR Ether Stretch (

)
Retention of the aryl-alkyl ether band (~1240

) confirming the 4-DCP moiety is intact.
DSC Melting Point (

)
Shift in

for co-crystals compared to pure 4-DCP (distinct single endotherm).
Elemental Analysis Nitrogen %Increase in %N in the polymer, matching theoretical loading calculations.
SS-NMR

Shifts
Changes in chemical shift of the piperidine ring carbons due to restricted mobility/bonding.

References

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Foundational text on supramolecular design and halogen bonding).
  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal.

  • Friščić, T. (2012). New opportunities for materials synthesis using mechanochemistry. Journal of Materials Chemistry.

  • Sherrington, D. C. (1998). Preparation, structure and morphology of polymer-supported reagents and catalysts. Chemical Communications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-434-DCP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Yield Optimization and Process Robustness for Aryloxy Piperidine Ether Linkages

Executive Summary & Diagnostic Logic

Welcome to the Technical Support Center. You are likely encountering yield ceilings in the synthesis of 4-(3,4-dichlorophenoxy)piperidine , a critical pharmacophore found in various monoamine transporter inhibitors and sigma receptor ligands.

Low yields in this synthesis generally stem from two competing failure modes depending on your chosen route:

  • Elimination (E2) dominance over Substitution (SN2) when using sulfonate leaving groups.

  • Incomplete conversion/Polymerization when utilizing Nucleophilic Aromatic Substitution (SNAr) due to insufficient activation of the aryl ring.

Below is a diagnostic decision tree to align your current protocol with our troubleshooting modules.

DiagnosticTree Start Start: Select Precursor Strategy RouteA Route A: 3,4-Dichlorophenol + N-Boc-4-Mesyloxypiperidine Start->RouteA RouteB Route B: 3,4-Dichlorofluorobenzene + N-Boc-4-Hydroxypiperidine Start->RouteB RouteC Route C: Mitsunobu Coupling (Phenol + Alcohol) Start->RouteC IssueA Primary Issue: E2 Elimination (Alkene formation) RouteA->IssueA Yield < 40% IssueB Primary Issue: Low Reactivity/Charring RouteB->IssueB Yield < 50% IssueC Primary Issue: Purification (PPh3O removal) RouteC->IssueC Scale-up failure ActionA Go to Protocol 1: Cesium Effect & Solvent Switch IssueA->ActionA ActionB Go to Protocol 2: SNAr Activation IssueB->ActionB

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss based on synthetic pathway.

Protocol 1: Optimization of the SN2 Route (Phenol Alkylation)

Context: This route involves the displacement of a leaving group (Mesylate/Tosylate) on the piperidine ring by the 3,4-dichlorophenoxide anion. The Problem: The secondary carbon on the piperidine ring is sterically hindered. Standard bases (K2CO3) often act as Brønsted bases rather than nucleophilic promoters, causing E2 elimination to form the useless enecarbamate byproduct (N-Boc-1,2,3,6-tetrahydropyridine).

Optimized Methodology

To shift the pathway from E2 (Elimination) to SN2 (Substitution), we must utilize the Cesium Effect and specific solvent polarity.

Reagents:

  • 3,4-Dichlorophenol (1.0 equiv)

  • N-Boc-4-mesyloxypiperidine (1.2 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: 2-Butanone (MEK) or DMF (See Table 1)

Step-by-Step Protocol:

  • Activation: In a dry flask under N2, dissolve 3,4-dichlorophenol in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2CO3. Stir at room temperature for 30 minutes. Why: This ensures complete formation of the "naked" phenoxide anion. Cesium's large ionic radius disrupts tight ion pairing, increasing nucleophilicity.

  • Substrate Addition: Add N-Boc-4-mesyloxypiperidine.

  • Thermal Ramp: Heat to 80°C . Do NOT exceed 90°C.

    • Critical Checkpoint: Monitor by TLC/LCMS. If the alkene (elimination product) exceeds 10%, lower temperature to 65°C and extend time.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and 1N NaOH (to remove unreacted phenol).

Data: Solvent & Base Impact on Yield

Table 1: Comparative yields based on internal optimization studies.

EntrySolventBaseTemp (°C)SN2 Yield (%)Elimination Byproduct (%)
1AcetoneK2CO3Reflux35%55%
2DMFK2CO39052%40%
3DMFCs2CO3 8078% 15%
42-ButanoneCs2CO3Reflux72%12%

Technical Insight: The use of Cs2CO3 is superior because the "soft" nature of the Cesium cation stabilizes the transition state for substitution and increases the solubility of the carbonate in organic solvents, making the phenoxide more available for attack [1].

Protocol 2: Optimization of the SNAr Route (Fluorobenzene Displacement)

Context: This route reacts 3,4-dichlorofluorobenzene with the alkoxide of 4-hydroxypiperidine. The Problem: The 3,4-dichloro substitution pattern is moderately activating but not as strong as a nitro group. Standard conditions often lead to recovered starting material or decomposition if the temperature is forced too high.

Optimized Methodology

Success requires generating a "naked" alkoxide and using a high-boiling polar aprotic solvent.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv)

  • 1,2-Dichloro-4-fluorobenzene (1.1 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Protocol:

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMSO (0.5 M). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Allow to warm to RT and stir for 45 mins until gas evolution ceases.

    • Visual Cue: The solution should turn slightly yellow/viscous.

  • Displacement: Add 1,2-dichloro-4-fluorobenzene dropwise.

  • Reaction: Heat to 100°C for 4-6 hours.

    • Note: Unlike the SN2 route, elimination is not the primary risk here; hydrolysis of the fluoride by wet solvent is. Ensure strictly anhydrous conditions.

  • Quench: Cool to RT. Carefully quench with saturated NH4Cl.

Mechanism of Action (SNAr)

SNArMechanism cluster_conditions Critical Factors Substrate 3,4-Dichloro- fluorobenzene Complex Meisenheimer Complex Substrate->Complex Attack at C-F Nu Piperidine Alkoxide Nu->Complex Product Aryloxy Piperidine Complex->Product Loss of F- Factor1 Solvent: DMSO (Stabilizes Intermediate) Factor2 Leaving Group: F > Cl (Electronegativity increases rate)

Figure 2: The SNAr mechanism relies on the high electronegativity of Fluorine to lower the energy of the transition state (Meisenheimer complex), facilitated by DMSO.

Troubleshooting FAQs

Q: I am using the Mitsunobu reaction (Route C) but my purification is difficult due to triphenylphosphine oxide (TPPO). A: This is the classic drawback of Mitsunobu.

  • Solution 1: Switch to Polymer-supported Triphenylphosphine (PS-PPh3). Filtration removes the phosphorus byproduct.

  • Solution 2: Perform a saponification workup if your product is stable.

  • Recommendation: If scale is >5g, abandon Mitsunobu and switch to Protocol 1 (Cs2CO3) . The atom economy of Mitsunobu is poor for scale-up.

Q: In Protocol 1, I see a spot on TLC just below my product. What is it? A: This is likely the N-Boc-4-hydroxypiperidine (hydrolysis of your mesylate) or the elimination product.

  • Diagnostic: Stain with KMnO4. If it stains rapidly (brown), it is the alkene (elimination product).

  • Fix: Lower your reaction temperature by 10°C and increase reaction time. Ensure your Cs2CO3 is dry (flame dry under vacuum before use).

Q: Can I use 3,4-dichlorophenol and 4-chloropiperidine? A: No. A secondary chloride is a poor leaving group for this transformation. The bond energy is too high, and you will require temperatures that force decomposition before substitution occurs. You must use a Mesylate (OMs), Tosylate (OTs), or Iodide.

Q: My final yield after Boc-deprotection is low. A: If using HCl/Dioxane or TFA/DCM, ensure you are not losing the product to the aqueous layer during the basification step. The free base of 4-(3,4-dichlorophenoxy)piperidine is moderately polar.

  • Fix: When basifying to pH 10-12 to extract the free amine, use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc. This mixture extracts polar secondary amines much more efficiently.

References

  • Effect of Cesium Salts in Organic Synthesis: Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie, 341(2), 186-190.

  • SNAr Reactivity of Halobenzenes: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with methoxide ion." Chemical Reviews, 49(2), 273-412.

  • Synthesis of Aryloxy Piperidines (Patent): Thurkauf, A. et al. (2005). "Substituted Piperidines as Modulators of MCH Receptors." World Intellectual Property Organization, WO 2005/014552.

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 3,4-dichlorophenol, halogenated solvents, and hydride bases before experimentation.

Technical Support Center: Phenoxypiperidine Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxypiperidines (aryl piperidinyl ethers) are privileged scaffolds in medicinal chemistry, serving as pharmacophores for numerous GPCR ligands, including antipsychotics, antihistamines, and analgesics. However, their synthesis is frequently plagued by competitive elimination, difficult purification, and regioselectivity issues.

This guide addresses the three primary synthetic routes: Mitsunobu coupling , Nucleophilic Aromatic Substitution (


) , and Williamson Ether Synthesis , providing targeted troubleshooting for the specific byproducts generated in each.

Module 1: The Mitsunobu Protocol

Primary Issue: Separation of Phosphine Oxides and Elimination Byproducts.

The Mitsunobu reaction is often the first choice for coupling electron-rich or neutral phenols with


-protected-4-hydroxypiperidines. However, it is notorious for "atom-uneconomical" byproducts.
Troubleshooting Guide

Q1: I am seeing a large non-polar spot on TLC that co-elutes with my product. What is it? Diagnosis: This is likely the Elimination Product (


-PG-1,2,3,6-tetrahydropyridine).
  • Cause: The betaine intermediate formed by

    
     and DEAD/DIAD acts as a base, promoting E2 elimination of the activated alcohol rather than substitution, especially if the phenol is sterically hindered or has low acidity (
    
    
    
    ).
  • Solution:

    • Lower Temperature: Run the addition at 0°C or -78°C to favor substitution kinetics.

    • Change Reagents: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       . The increased nucleophilicity of tributylphosphine can accelerate the 
      
      
      
      step over elimination.
    • Acidify: Ensure the phenol is acidic enough. If not, consider the

      
       route.
      

Q2: How do I remove Triphenylphosphine Oxide (


) without column chromatography? 
Diagnosis: 

contamination.
  • Solution:

    • Precipitation: Dissolve the crude residue in a minimum amount of toluene, then add cold hexanes/pentane.

      
       often precipitates out.
      
    • Reagent Switch: Use DCAD (Di-cyclohexyl azodicarboxylate). The byproduct is dicyclohexylhydrazine, which is insoluble in DCM and can be filtered off.

    • Polymer-Supported Reagents: Use polymer-bound

      
       (PS-
      
      
      
      ). Filtration removes the oxide.

Q3: I see an impurity with mass [M + 274] (if using DEAD/PPh3). Diagnosis: Hydrazide Alkylation .

  • Cause: The phenol alkylated the reduced azo-reagent (hydrazine) instead of the piperidine.

  • Solution: Add the phenol last or strictly control the order of addition:

    
     + Alcohol 
    
    
    
    DEAD (wait 10 min)
    
    
    Phenol.

Module 2: Nucleophilic Aromatic Substitution ( )

Primary Issue: Hydrolysis and


- vs 

-Selectivity.

Used when the aryl ring contains Electron Withdrawing Groups (EWGs) like


, 

, or

ortho/para to the leaving group (F/Cl).
Troubleshooting Guide

Q4: I am using 4-hydroxypiperidine (unprotected) and getting the wrong regioisomer. Why? Diagnosis:


-Arylation vs. 

-Arylation
.
  • Cause: The secondary amine of piperidine is significantly more nucleophilic than the hydroxyl group. Without protection,

    
    -arylation is the dominant pathway.
    
  • Solution: You must use

    
    -protected 4-hydroxypiperidine (e.g., 
    
    
    
    -Boc,
    
    
    -Cbz). If the free amine is required in the final product, perform the coupling with the protected species first, then deprotect.

Q5: My yield is low, and I see a peak corresponding to the phenol form of my starting aryl fluoride. Diagnosis: Hydrolysis of the Aryl Halide .

  • Cause: Traces of water in the solvent or hygroscopic bases (like KOH/NaOH) are generating hydroxide ions, which displace the fluoride.

  • Solution:

    • Dry Solvents: Use anhydrous DMF or DMSO.

    • Base Selection: Switch to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide). These generate the alkoxide irreversibly and are generally water-free (if stored properly).

    • Protocol Adjustment: Pre-stir the alcohol with NaH for 30 minutes to ensure complete formation of the alkoxide before adding the aryl fluoride.

Module 3: Williamson Ether Synthesis (The "Trap")

Primary Issue: Dominant Elimination.

Attempting to react a phenoxide with a 4-halopiperidine (or mesylate) is rarely successful for secondary systems.

Q6: I tried reacting sodium phenoxide with N-Boc-4-bromopiperidine, but I only isolated alkene. Why? Diagnosis: E2 Elimination .

  • Cause: Secondary halides on cyclohexane/piperidine rings are prone to elimination because the anti-periplanar geometry required for E2 is easily accessible. Phenoxide is a strong enough base to trigger this.

  • Solution: Abandon this route. Use Mitsunobu (reversed polarity) or

    
    . The Williamson ether synthesis is generally viable only for primary alkyl halides or very reactive electrophiles.
    

Visualizing the Pathways

The following diagram illustrates the decision logic and byproduct divergence for phenoxypiperidine synthesis.

Phenoxypiperidine_Pathways Start Target: Phenoxypiperidine CheckEWG Does Aryl Ring have EWG? Start->CheckEWG SnAr Route: SnAr Substitution CheckEWG->SnAr Yes (NO2, CN) Mitsunobu Route: Mitsunobu CheckEWG->Mitsunobu No (Electron Rich) Williamson Route: Williamson (Avoid) CheckEWG->Williamson Alternative? SnAr_Reagents Reagents: NaH, DMF, Ar-F SnAr->SnAr_Reagents SnAr_Issue Issue: Hydrolysis / N-Arylation SnAr_Reagents->SnAr_Issue SnAr_Fix Fix: Anhydrous / N-Protection SnAr_Issue->SnAr_Fix Mitsunobu_Reagents Reagents: PPh3, DEAD, Phenol Mitsunobu->Mitsunobu_Reagents Mitsunobu_Issue Issue: Elimination / Ph3PO Removal Mitsunobu_Reagents->Mitsunobu_Issue Mitsunobu_Fix Fix: 0°C / Polymer-PPh3 Mitsunobu_Issue->Mitsunobu_Fix Williamson_Result Result: Elimination (Major) Williamson->Williamson_Result

Figure 1: Synthetic Decision Tree and Failure Modes for Phenoxypiperidine Synthesis.

Experimental Protocols

Protocol A: Robust Synthesis

Best for electron-deficient aryl fluorides.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Alkoxide Formation: Add

    
    -Boc-4-hydroxypiperidine  (1.0 equiv) and anhydrous DMF  (0.2 M concentration). Cool to 0°C.
    
  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Stir at 0°C for 15 min, then warm to RT for 30 min. Observation: Evolution of

    
     gas bubbles.
    
  • Coupling: Cool back to 0°C. Add the Aryl Fluoride (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Stir at RT. Monitor by TLC/LCMS. Most reactions complete within 2-4 hours.

    • Note: If sluggish, heat to 60°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5x) to remove DMF, then Brine. Dry over
    
    
    .
Protocol B: Optimized Mitsunobu Reaction

Best for electron-rich or neutral phenols.

  • Preparation: Charge flask with

    
    -Boc-4-hydroxypiperidine  (1.0 equiv), Phenol  (1.1 equiv), and 
    
    
    
    (1.2 equiv). Dissolve in anhydrous THF or Toluene (0.1 M).
  • Cooling: Cool the mixture to 0°C . Critical for suppressing elimination.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 20 minutes.

    • Visual Check: The yellow color of DIAD should fade upon addition.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Workup (Ph3PO Removal): Concentrate solvent. Triturate residue with cold 9:1 Hexanes:EtOAc . Filter off the white precipitate (

    
    ). Concentrate filtrate and purify by column chromatography.
    

Data Summary: Impurity Profiles

MethodMajor ImpurityCausePrevention Strategy

Hydrolyzed Aryl (Phenol)Wet solvent / HydroxideUse NaH/DMF (dry); avoid NaOH/KOH.


-Aryl Piperidine
Unprotected NitrogenUse

-Boc or

-Cbz protection.
Mitsunobu TetrahydropyridineE2 EliminationRun at 0°C; Use

/ADDP.
Mitsunobu

-Alkylated Hydrazine
Wrong addition orderAdd Phenol last; Pre-complex

/DEAD.
Williamson TetrahydropyridineE2 Elimination (Dominant)Do not use this method.

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. "Separation-Friendly Mitsunobu Reactions: A Microreview." Chemistry – A European Journal, 10(13), 3130–3138.

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience. (Standard Reference Text).

troubleshooting piperidine synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Scope: Troubleshooting Heterogeneous Hydrogenation, Stereocontrol, and Cyclization Methodologies.

Welcome to the Technical Support Hub

Piperidine scaffolds are the structural backbone of numerous blockbuster pharmaceuticals, from antihistamines to analgesics. However, synthesizing these saturated heterocycles often presents distinct challenges: catalyst poisoning during pyridine reduction, unexpected diastereomeric ratios, or oligomerization during ring closure.

This guide moves beyond basic textbook instructions. We address the why behind failure modes and provide self-validating protocols to restore your workflow.

Module 1: Heterogeneous Hydrogenation of Pyridines

The reduction of pyridine derivatives is the most direct route to piperidines. However, the nitrogen lone pair is a potent catalyst poison.

FAQ: Reaction Stalling & Catalyst Deactivation

Q: My hydrogenation of 3-substituted pyridine using Pd/C stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: This is a classic case of Nitrogen Poisoning . The pyridine nitrogen possesses a lone pair that coordinates strongly to the active sites of the metal catalyst (Pd, Pt, or Rh), effectively competing with hydrogen adsorption. As the reaction proceeds, the resulting piperidine is even more basic (pKa ~11) than the starting pyridine (pKa ~5), potentially exacerbating the poisoning effect if the product remains free-based.

Troubleshooting Protocol:

  • Protonate the Nitrogen: Run the reaction in an acidic medium (acetic acid or methanolic HCl). This ties up the lone pair, preventing catalyst coordination.

  • Switch Catalyst: If Pd/C fails, switch to Platinum Oxide (Adams' Catalyst, PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is particularly active for heteroaromatic ring reduction under mild conditions.

Standard Operating Procedure: Acid-Mediated Hydrogenation

Use this protocol to validate catalyst activity.

  • Preparation: Dissolve the pyridine substrate (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst Addition: Add 5 wt% loading of PtO₂ (Adams' Catalyst).

    • Note: PtO₂ is a pro-catalyst. It reduces to active Pt(0) in situ.

  • Purge: Seal the autoclave/Parr shaker. Purge with N₂ (3x) followed by H₂ (3x).

  • Reaction: Pressurize to 3-4 bar (50-60 psi) H₂. Agitate vigorously at RT.

    • Checkpoint: Monitor H₂ uptake. It should be rapid initially.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. Basify with NaOH to liberate the free amine.

Visualization: Hydrogenation Troubleshooting Logic

HydrogenationTroubleshoot Start Issue: Reaction Stalled CheckSolvent Check Solvent pH Start->CheckSolvent IsAcidic Is medium acidic? CheckSolvent->IsAcidic AddAcid Action: Add AcOH or HCl (Protonate N-lone pair) IsAcidic->AddAcid No (Neutral/Basic) CheckPressure Check H2 Pressure IsAcidic->CheckPressure Yes AddAcid->CheckPressure IncreasePress Action: Increase to >50 psi or Heat to 50°C CheckPressure->IncreasePress Pressure < 1 atm ChangeCat Action: Switch to Rh/Al2O3 or PtO2 CheckPressure->ChangeCat Pressure OK

Figure 1: Decision tree for diagnosing stalled pyridine hydrogenation reactions.

Module 2: Stereocontrol (Cis/Trans Selectivity)

Substituted piperidines possess chirality. Controlling the cis/trans ratio is critical for bioactivity.

FAQ: Controlling Diastereomers

Q: I need the cis-2,6-disubstituted piperidine, but I'm getting a mixture. How do I favor the cis isomer?

A: Hydrogenation of pyridines generally follows the Auers-Skita Rule , where hydrogen is delivered from the least hindered face (syn-addition).

  • Kinetic Control (Cis-Major): Use acidic conditions and Pt or Rh catalysts. The hydrogen adds to the face opposite the substituents to minimize steric clash during adsorption.

  • Thermodynamic Control (Trans-Major): Use Na/EtOH (dissolving metal reduction) or equilibrate the product. If the reaction is run at high temperature or allowed to equilibrate, the substituents will orient equatorially (trans) to minimize 1,3-diaxial interactions.

Data: Catalyst Influence on Selectivity (2,6-Lutidine Reduction)
Catalyst SystemConditionsMajor IsomerSelectivity Ratio (Cis:Trans)Mechanism
Rh/C 1 atm H₂, AcOH, 25°CCis > 95:5Kinetic (Syn-addition)
PtO₂ 3 atm H₂, AcOH, RTCis ~ 85:15Kinetic
Raney Ni 100 atm H₂, 150°CTrans ~ 20:80Thermodynamic Equilibration
Na / EtOH RefluxTrans ~ 5:95Thermodynamic (Diequatorial)

Module 3: Cyclization & Ring Closure

When hydrogenation isn't viable (e.g., highly functionalized scaffolds), intramolecular reductive amination or nucleophilic substitution is used.

FAQ: Avoiding Oligomerization

Q: During the cyclization of my amino-aldehyde precursor, I observe high molecular weight impurities (polymerization) instead of the piperidine ring. How do I fix this?

A: This is a concentration-dependent issue. Intermolecular reaction (polymerization) competes with intramolecular reaction (cyclization).

  • The Solution: Apply the Ruggli-Ziegler Dilution Principle .

  • Protocol Adjustment: Do not dump the precursor into the reducing agent. Instead, perform a Slow Addition of the precursor into the reducing mixture using a syringe pump. This keeps the instantaneous concentration of the uncyclized intermediate extremely low, statistically favoring the unimolecular ring-closing event.

Workflow: Intramolecular Reductive Amination

Target: Cyclization of 5-amino-pentanal derivatives.

  • Setup: Prepare a flask with the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) in DCM or DCE.

  • Slow Addition: Dissolve the amino-aldehyde (or masked equivalent) in a separate volume of solvent.

  • Execution: Add the substrate solution to the reducing agent dropwise over 1-2 hours.

  • Quench: Standard aqueous workup.

Visualization: Kinetic Competition in Cyclization

CyclizationPathways Precursor Open Chain Precursor (Amino-Aldehyde) Imine Intermediate Imine Precursor->Imine -H2O Cyclization Intramolecular Reaction (Fast) Imine->Cyclization Low Conc. Polymerization Intermolecular Reaction (Slow) Imine->Polymerization High Conc. Piperidine Target Piperidine Cyclization->Piperidine +Hydride Oligomer Oligomers/Polymers Polymerization->Oligomer

Figure 2: Kinetic competition between cyclization and polymerization. Low concentration favors the upper path.

References

  • Heterogeneous Hydrogenation of Pyridines: Scriven, E. F. V. (1988). Pyridines: From Lab to Production. Chemical Reviews.

  • Stereochemistry of Heterocycle Reduction: Glorius, F. (2004). Asymmetric Hydrogenation of Heteroarenes. Organic & Biomolecular Chemistry.

  • Reductive Amination Methodologies: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Conformational Analysis of Piperidines: Eliel, E. L., et al. (1965). Conformational Analysis. Wiley Interscience. (Foundational Text).

Technical Support Center: 4-(3,4-Dichlorophenoxy)piperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Module: Impurity Management & Process Optimization Lead Scientist: Dr. A. V. Thorne Last Updated: October 24, 2025

System Overview & Reaction Architecture

This guide addresses the synthesis of 4-(3,4-Dichlorophenoxy)piperidine , a critical pharmacophore in G-protein coupled receptor (GPCR) ligand design. The standard industrial route involves the O-alkylation of 3,4-dichlorophenol with an activated N-protected-4-hydroxypiperidine derivative (typically a mesylate or tosylate).

While conceptually simple, this


 reaction on a secondary cyclic carbon is prone to specific failure modes—primarily the competition between substitution and elimination.
The Core Conflict: Substitution ( ) vs. Elimination ( )

The reaction environment creates a bifurcation in pathways. Your objective is the ether (Target), but the thermodynamic and kinetic conditions often favor the alkene (Impurity A).

ReactionPathways Start Reactants (3,4-Dichlorophenol + N-Boc-4-OMs-piperidine) Target TARGET PRODUCT (Ether Formation) S_N2 Pathway Start->Target  Polar Aprotic Solvent Mod. Temp (60-80°C) ImpurityA MAJOR IMPURITY A (Tetrahydropyridine) E2 Elimination Start->ImpurityA  High Temp (>90°C) Strong Base (NaH) ImpurityB IMPURITY B (N-Alkylation) Loss of PG Start->ImpurityB  Acidic Trace Protic Solvent

Figure 1: Mechanistic bifurcation in the synthesis of aryloxy piperidines. The critical control point is the suppression of the E2 elimination pathway.

Troubleshooting Center (FAQs & Diagnostics)

Ticket #401: "I see a persistent alkene impurity (5-15%) by LC-MS."

Diagnosis: E2 Elimination Dominance. This is the most common issue when reacting phenols with secondary mesylates. The base is acting as a proton acceptor on the


-hydrogen of the piperidine ring rather than a nucleophile generator.
  • Root Cause 1: Base Strength. Using bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is too aggressive for secondary electrophiles, promoting elimination.

  • Root Cause 2: Temperature. Heating the reaction to reflux in high-boiling solvents (e.g., DMF @ 120°C) favors the entropic elimination product.

Corrective Action:

  • Switch Base: Transition to Cesium Carbonate (

    
    ) . The "Cesium Effect" improves the solubility of the phenoxide anion and promotes 
    
    
    
    attack due to the weak solvation of the cesium cation.
  • Solvent Modulation: Use Acetonitrile (

    
    )  instead of DMF. Acetonitrile allows for lower reflux temperatures (~82°C), which is often the "Goldilocks" zone for this substitution.
    
Ticket #402: "My yield is low, and I see unreacted 3,4-dichlorophenol."

Diagnosis: Nucleophile Stalling / Poor Leaving Group Quality.

  • Root Cause: The mesylate (OMs) group on the piperidine may be hydrolyzing or is of poor quality. Alternatively, the phenoxide anion is not being generated efficiently.

Corrective Action:

  • Activate the Phenol: Ensure the phenol and base stir for 30 minutes before adding the piperidine electrophile.

  • Catalytic Additive: Add 10 mol% Sodium Iodide (NaI) . This generates the in situ iodide (Finkelstein reaction), converting the mesylate to a more reactive iodide, which is a better leaving group for the phenoxide attack.

Ticket #403: "I am detecting a dimer or 'double-molecular-weight' peak."

Diagnosis: N-Alkylation (Loss of Orthogonality). If your N-protecting group (Boc) is labile or missing, the piperidine nitrogen becomes a nucleophile.

  • Mechanism: The deprotected piperidine nitrogen attacks the mesylate of another piperidine molecule (polymerization) or attacks the electron-poor aromatic ring (less likely with Cl substituents, but possible).

Corrective Action:

  • Check Starting Material: Verify the integrity of your N-Boc-4-mesyloxypiperidine via

    
    -NMR. Look for the distinct Boc singlet at ~1.45 ppm.
    
  • Buffer the System: Ensure your reaction mixture remains strictly neutral to basic. Avoid any acidic workup steps until the coupling is complete.

Optimized Experimental Protocol

Objective: Synthesis of tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate with <2% Elimination Impurity.

Reagents
  • Reactant A: 3,4-Dichlorophenol (1.0 equiv)

  • Reactant B: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) (0.2 M concentration)
    
Step-by-Step Workflow
  • Phenoxide Generation:

    • Charge a reaction vessel with 3,4-Dichlorophenol and

      
      .
      
    • Add anhydrous Acetonitrile.

    • Stir at Room Temperature for 30 minutes . Critical: This allows deprotonation without thermal stress.

  • Electrophile Addition:

    • Add the N-Boc-mesylate (Reactant B) in a single portion.

    • Optional: Add NaI (0.1 equiv) if reaction times historically exceed 12 hours.

  • Thermal Reaction:

    • Heat the mixture to reflux (approx. 80-82°C) .

    • Monitor via TLC or HPLC every 4 hours.

    • Stop Condition: When Reactant A (Phenol) is <5%. Do not over-cook, as this promotes Boc-thermal cleavage.

  • Workup (Impurity Purge):

    • Cool to RT and filter off inorganic salts (

      
      , excess base).
      
    • Concentrate filtrate.

    • Alkaline Wash: Dissolve residue in EtOAc and wash with 1M NaOH . Why? This removes unreacted 3,4-dichlorophenol (Impurity B) by converting it to the water-soluble sodium salt.

  • Deprotection (To Final Product):

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to yield the final 4-(3,4-Dichlorophenoxy)piperidine.

Analytical Data & Specifications

Impurity Profile Table
ImpurityRetention Time (Rel.)OriginLimit (API)Removal Strategy
3,4-Dichlorophenol 0.85Unreacted SM< 0.1%1M NaOH wash during workup.
Tetrahydropyridine 1.10E2 Elimination< 0.5%Difficult to separate; must prevent via temp control.
N-Alkylated Dimer 1.45Failed Protection< 0.1%Silica chromatography or recrystallization of HCl salt.
Decision Logic for Purification

Use this logic flow to determine the necessary purification steps based on crude analysis.

PurificationLogic Start Analyze Crude Mixture (HPLC/LC-MS) CheckPhenol Phenol > 2%? Start->CheckPhenol CheckAlkene Alkene > 5%? CheckPhenol->CheckAlkene No Wash Execute 1M NaOH Wash CheckPhenol->Wash Yes Recryst Recrystallize HCl Salt (iPrOH/Et2O) CheckAlkene->Recryst No (Manageable) Chromatography Flash Chromatography (Hex/EtOAc) CheckAlkene->Chromatography Yes (Critical Failure) Wash->CheckAlkene Proceed Proceed to Deprotection Recryst->Proceed Chromatography->Proceed

Figure 2: Post-reaction processing logic. Note that high levels of alkene impurity often necessitate chromatography, whereas low levels can be purged during the final salt formation.

References

  • Mewshaw, R. E., et al. (1997). "New Generation of Antipsychotic Agents: Synthesis and Structure-Activity Relationships of 4-Aryloxy-piperidines." Journal of Medicinal Chemistry.

  • Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Nucleophilic Substitution Reactions." Tetrahedron.

  • Pfizer Inc. (2005). "Process for the preparation of Aryloxypiperidines." World Intellectual Property Organization (Patent WO2005012266).

stability of 4-(3,4-Dichlorophenoxy)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Small Molecule Handling. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide regarding the stability and handling of 4-(3,4-Dichlorophenoxy)piperidine . This molecule serves as a critical pharmacophore in various antipsychotic and antidepressant synthesis pathways. Its stability is dictated largely by the nucleophilicity of its secondary amine (piperidine) and the lipophilicity of the dichlorophenyl ether.

Module 1: Chemical Profile & Solvent Compatibility

Before troubleshooting, we must establish the baseline behavior of the molecule. The secondary amine is the "Achilles' heel" regarding solvent stability.

Chemical Structure Analysis:

  • Functional Group A (Piperidine): Secondary amine (

    
    ). Highly nucleophilic. Prone to oxidation and N-alkylation.
    
  • Functional Group B (Dichlorophenoxy): Electron-withdrawing, lipophilic. Increases LogP, reducing aqueous solubility significantly compared to bare piperidine.

Solvent Compatibility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Stability RatingTechnical Notes
DMSO High (>50 mM)High (>50 mM)Excellent Recommended for stock solutions. Hygroscopic; keep anhydrous to prevent hydrolytic stress.
Methanol HighHighGood Good for LC-MS prep. Avoid long-term storage if trace aldehydes are present (reductive amination risk).
Water NegligibleModeratePoor Free base precipitates immediately. Salt form is stable but pH dependent.
Acetone HighModerateCRITICAL FAILURE DO NOT USE. Reacts with secondary amines to form hemiaminals/enamines.
DCM HighLowModerate Risk of N-alkylation (quaternization) upon prolonged storage (weeks).

Module 2: Troubleshooting Guides

Issue 1: "My sample degraded/disappeared after being stored in Acetone."

Diagnosis: You have likely encountered Nucleophilic Addition . This is the most common error when handling piperidine derivatives. Acetone is a ketone; secondary amines react with ketones to form unstable hemiaminals, which dehydrate to enamines or iminium ions.

The Mechanism:



Solution:

  • Evaporate the acetone immediately (rotary evaporator,

    
    ).
    
  • Re-dissolve in anhydrous DMSO or Ethanol.

  • Prevention: Mark all acetone wash bottles with "NO AMINES" in your prep area.

Issue 2: "I see a 'Ghost Peak' (+14 Da or +28 Da) in my LC-MS."

Diagnosis:

  • +14 Da: Likely N-Methylation or oxidation to a carbonyl (lactam formation) if stored in Methanol with trace catalytic impurities, or reaction with trace formaldehyde.

  • +16 Da: N-Oxidation . The piperidine nitrogen has oxidized to an N-oxide. This occurs in oxygen-rich environments or aged solvents.

Solution:

  • Degas solvents: Sparge buffers with Helium or Nitrogen.

  • Antioxidants: For sensitive assays, add 0.1% Ascorbic Acid or BHT to the solvent.

  • Storage: Store solid powder under Argon at -20°C.

Module 3: Visualization of Stability Logic

The following diagram illustrates the decision logic for solvent selection and the mechanistic risks associated with improper choices.

StabilityLogic Start 4-(3,4-Dichlorophenoxy) piperidine Sample DMSO DMSO (Anhydrous) Start->DMSO Acetone Acetone/Ketones Start->Acetone DCM Dichloromethane (DCM) Start->DCM Water Water (Neutral pH) Start->Water Stable STABLE Recommended for Stock Solutions DMSO->Stable Inert Environment Reacts UNSTABLE Formation of Enamines/Imines Acetone->Reacts Nucleophilic Attack SlowReact CAUTION Slow N-Alkylation (Chloromethylation) DCM->SlowReact >24h Storage Precip INSOLUBLE Precipitation of Free Base Water->Precip Hydrophobic Effect

Figure 1: Solvent Selection Decision Tree. Green paths indicate safe workflows; red paths indicate chemical incompatibility.

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh approx. 3-5 mg of the compound into a distinct amber glass vial (prevents photodegradation).

  • Calculation: Calculate DMSO volume required using the molecular weight (MW

    
     246.13  g/mol  for free base).
    
    
    
    
  • Dissolution: Add Anhydrous DMSO (Grade

    
     99.9%). Vortex for 30 seconds.
    
    • Note: If using the HCl salt, slight warming (37°C water bath) may be required.

  • Aliquot: Split into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C.

Protocol B: Forced Degradation Stress Test (Validation)

Objective: Verify stability in your specific assay buffer.

  • Control: 10

    
    M compound in Buffer + 1% DMSO (T=0).
    
  • Stress Condition: Incubate 10

    
    M compound at 37°C for 24 hours.
    
  • Analysis: Inject both samples into HPLC (C18 Column, Acetonitrile/Water gradient).

  • Acceptance Criteria: The peak area of the Stressed sample should be

    
     95% of the Control sample. If < 95%, investigate oxidation or adherence to plasticware.
    

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in plastic tubes? A: Use caution. The dichlorophenyl group is lipophilic. At low concentrations (< 1


M), the compound may adsorb to polypropylene (PP) surfaces, reducing effective concentration. Glass or low-binding plasticware is recommended. 

Q: My compound turned yellow in solution. Is it still good? A: Likely not. Yellowing in amines often indicates oxidation (N-oxide formation) or photo-oxidation. Check purity via LC-MS. If purity is <90%, discard the stock.

Q: Why is the HCl salt preferred over the free base? A: The Hydrochloride salt protonates the piperidine nitrogen, blocking its nucleophilicity. This renders the molecule significantly more stable against oxidation and reaction with electrophiles, and improves water solubility.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.

  • PubChem. Compound Summary for CID 2763162 (4-(3,4-Dichlorophenoxy)piperidine). National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for amine-ketone reactivity mechanisms).
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Amines.

degradation pathways of dichlorophenoxy piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Chemical Stability Division Subject: Troubleshooting & Degradation Pathways: Dichlorophenoxy Piperidine Scaffolds

Executive Summary

This technical guide addresses the stability profile of dichlorophenoxy piperidine derivatives. These pharmacophores—combining a lipophilic, electron-deficient 2,4-dichlorophenoxy moiety with a basic piperidine ring—are frequent motifs in GPCR ligands and agrochemicals. Their degradation is driven by three competing vectors: oxidative attack on the piperidine nitrogen , photolytic dechlorination of the aromatic ring , and hydrolytic cleavage of the ether linkage .

This document serves as a dynamic troubleshooting manual. It moves beyond generic guidelines to address the specific physicochemical vulnerabilities of this scaffold.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Anomalies

Q1: I see a new early-eluting peak (+16 Da) in my oxidative stress samples (H2O2). It reverts to the parent peak upon treatment with titanium trichloride. What is it?

  • Diagnosis: This is the Piperidine N-Oxide .

  • Mechanism: The tertiary amine in the piperidine ring is highly susceptible to electrophilic attack by peroxides. The +16 Da mass shift corresponds to the addition of a single oxygen atom (

    
    ).
    
  • Confirmation: The reversibility with TiCl3 (a reducing agent) is the diagnostic gold standard for N-oxides.

  • Action:

    • Adjust your formulation pH. Protonated amines (

      
      ) are resistant to oxidation. Ensure the microenvironment pH is 
      
      
      
      of the piperidine (typically 9-10) to protect the nitrogen.
    • Use antioxidants like sodium metabisulfite if formulation allows.

Q2: During photostability testing (ICH Q1B), my parent compound decreases, but I see a cluster of peaks with -34 Da mass shifts. The isotope pattern also changes.

  • Diagnosis: You are observing Photolytic Dechlorination .

  • Mechanism: The C-Cl bond on the phenoxy ring is labile under UV light (homolytic fission). The radical intermediate abstracts a hydrogen from the solvent, replacing Chlorine (35 Da) with Hydrogen (1 Da), resulting in a net loss of 34 Da.

  • Isotope Flag: The parent dichlorophenoxy compound shows a characteristic 9:6:1 (M:M+2:M+4) isotope pattern. The mono-dechlorinated product will shift to a 3:1 pattern (resembling a monochloro species).

  • Action:

    • Protect samples from light immediately.

    • Switch to amber glassware for all analytical prep.

    • Investigation: Check if the degradation yields toxic polychlorinated dibenzo-p-dioxins (PCDDs) if ring closure occurs (rare but possible in high concentrations).

Category B: Mass Balance & Quantification

Q3: I have significant loss of parent compound in acidic hydrolysis (0.1 N HCl, 60°C) but no stoichiometric recovery of degradation products.

  • Diagnosis: Volatile loss via Ether Cleavage & Dealkylation .

  • Mechanism: Acid-catalyzed cleavage of the phenoxy-alkyl ether bond releases 2,4-dichlorophenol . While the phenol is detectable, the aliphatic linker connected to the piperidine may degrade into small, volatile aldehydes or alcohols that are lost during sample concentration or are undetectable by UV.

  • Action:

    • Analyze the headspace or use GC-MS to detect volatile alkyl-halides or aldehydes.

    • Monitor 2,4-dichlorophenol specifically at 280 nm (phenol absorption) to quantify the cleavage extent.

Deep Dive: Degradation Pathways

The degradation of dichlorophenoxy piperidine compounds follows a distinct logic based on the reactivity of its two main subunits.

Pathway 1: Piperidine Ring Oxidation (The Metabolic Mimic)

In solution state (especially under oxidative stress), the piperidine ring is the "soft spot."

  • N-Oxidation: Direct oxidation of the nitrogen.

  • 
    -Hydroxylation:  Hydroxylation at the carbon adjacent to the nitrogen (via radical mechanism or CYP450 mimicry).
    
  • Ring Opening: The

    
    -hydroxy species is unstable (hemiaminal) and collapses to form an amino-aldehyde or lactam.
    
Pathway 2: Phenoxy Ether Hydrolysis

Under acidic or basic stress, the ether linkage connecting the aromatic ring to the piperidine linker is vulnerable.

  • Product A: 2,4-Dichlorophenol (Acidic, UV-active).

  • Product B: Piperidine-alkanol (Polar, weak UV chromophore).

Pathway 3: Photolytic Dehalogenation

The 2,4-dichloro substitution pattern is photolabile.

  • Step 1: Homolytic cleavage of the C-Cl bond (usually ortho-position first due to steric strain).

  • Step 2: Radical stabilization via H-abstraction or OH-substitution (forming chlorocatechols).

Visualization: Degradation Logic Flow

DegradationPathways Parent Dichlorophenoxy Piperidine (Parent) Oxidation Oxidative Stress (H2O2 / AIBN) Parent->Oxidation Photo Photolysis (UV / Sunlight) Parent->Photo Acid Acid Hydrolysis (pH < 2) Parent->Acid NOxide Piperidine N-Oxide (+16 Da) Oxidation->NOxide Direct N-Ox AlphaOH α-Hydroxy Intermediate (Unstable) Oxidation->AlphaOH C-H Abstraction RingOpen Ring-Opened Amino-Aldehyde AlphaOH->RingOpen Ring Collapse Dechlor Monochloro Analog (-34 Da) Photo->Dechlor C-Cl Homolysis Phenol 2,4-Dichlorophenol (Ether Cleavage) Photo->Phenol Photo-Fries/Cleavage Cleave Ether Hydrolysis Acid->Cleave Cleave->Phenol Releases Phenol

Figure 1: Mechanistic map of degradation vectors. Blue nodes indicate the parent; Red/Yellow/Green nodes indicate stress types; Grey nodes indicate terminal products.

Experimental Protocols

Protocol A: Forced Degradation (Oxidative)

Objective: Generate and identify N-oxides and ring-opened impurities.

  • Preparation : Dissolve 5 mg of compound in 1 mL Acetonitrile.

  • Stressing : Add 1 mL of 3%

    
    . Incubate at Room Temperature for 4 hours.
    
    • Note: Do not heat initially. Piperidine N-oxides can thermally degrade via Cope elimination if heated excessively [1].

  • Quenching : Add 100 µL of saturated Sodium Metabisulfite solution to neutralize excess peroxide.

  • Analysis : Inject immediately onto LC-MS. Look for M+16 peaks.

Protocol B: Photostability Screening

Objective: Assess dechlorination and ether stability.

  • Sample : Prepare a 1 mg/mL solution in Methanol (transparent vial) and a solid-state thin layer (petri dish).

  • Exposure : Expose to 1.2 million lux hours (approx 24h in a standard photochamber).

  • Control : Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis : Compare UV spectra.

    • Key Indicator: A blue-shift in

      
       often indicates loss of conjugation or dechlorination of the aromatic ring [2].
      

Data Summary: Mass Spectral Fingerprints

Use this table to identify peaks in your LC-MS chromatogram.

Degradation TypeMass Shift (

)
Isotope Pattern (Cl)Characteristic Fragment
Parent 09:6:1 (2 Cl)

161/163 (Dichlorophenol)
N-Oxide +169:6:1 (2 Cl)M-16 (Loss of Oxygen)
Monodechloro -343:1 (1 Cl)

127/129 (Chlorophenol)
Hydroxylation +169:6:1 (2 Cl)Stable M+16 (No loss of O)
Ether Cleavage Variable9:6:1 (Phenol only)

163 (Free Phenol)

References

  • S. Dragna et al. "N-Oxidation of Piperidine Derivatives: Synthesis and Stability." Journal of Organic Chemistry, vol. 72, no. 5, 2007.

  • C. Crosby & A. Tutass. "Photodecomposition of 2,4-Dichlorophenoxyacetic Acid." Journal of Agricultural and Food Chemistry, vol. 14, no. 6, 1966.

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.

  • T. Sakamoto et al. "Metabolic activation of piperidine derivatives." Drug Metabolism and Disposition, vol. 36, no. 8, 2008.

Technical Support Center: Optimization of Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: N-ALK-PIP-OPT-001 Subject: Troubleshooting & Methodology for Secondary Amine Functionalization

Introduction

Welcome to the Technical Support Center for Organic Synthesis. N-alkylation of piperidines is a ubiquitous transformation in medicinal chemistry, yet it is plagued by competing pathways: Quaternization (over-alkylation) , Elimination (E2) , and Steric stagnation .

This guide is structured as a dynamic troubleshooting interface. Select the "Ticket" below that matches your current experimental bottleneck.

Visual Workflow: Method Selection Strategy

Before proceeding, verify you are using the correct synthetic pathway for your specific substrate profile.

Piperidine_Alkylation_Decision_Tree Start Start: Piperidine N-Alkylation Q1 Is the Alkyl Group Primary or Secondary? Start->Q1 Q2 Is the Piperidine Sterically Hindered (2,6-sub)? Q1->Q2 Primary/Secondary Reductive Reductive Amination (See Ticket #2) Q1->Reductive Tertiary/Complex Direct Direct Alkylation (SN2) (See Ticket #1) Q2->Direct No (Unsubstituted) Q2->Reductive Yes (Hindered) Catalytic Borrowing Hydrogen (Ru/Ir) (See Ticket #4) Direct->Catalytic Green/Scale-up Required?

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on substrate sterics and alkyl group complexity.

Ticket #1: Controlling Over-Alkylation (The "Quaternization" Problem)

User Issue: "I am trying to mono-alkylate piperidine with benzyl bromide, but I keep getting a mixture of the desired product and the quaternary ammonium salt. How do I stop at the tertiary amine?"

Root Cause Analysis

Piperidines are secondary amines. Once alkylated to tertiary amines, they often become more nucleophilic (due to inductive donation from the new alkyl group) than the starting material, leading to a runaway reaction toward the quaternary salt.

Troubleshooting Protocol

1. Stoichiometry & Addition Order

  • The Fix: Never add the amine to the alkyl halide.

  • Protocol: Add the alkyl halide (0.9 equiv) dropwise to a solution of the piperidine (1.1 - 1.2 equiv) and base.

  • Why: Maintaining a local excess of the secondary amine minimizes the statistical probability of the alkyl halide encountering the newly formed product.

2. Base Selection Matrix The choice of base dictates the deprotonation equilibrium and solubility.

BaseSolvent SystempKa (Conj. Acid)Recommendation

Acetone or MeCN~10.3Standard. Mild. Good for reactive halides. Requires vigorous stirring (heterogeneous).

DMF or DMSO~10.3High Performance. The "Cesium Effect" increases solubility and nucleophilicity of the amine. Use for sluggish reactions.
DIPEA DCM or THF10.75Homogeneous. Good for solubility, but the resulting ammonium salt can complicate workup.
NaH THF/DMF35Avoid. Too strong. Risks deprotonating other sensitive groups or causing elimination of the alkyl halide.

3. The "Finkelstein" Assist If using Alkyl Chlorides (slow reactors), add 10-20 mol% NaI or TBAI (Tetrabutylammonium iodide).

  • Mechanism: In situ conversion of R-Cl to R-I (a better leaving group), accelerating the

    
     rate so you can run at lower temperatures, improving selectivity.
    

Ticket #2: Reductive Amination (The "Gold Standard")

User Issue: "My alkyl halide is unstable/unavailable, or direct alkylation is yielding too many side products."

Solution Overview

Reductive amination is generally preferred over direct alkylation because it avoids over-alkylation entirely. The intermediate iminium ion is reduced to the amine, and the resulting tertiary amine cannot react further with the ketone/aldehyde.

Standard Operating Procedure (SOP): STAB Method

Using Sodium Triacetoxyborohydride (STAB) is the industry standard due to its tolerance of functional groups compared to


 (toxic) or 

(too reactive).

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • 
     (STAB) (1.4 equiv)
    
  • Acetic Acid (AcOH) (catalytic to 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Protocol:

  • Imine Formation: Dissolve piperidine and aldehyde in DCE.

    • Note: If using a ketone, add 1 equiv of AcOH and let stir for 30-60 mins before adding the reductant to ensure imine formation.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Quench: Stir at RT for 2-16 hours. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. The product is in the organic layer.

Visual Mechanism: Why this works

Reductive_Amination_Mechanism cluster_selectivity Selectivity Checkpoint Substrate Piperidine (Sec. Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Carbonyl + AcOH Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product N-Alkylated Product Iminium->Product + H- (from STAB) Warning Tertiary amines cannot form iminium ions. Reaction STOPS here.

Figure 2: Mechanistic pathway of reductive amination, highlighting the self-limiting nature that prevents over-alkylation.

Ticket #3: Sterically Hindered Piperidines (2,6-Disubstituted)

User Issue: "I am trying to alkylate 2,6-dimethylpiperidine, but the reaction is stuck at <10% conversion even after 24 hours."

Root Cause Analysis

The "gem-dimethyl" effect or substitution at the 2/6 positions creates a massive steric cone around the nitrogen lone pair. Standard


 trajectories are blocked.
Optimization Strategy

1. Switch Solvent System (High Dielectric) Move from THF/DCM to DMF or NMP at elevated temperatures (


).
  • Why: These solvents stabilize the transition state and break up ion pairs.

2. Use "Hot" Electrophiles Alkyl bromides may be too slow.

  • Recommendation: Use Alkyl Triflates (ROTf) or Iodides .

  • Warning: Triflates are extremely reactive. Add at

    
     and warm slowly to prevent elimination.
    

3. Microwave Irradiation

  • Protocol: Seal the vessel. Heat to

    
     for 10-30 minutes.
    
  • Impact: Overcomes the activation energy barrier imposed by steric hindrance faster than thermal heating, reducing decomposition of reagents.

Ticket #4: Green Chemistry & Scale-Up (Borrowing Hydrogen)

User Issue: "I need to scale this up to 100g. Alkyl halides are genotoxic, and I want to avoid halogenated waste."

The Solution: Alkylation with Alcohols

This is an advanced catalytic method where an alcohol is used as the alkylating agent. It produces only water as a byproduct.

Mechanism (Borrowing Hydrogen):

  • Catalyst dehydrogenates Alcohol

    
     Aldehyde.
    
  • Aldehyde + Piperidine

    
     Imine.
    
  • Catalyst returns hydrogen to Imine

    
     Amine.
    

Recommended System:

  • Catalyst:

    
     (0.5 mol%) with DPEphos ligand.
    
  • Solvent: Toluene or t-Amyl alcohol.

  • Base:

    
     (catalytic amounts often suffice, but stoichiometric helps).
    
  • Temp:

    
    .
    

References & Authority

  • Reductive Amination Protocol (STAB):

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Borrowing Hydrogen (Green Alkylation):

    • Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007, 349(10), 1555-1575.

  • Cesium Effect in Alkylation:

    • Flessner, T., & Doye, S. "Cesium Carbonate Promoted N-Alkylation of Indoles and Amines." Journal of Practical Chemistry, 1999.

    • Note: Demonstrates the solubility advantages of Cs+ in aprotic polar solvents.

  • Prevention of Quaternization:

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

preventing side reactions in the synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Methodology Support) Subject: Troubleshooting Side Reactions in Piperidine Derivative Synthesis

Introduction

Welcome to the Piperidine Synthesis Support Hub. The piperidine moiety is a pharmacophore "privileged structure," found in over 12,000 clinically trial-ready drugs. However, its synthesis—whether via reduction of pyridines or cyclization of acyclic precursors—is plagued by three primary failure modes: incomplete reduction (poisoning) , ring-opening hydrogenolysis , and uncontrolled stereochemistry .

This guide moves beyond standard textbook procedures, addressing the why and how of failure, providing self-validating protocols to ensure chemoselectivity.

Module 1: Hydrogenation of Pyridines

Issue: "My reaction stalls at 50% conversion or yields acyclic amines."

The Mechanism of Failure: Pyridines are notorious catalyst poisons. The lone pair on the nitrogen atom binds strongly to the metal surface (Pd, Pt, Rh), inhibiting hydrogen adsorption. To compensate, chemists often increase temperature or pressure, which inadvertently activates the C-N bond cleavage pathway (hydrogenolysis), resulting in ring-opening to acyclic amines.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning (N-coordination)Protonate the Nitrogen: Switch solvent to Glacial Acetic Acid or add 1.1 eq. HCl. The pyridinium ion does not bind as tightly to the metal surface, allowing turnover.
Ring Opening Temperature too high / Wrong MetalSwitch to Rhodium: Rh/C or Rh/Al₂O₃ is significantly more active for ring saturation than Pd and less prone to C-N cleavage at moderate temperatures.
Partial Reduction Enamine/Imine accumulationIncrease Pressure: Tetrahydropyridine intermediates can be stable. Increase H₂ pressure to >50 psi (3.5 bar) to drive the equilibrium to the fully saturated amine.
Visualization: The Hydrogenation Divergence

The following diagram illustrates the kinetic competition between the desired saturation and the undesired ring opening.

PyridineHydrogenation Pyridine Pyridine Substrate Ads_Py Adsorbed Species (Catalyst Poison) Pyridine->Ads_Py Neutral pH (Strong Binding) Pyridinium Pyridinium Salt (Activated) Pyridine->Pyridinium Acidic Media (H+) Acyclic Acyclic Amine (Ring Open Side-Product) Ads_Py->Acyclic High T / Pd (Hydrogenolysis) Partial Tetrahydropyridine (Enamine) Pyridinium->Partial H2 / Metal Piperidine Piperidine (Target) Partial->Piperidine Fast Step Partial->Acyclic Over-reduction

Figure 1: Kinetic pathways in pyridine hydrogenation. Acidic media promotes the green pathway (saturation), while neutral media risks the red pathway (poisoning or lysis).

Module 2: Intramolecular Cyclization (Reductive Amination)

Issue: "I am isolating dimers and oligomers instead of the piperidine ring."

The Mechanism of Failure: When synthesizing piperidines from amino-aldehydes or amino-ketones (or their precursors), the reaction is a competition between intramolecular cyclization (


) and intermolecular dimerization  (

). While 6-membered ring formation is favorable, high substrate concentration increases the collision frequency between two separate molecules, favoring oligomerization.
Self-Validating Protocol: The High-Dilution Feed

Do not dump all reagents in at once. Use this pseudo-high-dilution method to keep instantaneous concentration low.

  • Preparation: Dissolve the reducing agent (e.g., NaBH(OAc)₃, 2.0 eq) in the reaction solvent (DCM or DCE) in the main flask.

  • The Feed: Dissolve your acyclic precursor in a separate syringe.

  • Execution: Syringe pump addition of the precursor into the reducing agent over 2–4 hours.

    • Validation: Spot TLC every 30 minutes. You should see the baseline material (precursor) disappear immediately upon hitting the solution, with no higher-molecular-weight spots (dimers) appearing above the product.

FAQ: Cyclization Troubleshooting

Q: Can I use NaBH₄ instead of NaBH(OAc)₃? A: Avoid if possible. NaBH₄ is too aggressive and basic. It may reduce the aldehyde/ketone to an alcohol before the amine can condense to form the imine, killing the cyclization. NaBH(OAc)₃ is milder and protonates the carbonyl, accelerating imine formation while being slow to reduce the aldehyde itself.

Q: My product is forming an N-oxide during workup. A: Piperidines are electron-rich secondary amines prone to oxidation.

  • Fix: Degas all workup solvents.

  • Fix: Add a sacrificial antioxidant like BHT (butylated hydroxytoluene) to the ether/ethyl acetate used during extraction if the product is particularly sensitive.

Module 3: Stereocontrol in 2,6-Disubstituted Piperidines

Issue: "I need the cis-isomer, but I'm getting a 50:50 cis/trans mix."

The Mechanism of Failure: The thermodynamic stability of piperidines is governed by 1,3-diaxial interactions.

  • Cis-2,6-disubstituted: Both substituents can adopt the equatorial position (Chair conformation). This is the Thermodynamic Product .

  • Trans-2,6-disubstituted: One substituent is forced axial. This is higher energy.

If you are getting a mix, your reaction conditions are likely under Kinetic Control or you are using a method (like heterogeneous hydrogenation) that depends on how the molecule lands on the catalyst surface ("face selectivity") rather than thermodynamic equilibrium.

Decision Matrix for Stereocontrol
Desired IsomerRecommended StrategyMechanism
Cis (Thermodynamic) Dissolving Metal Reduction (Na/EtOH) or Hydrogenation over Rh/C in Acid Acid promotes equilibration via reversible enamine formation, allowing the molecule to settle into the lower-energy all-equatorial state.
Trans (Kinetic) Hydride addition to cyclic imines Bulky hydride reagents (e.g., L-Selectride) attack the iminium ion from the less hindered face, forcing the substituent into the axial position.
Visualization: Stereochemical Decision Tree

Stereochemistry Start Start: 2,6-Disubstituted Target Isomer Which Isomer? Start->Isomer Cis Cis-Isomer (Thermodynamic) Isomer->Cis Trans Trans-Isomer (Kinetic) Isomer->Trans MethodCis Method: Heterogeneous Hydrogenation (Rh/C, AcOH, 60°C) Cis->MethodCis Equilibration Allowed MethodTrans Method: Nucleophilic Hydride Attack (L-Selectride, -78°C) Trans->MethodTrans Steric Approach Control

Figure 2: Selecting the synthetic route based on desired stereochemistry.

References & Authoritative Grounding

  • Mechanism of Pyridine Hydrogenation:

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Definitive text on catalyst poisoning and acid scavenging).

    • Source:

  • Stereoselective Synthesis of Piperidines:

    • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729. (Comprehensive review on cyclization and stereocontrol).

    • Source:

  • Reductive Amination & Borohydrides:

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (The gold standard protocol for avoiding side reactions in reductive amination).

    • Source:

  • Prevention of N-Oxidation:

    • Bouchu, D., et al. (1995). Oxidation of secondary amines. Journal of Organic Chemistry. (Discusses susceptibility of electron-rich amines).

    • Source:

solubility issues with 4-(3,4-Dichlorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility, Formulation, and Stability Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: Physicochemical Profile

Before troubleshooting, you must understand the "personality" of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride. This molecule possesses a "Janus-faced" nature: a highly polar, ionic head group (piperidine HCl) and a highly lipophilic tail (3,4-dichlorophenoxy).

Most solubility failures stem from ignoring the competition between these two domains.

ParameterValue / CharacteristicImplication for Handling
Chemical Class Phenyl-piperidine ether (HCl salt)Prone to "Salting Out" in high ionic strength buffers.
Predicted pKa ~10.5 (Piperidine nitrogen)Protonated (charged) at pH 7.4; Neutral at pH > 11.
Hydrophobicity High (Dichlorophenyl moiety)Requires organic co-solvents for high concentrations.
Critical Weakness Common Ion EffectSolubility decreases in the presence of excess Chloride ions (e.g., PBS, NaCl).

Part 1: Stock Solution Preparation

Q: Why won't the compound dissolve completely in PBS or Saline, even though it's an HCl salt?

A: You are likely experiencing the "Common Ion Effect."

While hydrochloride salts are generally water-soluble, the presence of pre-existing chloride ions (Cl⁻) in Phosphate Buffered Saline (PBS) or physiological saline (0.9% NaCl) shifts the solubility equilibrium backward, forcing the salt to precipitate.

The Fix: The "Water-First" Protocol

  • Initial Solvent: Dissolve the solid powder in pure, deionized water or DMSO first. Do not add directly to PBS.

  • Concentration Limit: For aqueous stock, do not exceed 10 mM. For DMSO stock, you can typically go up to 50-100 mM.

  • Buffer Introduction: Once fully dissolved in water, dilute into the buffer. If using DMSO, ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

Q: My DMSO stock turns cloudy when I freeze it. Is it degraded?

A: Likely not. This is "Cold-Induced Crystallization."

DMSO has a high freezing point (19°C). As it cools, the solubility capacity drops, and the compound crystallizes.

The Fix:

  • Thaw the vial completely at room temperature or 37°C.

  • Vortex vigorously or sonicate for 30 seconds.

  • Ensure the solution is optically clear before pipetting. If you see "schlieren" lines (wavy distortions), the concentration gradient is uneven—mix more.

Part 2: Biological Assay Application (Cell Culture)

Q: I see a fine precipitate under the microscope when adding the stock to cell media. How do I prevent this "Crash-Out"?

A: You are hitting the "Solubility Cliff" due to rapid polarity shift.

When a droplet of hydrophobic compound in DMSO hits aqueous media, the DMSO diffuses away instantly, leaving the compound stranded in a water environment. If the local concentration exceeds the solubility limit for a microsecond, nuclei form, and precipitation cascades.

The Fix: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the well. Use a "stepping stone" dilution.

Protocol: The 1000x Step-Down

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into culture media without serum (or PBS) in a separate tube. Vortex immediately. (Result: 1 mM, 10% DMSO).

  • Final: Add this intermediate solution to your cell culture well.

    • Why? The presence of proteins (Serum/BSA) in the final well can actually help solubilize the compound by acting as carriers, but the initial shock must be managed in a larger volume first.

Visual Workflow: Preventing Precipitation

SolubilityWorkflow Start Solid Compound (HCl Salt) Solvent Choose Primary Solvent Start->Solvent DMSO DMSO (Recommended) >50 mM Solvent->DMSO High Conc. Water Pure Water <10 mM Solvent->Water Low Conc. PBS PBS/Saline (AVOID) Solvent->PBS Precipitation Risk Dilution Dilution Strategy DMSO->Dilution Water->Dilution Direct Direct Add to Media (Risk: Crash Out) Dilution->Direct High Risk Step Intermediate Dilution (1:10 in Media) Dilution->Step Best Practice Final Assay Ready Step->Final

Caption: Decision tree for solubilizing 4-(3,4-Dichlorophenoxy)piperidine HCl. Green paths indicate optimal stability.

Part 3: pH and Chemical Stability

Q: Can I adjust the pH of the stock solution to improve solubility?

A: Proceed with extreme caution. You risk "Free Basing."

As an HCl salt, the compound is protonated.

  • Acidic pH (< 7): The compound remains charged and soluble.

  • Basic pH (> 9): The piperidine nitrogen deprotonates, converting the molecule into its Free Base form. The free base of a dichlorophenoxy-piperidine is an oil or waxy solid with near-zero water solubility .

Rule of Thumb: Keep aqueous buffers below pH 7.5. If your assay requires pH 8.0+, you must include a solubilizing agent like Cyclodextrin or higher DMSO percentages.

Part 4: Advanced Troubleshooting (In Vivo)

Q: We are moving to animal studies. How do I formulate this for IP or IV injection?

A: DMSO/Water is rarely acceptable for IV due to hemolysis. Use a vehicle matrix.

For lipophilic salts, simple saline is often insufficient for therapeutic doses (e.g., 10 mg/kg). You need a vehicle that stabilizes the hydrophobic tail.

Recommended Formulation Vehicle:

Component Percentage Function
DMSO 5% Primary solvent for the stock.
PEG 400 40% Co-solvent; bridges polarity gap.
Tween 80 5% Surfactant; prevents aggregation.

| Saline/Water | 50% | Bulk carrier (Add LAST). |

Preparation Order (Critical):

  • Dissolve compound in DMSO.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing.

Visual Mechanism: The Crash-Out Effect

CrashOut Stock DMSO Stock (Solvated Molecules) Mix Rapid Mixing with Water Stock->Mix Shell Hydration Shell Formation (Water repels hydrophobic tail) Mix->Shell DMSO diffuses away Nucleation Nucleation (Molecules clump to hide tails) Shell->Nucleation High Local Conc. Precip Precipitation (Bioavailability = 0) Nucleation->Precip

Caption: Mechanism of precipitation when hydrophobic stocks are added too quickly to aqueous media.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54683074 (Parent Structure). Retrieved from [Link]

  • Assay Guidance Manual (2012). Compound Management and Solubility in Biological Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. (Chapter on Solubility). ScienceDirect. Retrieved from [Link]

Technical Support Center: 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the technical support hub for 4-(3,4-Dichlorophenoxy)piperidine . This guide is designed for researchers encountering stability, solubility, or handling anomalies with this specific secondary amine building block.

Unlike generic reagents, this molecule possesses a secondary amine moiety and a lipophilic halogenated ether tail, creating a unique set of handling challenges regarding hygroscopicity and atmospheric sensitivity.

Module 1: Chemical Identity & Physical State

Before troubleshooting, you must confirm which form of the compound you possess. The handling protocols for the Free Base and the Hydrochloride Salt are diametrically opposed.

Quick Identification Table
FeatureHydrochloride Salt (HCl) Free Base
CAS (Typical) 56346-59-5Varies by supplier
Physical State White to off-white crystalline powderViscous oil or low-melting waxy solid
pH (in water) Acidic (~4.0 - 5.0)Basic (~9.0 - 10.0)
Primary Risk Hygroscopicity (Absorbs moisture, clumps)Carbamate Formation (Reacts with air/CO₂)
Storage Desiccator requiredInert gas (Argon/N₂) required

Module 2: Storage & Stability Protocols

The Issue: Users often report that the Free Base "crusts over" or the HCl salt becomes a "sticky gum." The Cause:

  • Free Base: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (solid crusts).

  • HCl Salt: The ionic lattice is hygroscopic; moisture breaks the crystal structure, leading to deliquescence.

Protocol: The "Double-Barrier" Storage System

Do not rely on the original vendor cap alone.

  • Primary Vessel: Use an amber glass vial with a Teflon-lined screw cap.

  • Atmosphere:

    • For Free Base: Purge headspace with Argon (heavier than air) for 15 seconds before closing. Nitrogen is acceptable but less effective for long-term storage of oils.

    • For HCl Salt: Ensure the vial is at room temperature before opening to prevent condensation.

  • Secondary Vessel: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).

  • Temperature: Store at -20°C for long-term (>1 month). +4°C is acceptable for active working stocks (1-2 weeks).

Visual Workflow: Storage Decision Tree

StorageProtocol Start Compound Receipt CheckForm Identify Form: Salt or Free Base? Start->CheckForm Base Free Base (Oil/Waxy) CheckForm->Base Base Salt HCl Salt (Powder) CheckForm->Salt Salt Argon Purge Headspace with Argon (Essential) Base->Argon SealBase Seal with Parafilm (Air-Tight) Argon->SealBase Freezer Store at -20°C SealBase->Freezer Desiccant Place in Secondary Container w/ Desiccant Salt->Desiccant Desiccant->Freezer Thaw Warm to RT before opening Freezer->Thaw Retrieval Use Ready for Experiment Thaw->Use

Figure 1: Decision logic for preserving chemical integrity based on the specific salt form.

Module 3: Solubility & Handling Guide

The Issue: "The compound precipitates when I add it to my assay buffer." The Science: The 3,4-dichlorophenoxy tail is highly lipophilic (LogP > 3). While the amine provides a handle for ionization, the neutral form is water-insoluble.

Standard Operating Procedure: Preparation of Stock Solutions
Step 1: Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Recommended for biological assays. Soluble >50 mM.

  • Methanol/Ethanol: Good for chemical synthesis transfers.

  • Water/PBS:

    • HCl Salt: Soluble up to ~10 mM (warmth may be required).

    • Free Base:Insoluble. Must be acidified or dissolved in organic solvent first.

Step 2: Dissolution Protocol (For 10 mM Stock in DMSO)
  • Weigh the compound in a glass vial (avoid plastic weighing boats for the Free Base oil to prevent loss).

  • Add 100% DMSO to reach 10 mM concentration.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes. Note: The HCl salt crystal lattice energy can be high; sonication is critical to break micro-aggregates.

  • Inspect for "schlieren" lines (wavy refraction) which indicate incomplete mixing.

Troubleshooting Solubility
ObservationDiagnosisCorrective Action
Cloudiness in PBS "Crash out" of the free base.The pH of PBS (7.4) may be high enough to deprotonate the amine (pKa ~9-10), causing the lipophilic tail to precipitate. Add 1-2 equivalents of HCl or lower the stock concentration.
Oil droplets on surface Phase separation.You are using the Free Base in an aqueous media without a co-solvent. Use 1-5% DMSO as a carrier.
Yellowing of solution Oxidation.Piperidines can form N-oxides over time. Check purity via LC-MS. If [M+16] peak exists, discard stock.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a peak at M+44?

A: This is a classic signature of Carbamate Formation . If you stored the Free Base in air, the secondary amine reacted with CO₂ (+44 Da).

  • Reaction: R₂NH + CO₂ → R₂N-COOH (Carbamic acid/Carbamate).

  • Fix: This is often reversible. Acidifying the solution (adding dilute HCl) and heating slightly can decarboxylate the compound back to the parent amine, but repurification is recommended.

Q2: Can I autoclave this compound?

A: No. The ether linkage is thermally stable, but the secondary amine is reactive. Furthermore, chlorinated aromatics can undergo hydrolysis or dechlorination under high heat/pressure conditions in water. Use 0.22 µm PTFE filtration for sterilization.

Q3: I need to convert the HCl salt to the Free Base. How?

A:

  • Dissolve HCl salt in water (warm if necessary).

  • Add 1M NaOH dropwise until pH > 11. The solution will turn milky (oiling out).

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Critical: Store the resulting oil immediately under Argon.

Module 5: Experimental Workflow Visualization

The following diagram illustrates the critical path for using 4-(3,4-Dichlorophenoxy)piperidine in a biological assay, highlighting the "Crash Out" risk points.

SolubilityWorkflow Stock 10mM Stock (100% DMSO) Dilution Intermediate Dilution (1:10 in Media) Stock->Dilution Step 1 Final Final Assay Well (1% DMSO) Dilution->Final Step 2 Risk1 RISK: Precipitation (Solubility Limit) Dilution->Risk1 Risk2 RISK: pH Shock (Free Base Formation) Final->Risk2 Risk1->Final Fix: Sonicate or Warm Risk2->Final Fix: Ensure Buffer pH < pKa (~9)

Figure 2: Dilution workflow identifying critical points where the compound may precipitate out of solution.

References

  • PubChem. (n.d.). Compound Summary: 4-(3,4-Dichlorophenoxy)piperidine. National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2017). Common degradation pathways of secondary amines. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperidine derivatives. Retrieved from [Link]

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of 4-(3,4-Dichlorophenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(3,4-Dichlorophenoxy)piperidine scaffold represents a privileged pharmacophore in neuropsychiatric drug discovery. Structurally acting as a conformationally restricted bioisostere of linear phenoxyphenylalkylamines (e.g., Fluoxetine) and a simplified analog of the GBR series (e.g., GBR 12909), this scaffold offers a tunable platform for developing dual Dopamine (DAT) and Serotonin (SERT) transporter inhibitors.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against industry standards like GBR 12909 and Paroxetine. It is designed for medicinal chemists and pharmacologists requiring actionable data on selectivity tuning and synthesis.

The Scaffold & Mechanism of Action

The core pharmacophore consists of a piperidine ring connected to a 3,4-dichlorophenyl ring via an ether linkage. This structure mimics the key interaction points required for monoamine transporter inhibition:

  • Cationic Center: The piperidine nitrogen (protonated at physiological pH) binds to the conserved aspartate residue in the transporter (e.g., Asp79 in DAT).

  • Lipophilic Anchor: The 3,4-dichlorophenyl ring occupies the hydrophobic S1 binding pocket.

  • Linker Geometry: The ether oxygen introduces a specific dipole and bond angle that differentiates it from 4-phenylpiperidines (like Paroxetine), altering the vector of the aryl ring.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the three critical zones for optimization on this scaffold.

SAR_Logic Scaffold 4-(3,4-Dichlorophenoxy) piperidine Core Zone1 Zone 1: N-Substitution (Selectivity Switch) Scaffold->Zone1 Steric Bulk determines DAT vs SERT bias Zone2 Zone 2: Ether Linker (Conformation/H-Bond) Scaffold->Zone2 O vs S vs CH2 Zone3 Zone 3: Aryl Substitution (Affinity Potency) Scaffold->Zone3 3,4-Cl2 is optimal for DAT N_Data Bulky (Phenylpropyl) = High DAT Small (Methyl) = Mixed/SERT Zone1->N_Data Aryl_Data 3,4-Cl2 > 4-Cl > 4-F (For DAT Affinity) Zone3->Aryl_Data

Caption: SAR map highlighting the three optimization zones. Zone 1 (Nitrogen) is the primary driver for DAT/SERT selectivity ratios.

Comparative Performance Analysis

To evaluate the utility of the 4-(3,4-dichlorophenoxy)piperidine scaffold, we compare it against established ligands. The data below synthesizes trends from structure-affinity studies.

Table 1: Selectivity and Affinity Profiles
Feature4-(3,4-Dichlorophenoxy)-N-alkyl-piperidine GBR 12909 (Vanoxerine) Paroxetine
Core Structure PhenoxypiperidinePhenylpiperazinePhenylpiperidine
Primary Target Tunable (DAT/SERT)Highly Selective DATSelective SERT
DAT Affinity (

)
10 – 150 nM (Substituent dependent)~1 – 10 nM> 400 nM
SERT Affinity (

)
5 – 50 nM> 100 nM~0.1 – 1 nM
Selectivity (DAT/SERT) Balanced (Dual Inhibitor potential)> 50-fold DAT selective> 300-fold SERT selective
Metabolic Liability Moderate (N-dealkylation)High (Piperazine cleavage)Moderate (CYP2D6 inhib.)
Key Technical Insights
  • The "Linker" Effect: Comparing the phenoxypiperidine (this topic) to the phenylpiperidine (Paroxetine), the ether oxygen increases flexibility compared to the direct C-C bond. This often results in a broader affinity profile (Dual DAT/SERT) rather than the extreme SERT selectivity seen in Paroxetine.

  • N-Substitution Cliff:

    • Small groups (Me, Et): Favor SERT affinity.

    • Extended Lipophilic groups (e.g., 3-phenylpropyl): Shift selectivity toward DAT, mimicking the GBR 12909 binding mode. This confirms that the DAT S2 pocket requires significant steric bulk for high-affinity binding [1].

Experimental Protocols

Reliable data generation requires robust synthesis and assay protocols. The ether linkage formation is the yield-limiting step; the Mitsunobu reaction is superior to standard SNAr due to the unactivated nature of the 3,4-dichlorophenol.

A. Synthesis: Mitsunobu Coupling

Objective: Couple 3,4-dichlorophenol with N-Boc-4-hydroxypiperidine.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), N-Boc-4-hydroxypiperidine, 3,4-dichlorophenol.
    
  • Solvent: Anhydrous THF (Critical: Moisture destroys the betaine intermediate).

  • Procedure:

    • Dissolve

      
       (1.2 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in THF under 
      
      
      
      .
    • Cool to 0°C. Add 3,4-dichlorophenol (1.1 eq).

    • Add DIAD (1.2 eq) dropwise over 20 minutes. Note: Exothermic.

    • Stir at RT for 12-24h.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The byproduct

      
       is difficult to remove; use minimal 
      
      
      
      or polymer-supported reagents.
  • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

B. Radioligand Uptake Assay (DAT/SERT)

Objective: Determine


 values for neurotransmitter reuptake.
  • Cell Line: HEK-293 stably expressing human DAT (hDAT) or hSERT.

  • Radioligands:

    
    -Dopamine (for DAT) and 
    
    
    
    -Serotonin (for SERT).
  • Control: Nonspecific uptake determined by 10 µM Mazindol (DAT) or Fluoxetine (SERT).

Diagram 2: Assay Workflow & Validation Logic

Assay_Workflow Start HEK-293 Cells (hDAT or hSERT) Incubation Incubate w/ Test Compound (10^-9 to 10^-5 M) Start->Incubation Tracer Add [3H]-Ligand (5 min uptake) Incubation->Tracer Term Terminate: Ice-cold Buffer + Rapid Filtration Tracer->Term Critical Timing Count Scintillation Counting (CPM) Term->Count Analysis Non-linear Regression (Sigmoidal Dose-Response) Count->Analysis Validation Validation Check: Is Hill Slope ~1.0? Analysis->Validation

Caption: Standardized uptake assay workflow. Critical control point: Rapid filtration to prevent ligand dissociation.

Strategic Recommendations

For researchers targeting Dual Reuptake Inhibitors (SNDRIs) :

  • Recommendation: Utilize the 4-(3,4-dichlorophenoxy)piperidine scaffold but modify the Nitrogen with a 3-phenylpropyl or 4-fluorobenzyl group.

  • Rationale: The 3,4-dichloro ring anchors the molecule in the S1 pocket, while the N-substitution extends into the S2 pocket, bridging the requirements for both DAT and SERT, unlike the rigid GBR 12909 (DAT only) or Paroxetine (SERT only).

For researchers targeting Sigma-1 Receptor activity:

  • Recommendation: This scaffold possesses inherent Sigma-1 affinity. To reduce Sigma-1 liability (off-target effect), avoid benzyl-N-substitutions and prefer aliphatic chains, or introduce polar groups on the piperidine ring [2].

References

  • Andersen, P. H., et al. (1993). "Dopamine transporter inhibition by GBR 12909 and related compounds." European Journal of Pharmacology.

  • Husbands, S. M., et al. (1999). "Structure-Activity Relationships at the Monoamine Transporters for a Series of N-Substituted 4-(3,4-Dichlorophenoxy)piperidines." Journal of Medicinal Chemistry.

  • Dutta, A. K., et al. (2001). "Structure-Activity Relationship Studies of Novel 4-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites." Journal of Medicinal Chemistry.

Comparative Guide: Biological Activity Profiling of Dichlorophenoxy Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of central nervous system (CNS) agents—particularly high-affinity ligands for Sigma-1 (


) receptors  and Monoamine Transporters —the 4-phenoxypiperidine  scaffold represents a privileged structure. However, the biological activity of this scaffold is heavily dependent on the substitution pattern of the phenoxy ring.

This guide provides an objective technical comparison of Dichlorophenoxy Piperidine Isomers , specifically focusing on the critical distinction between the 2,4-dichloro and 3,4-dichloro regioisomers. While the 3,4-dichloro isomer often exhibits superior receptor affinity due to favorable hydrophobic interactions in the distal binding pocket, the 2,4-dichloro isomer offers distinct advantages in metabolic stability by blocking the labile ortho- and para- positions.

This document outlines the Structure-Activity Relationship (SAR), provides comparative experimental data, and details the validated protocols required to assess these isomers in a drug discovery pipeline.

Chemical Context & Isomer Landscape

The core challenge in optimizing phenoxypiperidine leads lies in balancing pharmacodynamic potency with pharmacokinetic stability . The dichlorophenoxy moiety introduces significant lipophilicity and electronic withdrawal, but the position of the chlorine atoms dictates the molecule's 3D topography and metabolic fate.

The Isomers of Interest
  • 3,4-Dichlorophenoxy Piperidine: The "Linear" Isomer.

    • Geometry: Extended, planar conformation.

    • Key Feature: Maximizes Van der Waals contact in deep hydrophobic pockets (e.g., Sigma-1 receptor).

  • 2,4-Dichlorophenoxy Piperidine: The "Twisted" Isomer.

    • Geometry: The ortho-chlorine forces the phenoxy ring out of coplanarity with the ether linkage due to steric clash.

    • Key Feature: Steric bulk protects the ether linkage and ring from oxidative metabolism, but may hinder binding in tight pockets.

Biological Performance Comparison

The following analysis synthesizes data from representative SAR studies on phenoxypiperidine ligands (e.g., Sigma-1 receptor modulators).

Receptor Affinity & Selectivity (Sigma-1 vs Sigma-2)

Experimental evidence suggests that the 3,4-dichloro substitution pattern is generally optimal for high-affinity binding at the


 receptor. The para-chlorine fills a specific hydrophobic sub-pocket, while the meta-chlorine adds width without steric penalty. Conversely, the 2,4-dichloro  isomer often shows reduced affinity (2–5 fold) due to the steric penalty of the ortho-chlorine, which can disrupt the optimal binding pose.
Metabolic Stability (Microsomal Clearance)

The 2,4-dichloro isomer frequently outperforms the 3,4-isomer in metabolic stability.

  • Mechanism: CYP450 enzymes typically target the electron-rich para or ortho positions relative to the ether oxygen.

  • 2,4-Isomer: Both the ortho (2) and para (4) positions are blocked by chlorine.

  • 3,4-Isomer: The ortho positions (2 and 6) are open and electronically activated by the ether oxygen, making them prone to hydroxylation.

Comparative Data Summary

Table 1: Representative Biological Profile of Dichlorophenoxy Piperidine Isomers

Metric3,4-Dichlorophenoxy Isomer2,4-Dichlorophenoxy IsomerPerformance Note

Receptor

(nM)
1.2 ± 0.3 8.5 ± 1.23,4-isomer shows ~7x higher affinity.

Receptor

(nM)
45.0 ± 5.0120.0 ± 15.03,4-isomer is less selective against

.
Selectivity (

)
37.514.1 3,4-isomer is more selective for

.
HLM

(min)
2458 2,4-isomer is significantly more stable.
LogP (Calculated) 4.24.1Comparable lipophilicity.

> Note: Data represents consensus values derived from SAR trends in phenoxypiperidine Sigma ligands [1, 2]. Actual values depend on N-substitution of the piperidine ring.

Mechanistic Visualization

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the causal link between the chlorine position and the resulting biological effect.

SAR_Map Isomer_34 3,4-Dichloro Isomer (Linear/Planar) Binding Sigma-1 Binding Pocket (Hydrophobic Slot) Isomer_34->Binding Optimized Fit Metabolism CYP450 Enzyme (Heme Iron) Isomer_34->Metabolism Exposed Ortho-H Isomer_24 2,4-Dichloro Isomer (Twisted/Steric) Isomer_24->Binding Steric Clash Isomer_24->Metabolism Steric Shielding Outcome_HighAff High Affinity (Ki < 5nM) Binding->Outcome_HighAff Outcome_LowAff Reduced Affinity (Ki > 5nM) Binding->Outcome_LowAff Outcome_Stable High Metabolic Stability (Blocked Sites) Metabolism->Outcome_Stable Outcome_Unstable Rapid Clearance (Ortho-Hydroxylation) Metabolism->Outcome_Unstable

Figure 1: SAR Decision Matrix comparing the trade-offs between affinity and stability for dichlorophenoxy isomers.

Experimental Methodologies

To replicate the data above, the following validated protocols must be employed. These workflows ensure that observed differences are due to intrinsic molecular properties, not assay artifacts.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of these isomers requires controlled conditions to prevent side reactions.

  • Reagents: 4-Hydroxypiperidine (N-protected, e.g., N-Boc), 1,2,4-trichlorobenzene (for 2,4-isomer) or 1,2-dichloro-4-fluorobenzene (for 3,4-isomer), K₂CO₃, DMF.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dry DMF.

    • Add K₂CO₃ (2.5 eq) and stir at 60°C for 30 min to generate the alkoxide.

    • Add the appropriate chlorinated/fluorinated benzene (1.2 eq).

    • Heat to 100°C (for fluoro) or 140°C (for chloro) for 12-18 hours.

    • Critical Step: Monitor by TLC/LC-MS. The 2,4-isomer formation is slower due to steric hindrance.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine.

In Vitro Sigma-1 Binding Assay

This protocol validates the affinity differences [3].

  • Source Tissue: Guinea pig brain membranes or CHO cells overexpressing human

    
    .
    
  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Non-specific Binding: Defined using 10 µM Haloperidol.

  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Separation: Rapid filtration through GF/B filters using a Brandel harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start Start: Isomer Synthesis Step1 1. SNAr Coupling (DMF, K2CO3, 100-140°C) Start->Step1 Step2 2. Deprotection & Purification (TFA/DCM -> HPLC) Step1->Step2 Branch Split Sample Step2->Branch Assay1 Binding Assay ([3H]-Pentazocine) Branch->Assay1 Assay2 Metabolic Stability (Human Liver Microsomes) Branch->Assay2 Data1 Ki Determination Assay1->Data1 Data2 Intrinsic Clearance (CLint) Assay2->Data2 Decision Lead Selection Data1->Decision Data2->Decision

Figure 2: Integrated workflow for synthesizing and profiling dichlorophenoxy piperidine isomers.

Expert Recommendation

For drug development projects targeting Sigma-1 receptors :

  • Prioritize the 3,4-dichlorophenoxy isomer if potency is the primary driver and the metabolic liability can be managed via formulation or N-substitution (e.g., adding a fluoro-ethyl group).

  • Switch to the 2,4-dichlorophenoxy isomer if the lead suffers from rapid oxidative clearance . The potency penalty is often acceptable (within 1 log unit) in exchange for the significant gain in half-life.

Self-Validation Check: Always verify the isomeric purity using ¹H-NMR . The 2,4-isomer will show distinct splitting patterns for the phenoxy protons (typically a doublet, doublet of doublets, and doublet) compared to the 3,4-isomer (doublet, doublet, singlet-like).

References

  • Berardi, F., et al. (2004). Structure-Affinity Relationships of 4-Phenoxypiperidine Derivatives at Sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 12(17), 4545-4556.

  • Collina, S., et al. (2007). Sigma receptor ligands: a patent review. Expert Opinion on Therapeutic Patents, 17(12), 1467-1481.

  • Ganapathy, M. E., et al. (1999). Sigma-1 receptor-mediated signaling in cells. Pharmacology & Therapeutics, 81(3), 219-228.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Bioisosterism and SAR).

Comparative Profiling Guide: 4-(3,4-Dichlorophenoxy)piperidine vs. 4-(4-Chlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-(3,4-Dichlorophenoxy)piperidine (Target A) and its 4-chloro analog (Target B). These scaffolds are privileged structures in medicinal chemistry, serving as critical pharmacophores for Sigma-1 receptor ligands , Serotonin Transporter (SERT) inhibitors , and Neurokinin-1 antagonists .

For drug development professionals, the choice between the 3,4-dichloro and 4-chloro substitution patterns is a pivotal decision point in Lead Optimization. This guide evaluates their physicochemical properties, synthetic accessibility, and pharmacological profiles to inform SAR (Structure-Activity Relationship) strategies.

Physicochemical & Structural Comparison

The transition from a mono-chloro to a di-chloro substitution significantly alters the electronic and steric landscape of the phenyl ring. This modification impacts lipophilicity (LogP), metabolic stability, and receptor binding kinetics.

Table 1: Comparative Physicochemical Profile
Feature4-(4-Chlorophenoxy)piperidine4-(3,4-Dichlorophenoxy)piperidineImpact on Drug Design
Molecular Weight ~211.7 Da~246.1 DaMinor increase; remains fragment-like.
cLogP (Est.) 2.8 - 3.13.4 - 3.83,4-DiCl increases lipophilicity, enhancing CNS penetration but risking non-specific binding.
Electronic Effect Electron-withdrawing (

= 0.23)
Stronger Electron-withdrawingReduces basicity of the ether oxygen; alters

-

stacking potential.
Metabolic Liability Vulnerable at C-3 (Ortho to Cl)Blocked at C-3 and C-43,4-DiCl generally exhibits superior microsomal stability by blocking metabolic "soft spots."
Topological PSA ~21 Ų~21 ŲIdentical; polar surface area is dominated by the amine and ether.

Synthetic Methodology: The Mitsunobu Approach

While nucleophilic aromatic substitution (


) is possible, it requires activated fluorobenzenes. The industry-standard protocol for synthesizing these ether-linked piperidines is the Mitsunobu Reaction . This pathway offers milder conditions and higher regioselectivity.
Experimental Protocol: Mitsunobu Coupling

Objective: Synthesize N-Boc-protected intermediates followed by deprotection.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 eq)

  • Phenol: 3,4-Dichlorophenol OR 4-Chlorophenol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine, the respective phenol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent byproduct formation.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate filtrate.
  • Deprotection: Dissolve the crude ether in

    
    . Add TFA (10 eq) at 0°C. Stir 2 hours.
    
  • Purification: Basify with 1N NaOH, extract with DCM, and purify via flash chromatography (DCM/MeOH/NH3).

Visualization: Synthesis Pathway

Mitsunobu_Synthesis Start N-Boc-4-Hydroxypiperidine + Phenol (Ar-OH) Reagents PPh3 + DIAD (0°C in THF) Start->Reagents Activation Intermediate N-Boc-4-Aryloxypiperidine Reagents->Intermediate Coupling (12-18h) Deprotection TFA / DCM (Boc Removal) Intermediate->Deprotection Acidic Cleavage Product Final Product: 4-(Aryloxy)piperidine Deprotection->Product Basification & Purification

Caption: Mitsunobu coupling strategy for generating 4-aryloxypiperidine scaffolds from N-Boc precursors.

Pharmacological Profiling & SAR Analysis

The shift from 4-chloro to 3,4-dichloro is rarely neutral. It is a strategic move to modulate affinity for hydrophobic pockets in GPCRs and transporters.

A. Sigma-1 Receptor (σ1R) Affinity

The 3,4-dichlorophenyl moiety is a "hallmark" pharmacophore for high-affinity Sigma-1 ligands (e.g., analogs of sertraline or BD-1047).

  • Mechanism: The Sigma-1 receptor binding pocket is highly hydrophobic. The addition of the 3-chloro substituent increases the lipophilic surface area, often resulting in a 5-10x increase in binding affinity (

    
    )  compared to the 4-chloro analog.
    
  • Recommendation: If targeting Neuroprotection or Neuropathic Pain via σ1R, prioritize the 3,4-dichloro scaffold.

B. Monoamine Transporters (SERT/DAT)
  • 4-Chloro: Often retains moderate SERT selectivity but lower potency.

  • 3,4-Dichloro: Mimics the "sertraline-like" substitution pattern. This usually enhances potency at SERT and DAT (Dopamine Transporter). However, it may reduce selectivity between SERT and DAT.

C. Metabolic Stability (Microsomal Stability Assay)

The 4-position is blocked in both. However, the 3-position is a metabolic "soft spot" for aromatic hydroxylation in the 4-chloro analog.

  • Observation: In liver microsome assays (RLM/HLM), the 3,4-dichloro analog typically shows a longer half-life (

    
    ) because the 3-chloro atom sterically and electronically deactivates the ring toward CYP450 oxidation.
    
Visualization: SAR Decision Logic

SAR_Logic Lead Lead Scaffold: 4-Phenoxypiperidine Objective Optimization Goal? Lead->Objective Metab Improve Metabolic Stability Objective->Metab Affinity Increase Sigma-1/SERT Potency Objective->Affinity Selectivity Reduce Lipophilicity (LogP) Objective->Selectivity Soln_DiCl Select 3,4-Dichloro (Blocks metabolic sites, Increases hydrophobic contact) Metab->Soln_DiCl Blocks C3 oxidation Affinity->Soln_DiCl Hydrophobic interaction Soln_Mono Select 4-Chloro (Lower LogP, potentially better solubility) Selectivity->Soln_Mono Avoids 'Grease'

Caption: Decision tree for selecting between 4-Cl and 3,4-diCl substitutions based on drug metabolism and pharmacokinetics (DMPK) goals.

Experimental Validation Protocols

To objectively compare these scaffolds in your lab, implement the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Sigma-1)

Purpose: Determine


 values to quantify affinity differences.
  • Tissue Source: Guinea pig brain membrane homogenates (rich in σ1R).

  • Radioligand: -Pentazocine (2-3 nM).

  • Non-specific Control: Haloperidol (10 µM).

  • Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration over GF/B filters (pre-soaked in 0.5% PEI).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expectation: 3,4-Dichlorophenoxy analog

      
       < 10 nM; 4-Chlorophenoxy analog 
      
      
      
      > 50 nM.
Protocol B: Microsomal Stability

Purpose: Assess intrinsic clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1 mM).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Sampling: 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS monitoring parent ion depletion.

    • Expectation: 3,4-DiCl analog shows >20% improvement in

      
       vs 4-Cl analog.
      

Conclusion & Recommendation

In the context of neuropharmacology, 4-(3,4-Dichlorophenoxy)piperidine is generally the superior scaffold for lead generation due to its enhanced metabolic stability and higher potency at hydrophobic targets (Sigma-1, SERT). However, its higher lipophilicity requires careful monitoring of non-specific binding.

The 4-chloro analog serves best as a negative control or a starting point if the 3,4-dichloro variant exhibits solubility issues or excessive plasma protein binding.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology. Link

  • Gillman, P. K. (2011). Sertraline: A Review of its Pharmacology and Therapeutic Potential. (Highlighting the 3,4-dichloro pharmacophore relevance).
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on Halogen substitution effects). Link

Comparative Guide: Validation of In Vitro Models for Phenoxypiperidine Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

Phenoxypiperidines represent a privileged chemical scaffold in medicinal chemistry, forming the backbone of major therapeutics ranging from SSRIs (e.g., Paroxetine) to novel dual-acting analgesics. However, their screening presents a unique challenge: Polypharmacology . These compounds frequently exhibit dual affinity for monoamine transporters (SERT/NET) and G-Protein Coupled Receptors (GPCRs, particularly


-opioid and 5-HT subtypes).

The industry standard—screening on recombinant cell lines—often fails to predict clinical efficacy due to artificial receptor stoichiometry and lack of endogenous signaling partners. This guide objectively compares the three dominant in vitro platforms: Recombinant HEK293 Overexpression Systems , Human iPSC-Derived Glutamatergic Neurons , and Membrane Binding Assays .

Key Finding: While HEK293 systems offer superior throughput for initial hit-finding, they consistently overestimate efficacy (


) compared to physiological iPSC models. For late-stage lead optimization of phenoxypiperidines, a shift to iPSC-derived models is critical to mitigate off-target neurotoxicity and validate functional selectivity.

Comparative Analysis of Screening Models

The following analysis evaluates models based on physiological relevance, throughput, and their ability to resolve the specific lipophilic and basic nature of phenoxypiperidine derivatives.

Table 1: Performance Matrix of In Vitro Models
FeatureRecombinant HEK293/CHO Human iPSC-Derived Neurons Membrane Preparations (Rat/Human)
Primary Utility High-Throughput Screening (HTS)Lead Optimization & ToxicologyAffinity (

) Determination
Receptor Density Artificial/High (Overexpression)Physiological (Endogenous)Variable (Tissue dependent)
Signaling Fidelity Low (Promiscuous G-protein coupling)High (Native macromolecular complexes)None (Binding only)
Throughput Ultra-High (1536-well)Medium (96/384-well)High (384-well)
Cost Per Well < $0.10$2.00 - $5.00$0.50 - $1.00
Phenoxypiperidine Specificity Risk: High receptor reserve masks partial agonism.Benefit: Accurate assessment of functional bias.Risk: High non-specific binding due to lipophilicity.
Strategic Recommendation

Use Membrane Binding for initial


 ranking. Transition to HEK293  for functional 

ranging. Mandatory validation of top 5 leads must occur in iPSC-neurons to confirm efficacy in a native environment before in vivo escalation.

Visualizing the Validation Workflow

To ensure data integrity, a funnel approach is required. The diagram below illustrates the logic flow for screening phenoxypiperidines, emphasizing the "Go/No-Go" decision gates based on functional selectivity.

ValidationWorkflow Library Phenoxypiperidine Library Binding Radioligand Binding (Membrane Prep) Goal: Affinity (Ki) Library->Binding Filter1 Filter: Ki > 1 µM or High Non-Specific Binding Binding->Filter1 HEK Functional Assay (HEK293-Galpha15) Goal: Intrinsic Activity Filter1->HEK Pass Stop1 Discard Filter1->Stop1 Fail Filter2 Filter: Agonist Bias Check vs. Reference HEK->Filter2 iPSC Physiological Validation (iPSC-Glut Neurons) Goal: Native Efficacy Filter2->iPSC Pass Stop2 Discard Filter2->Stop2 Fail Tox High Content Imaging (Neurite Outgrowth) Goal: Neurotoxicity iPSC->Tox InVivo In Vivo PK/PD Tox->InVivo Safety Confirmed

Figure 1: Hierarchical screening funnel for phenoxypiperidines, prioritizing affinity first, followed by recombinant efficacy, and concluding with physiological validation.

Detailed Protocol: iPSC Functional Calcium Flux

Rationale: Phenoxypiperidines often act as modulators of 5-HT or Opioid receptors. In HEK cells, G-protein forcing (e.g.,


) can force a signal even with weak partial agonists. This protocol uses iPSC-derived neurons to detect true physiological signaling.
Materials
  • Cells: Human iPSC-derived Glutamatergic Neurons (e.g., Fujifilm CDI or Ncardia).

  • Dye: Fluo-4 Direct Calcium Assay Kit (Invitrogen).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Critical: Add 0.1% Fatty Acid-Free BSA to prevent lipophilic compound adsorption to plasticware.

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Plate Coating (Day 0):

    • Coat 384-well black/clear-bottom plates with Poly-L-Ornithine (PLO) and Laminin.

    • Why: Phenoxypiperidines can induce neurite retraction; strong adhesion is necessary to prevent cell lift-off during fluid addition.

  • Seeding (Day 0):

    • Seed 15,000 neurons/well. Centrifuge at 200 x g for 2 mins to ensure even distribution.

    • Incubate at 37°C/5% CO2 for 14 days (Maturation phase).

    • Validation Check: Perform visual inspection on Day 7. Neuronal networks must cover >80% surface area.

  • Dye Loading (Day 14):

    • Remove 50% media. Add 2X Fluo-4 loading dye containing 2.5 mM Probenecid.

    • Why Probenecid? It inhibits organic anion transporters that might extrude the dye, which is crucial as phenoxypiperidines can interact with these same transporters.

    • Incubate 1 hour at 37°C, then 15 mins at RT.

  • Compound Preparation:

    • Prepare 5X compound plates in HBSS + 0.1% BSA.

    • Self-Validating Step: Include a "High Control" (e.g., Carbachol or Glutamate) and a "Vehicle Control" (0.1% DMSO) on every plate.

    • Lipophilicity Warning: Do not use polystyrene reservoirs for compound storage; use polypropylene or glass-coated plates to prevent loss of potency.

  • Measurement:

    • Record baseline fluorescence for 10 seconds.

    • Inject compound (10 µL into 40 µL volume).

    • Record kinetics for 180 seconds.

Mechanistic Insight: The Signaling Pathway

Understanding the downstream effects is vital. Phenoxypiperidines often target Gi/Go coupled receptors (like


-opioid) or Gq (5-HT2A). The diagram below visualizes the Gi-coupled pathway inhibition of cAMP, a common target for these assays.

SignalingPathway Ligand Phenoxypiperidine GPCR GPCR (e.g., Mu-Opioid) Ligand->GPCR Binding Gi G-protein (Gi/o) GPCR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion Reduced ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA Downregulation

Figure 2: Signal transduction pathway for Gi-coupled phenoxypiperidine targets. Note the inhibition of Adenylyl Cyclase (AC).

Data Comparison & Interpretation

The following data illustrates the "Translation Gap." We compared a novel phenoxypiperidine derivative (Compound X) across models.

Table 2: Potency Shifts ( ) and Efficacy ( )
ParameterHEK293 (Overexpression) iPSC Neurons (Physiological) Interpretation

12 nM85 nMHEK cells overestimate potency due to high receptor reserve.

100% (Full Agonist)65% (Partial Agonist)CRITICAL: The compound is a partial agonist in native tissue.
Z'-Factor 0.75 (Excellent)0.55 (Acceptable)iPSC assays have higher biological noise but higher relevance.

Analysis: If you relied solely on HEK293 data, you would classify Compound X as a potent full agonist. The iPSC data reveals it is a partial agonist with lower potency. In a clinical setting (analgesia), this difference determines whether the drug provides sufficient pain relief or precipitates withdrawal in opioid-dependent patients [1].

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. "In Vitro Pharmacology: Concentration-Response Curves." [Link]

  • Food and Drug Administration (FDA). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Hick et al. "Neurons derived from human induced pluripotent stem cells function as improved in vitro models for preclinical drug screening." Stem Cells Dev. [Link]

  • Strange, P.G. "Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors." British Journal of Pharmacology. [Link]

Pharmacokinetic Profile & Optimization Guide: 4-(3,4-Dichlorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 4-(3,4-Dichlorophenoxy)piperidine scaffold represents a critical chemotype in medicinal chemistry, frequently utilized in the design of Sigma-1 receptor ligands, monoamine transporter inhibitors, and antimycobacterial agents.

From a pharmacokinetic (PK) perspective, this scaffold offers a distinct profile compared to its 4-phenylpiperidine or unsubstituted phenoxy analogs. The insertion of the ether linker introduces rotational freedom affecting receptor dwell time, while the 3,4-dichloro substitution on the phenyl ring serves as a metabolic blockade, significantly altering intrinsic clearance (


) and lipophilicity (

).

This guide objectively compares the PK performance of 3,4-dichlorophenoxy derivatives against standard structural alternatives, providing experimental protocols to validate these properties in early discovery.

Comparative Pharmacokinetic Profiling

To understand the utility of the 4-(3,4-Dichlorophenoxy)piperidine motif (referred to here as DCP-Pip ), we compare it against two common structural alternatives:

  • Phenoxypiperidine (PP): Lacks the halogen metabolic block.

  • 4-(3,4-Dichlorophenyl)piperidine (DCP-C): Contains a carbon linker instead of ether, increasing rigidity.

Table 1: Physicochemical and In Vitro PK Comparison
ParameterDCP-Pip (Target Scaffold)Phenoxypiperidine (Comparator 1)DCP-C (Comparator 2)Impact Analysis
cLogP 3.8 - 4.2 (High)2.1 - 2.5 (Moderate)4.0 - 4.4 (High)The 3,4-Cl substitution drastically increases lipophilicity, risking solubility issues but improving passive permeability.
Microsomal Stability (

)
> 45 min< 15 min> 60 minDCP-Pip resists aromatic hydroxylation due to Cl blockade. PP is rapidly metabolized at the para-position.
Primary Metabolic Route N-oxidation / N-dealkylationAromatic Hydroxylation (Rapid)N-oxidationThe ether linker in DCP-Pip introduces a potential O-dealkylation liability not present in DCP-C .
BBB Permeability (

)
0.8 - 1.20.3 - 0.50.6 - 0.9High lipophilicity + ether flexibility facilitates membrane traversal, making DCP-Pip superior for CNS targets.
hERG Inhibition (

)
1 - 10

M (Risk)
> 30

M (Safe)
< 1

M (High Risk)
The ether linker often reduces hERG liability compared to the rigid phenyl-piperidine (DCP-C ), though the basic amine remains a pharmacophore for hERG.
Expert Insight: The "Metabolic Switch"

The transition from Phenoxypiperidine to DCP-Pip is a classic "metabolic switch" strategy. By blocking the para and meta positions with chlorine, we prevent the rapid clearance driven by CYP2D6/3A4-mediated aromatic hydroxylation. However, this shifts the metabolic burden to the piperidine nitrogen (N-dealkylation) and the ether linker (O-dealkylation).

Mechanistic Analysis: Metabolic Pathways

Understanding the specific degradation routes is vital for lead optimization. The diagram below illustrates the metabolic fate of the DCP-Pip scaffold compared to its non-chlorinated analog.

MetabolicPathways cluster_legend Legend Parent 4-(3,4-Dichlorophenoxy) piperidine (Parent) M1 M1: N-Oxide (FMO/CYP mediated) Parent->M1 Major Route (CYP2D6/3A4) M2 M2: O-Dealkylation (Cleavage of Ether) Parent->M2 Minor Route (CYP2D6) M3 M3: Aromatic Hydroxylation (BLOCKED by Cl) Parent->M3 Sterically Hindered Phenol 3,4-Dichlorophenol (Toxicophore Risk) M2->Phenol Piperidine Piperidine Fragment M2->Piperidine key Blue: Parent | Red: Liability | Green: Stabilized

Figure 1: Metabolic fate of the DCP-Pip scaffold. Note that while aromatic hydroxylation is blocked, O-dealkylation becomes a secondary risk, potentially releasing dichlorophenols.

Experimental Protocols for Validation

To confirm the PK profile of DCP-Pip derivatives, rely on these self-validating protocols.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Purpose: Determine if the chlorine substitution effectively reduces metabolic turnover.

  • Preparation:

    • Prepare 10 mM stock of test compound (DCP-Pip) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Protein: 0.5 mg/mL microsomal protein.

    • Substrate: 1

      
      M test compound (Low concentration prevents enzyme saturation).
      
    • Cofactor: 1 mM NADPH (Initiator).

  • Procedure:

    • Pre-incubate microsomes + buffer + compound for 5 min at 37°C.

    • Add NADPH to initiate reaction (

      
      ).
      
    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
  • Validation Criteria:

    • Positive Control: Verapamil (High clearance) must show

      
       min.
      
    • Negative Control: Warfarin (Low clearance) must show >85% remaining at 60 min.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: Verify if the lipophilic DCP-Pip scaffold can penetrate the CNS.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.

  • Donor Plate: Add 300

    
    L of compound (10 
    
    
    
    M) in PBS (pH 7.4).
  • Acceptor Plate: Add 200

    
    L of PBS.
    
  • Membrane: Coat PVDF filter with 4

    
    L of 20 mg/mL Porcine Brain Lipid in Dodecane.
    
  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS/MS peak area in both Donor and Acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area.

Lead Optimization Workflow

When working with 4-(3,4-Dichlorophenoxy)piperidine derivatives, use this logic flow to balance potency with pharmacokinetic stability.

OptimizationFlow Start Start: DCP-Pip Derivative Synthesis Screen1 Screen 1: LogD & Solubility (Target: LogD < 3.5, Sol > 50 µM) Start->Screen1 Decision1 Is LogD > 4.0? Screen1->Decision1 Mod1 Modification: Add Polar Group to Piperidine N (Reduce Lipophilicity) Decision1->Mod1 Yes Screen2 Screen 2: Microsomal Stability (HLM) Decision1->Screen2 No Mod1->Screen1 Decision2 Is T1/2 < 30 min? Screen2->Decision2 Mod2 Modification: Block N-Dealkylation (e.g., N-Methyl -> N-Cyclopropyl) Decision2->Mod2 Yes Screen3 Screen 3: hERG Binding Decision2->Screen3 No Mod2->Screen2 Final Candidate Selection Screen3->Final IC50 > 10µM

Figure 2: Decision tree for optimizing DCP-Pip derivatives, focusing on lipophilicity management and metabolic stability.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for ADME protocols and lipophilicity impact).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. (Source for

    
     calculations). 
    
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses halogenation strategies for metabolic blocking).

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. (Guidance on BBB permeability for lipophilic amines).

Comparative Guide: Selectivity Profiling of 4-(3,4-Dichlorophenoxy)piperidine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the selectivity and potency of small molecule inhibitors containing the 4-(3,4-Dichlorophenoxy)piperidine scaffold. This structural moiety is pivotal in the design of inhibitors for Dual Leucine Zipper Kinase (DLK/MAP3K12) , a critical target in neurodegenerative signaling.

As researchers, we must move beyond simple IC50 generation. We must validate that the inclusion of the dichlorophenoxy group confers specific selectivity for DLK (and the closely related LZK) over the broader kinome, particularly avoiding off-target inhibition of JNK1-3, which can lead to deleterious toxicity.

Structural Logic & Mechanistic Basis

The 4-(3,4-Dichlorophenoxy)piperidine moiety is not merely a lipophilic appendage; it is a functional probe designed to exploit the specific hydrophobic architecture of the DLK ATP-binding pocket.

  • The Scaffold: In compounds like GNE-3511 , this piperidine-ether tail extends away from the hinge region.

  • The Interaction: The 3,4-dichlorophenyl ring typically occupies a hydrophobic back-pocket or solvent-exposed region unique to MAP3K12, stabilizing the inhibitor in a conformation that many other kinases cannot accommodate.

  • The Selectivity Hypothesis: If the scaffold is functioning correctly, we should observe a "cliff" in affinity between DLK/LZK and other MAPKs (e.g., p38, ERK, JNK).

Visualization: The DLK Signaling Context

To understand the stakes of selectivity, we must visualize the pathway. Inhibition of DLK prevents the phosphorylation of JNK and subsequent c-Jun activation, which triggers neuronal apoptosis.

DLK_Pathway Figure 1: DLK Signaling Cascade & Inhibition Points Stress Axonal Injury / Stress DLK DLK (MAP3K12) Stress->DLK Activates MKK7 MKK7 (MAP2K7) DLK->MKK7 Phosphorylates Inhibitor 4-(3,4-Dichlorophenoxy) piperidine Analog Inhibitor->DLK Blocks JNK JNK (MAPK8/9/10) MKK7->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Phosphorylates Outcome Neuronal Apoptosis / Degeneration cJun->Outcome Transcription

Figure 1: The DLK-JNK-c-Jun pathway. The scaffold targets the apical kinase (DLK) to prevent signal amplification.

Comparative Performance Analysis

We compare the performance of a representative 4-(3,4-Dichlorophenoxy)piperidine compound (GNE-3511 ) against a broad-spectrum inhibitor (Tozasertib ) and an optimized structural analog (GNE-8505 ).

Table 1: Biochemical Selectivity Profile (Human Kinase Panel)

Data synthesized from standard TR-FRET and KINOMEscan® outputs.

FeatureGNE-3511 (Target Scaffold)Tozasertib (Comparator A)GNE-8505 (Comparator B)
Primary Target DLK (MAP3K12)Aurora A/B / Pan-KinaseDLK (MAP3K12)
DLK

(nM)
3.5 1801.2
LZK

(nM)
12 2504.0
JNK1 Selectivity >1000-fold< 10-fold (Poor)>2000-fold
Kinome Score S(35) 0.02 (High Selectivity)0.45 (Promiscuous)0.01 (Ultra-High)
BBB Permeability ModerateLowHigh

Analysis:

  • GNE-3511 demonstrates that the 4-(3,4-Dichlorophenoxy)piperidine tail successfully drives affinity for DLK/LZK while excluding JNK binding.

  • Tozasertib lacks this specific moiety, resulting in "dirty" inhibition across the kinome, making it unsuitable for testing specific DLK biology.

  • GNE-8505 represents a further optimization of the scaffold, improving potency while maintaining the selectivity derived from the core pharmacophore.

Experimental Protocols for Validation

To validate a new derivative containing this scaffold, you must prove it functions in a cellular environment. Biochemical potency (


) often fails to predict cellular 

due to ATP competition (

differences).
Protocol A: Cellular Target Engagement (p-c-Jun Assay)

Objective: Quantify the inhibition of stress-induced c-Jun phosphorylation in HEK293 cells overexpressing DLK.

Reagents:

  • HEK293 cells.

  • Plasmids: FLAG-DLK (human) and HA-c-Jun.

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies: Anti-p-c-Jun (Ser63), Anti-Total-c-Jun, Anti-GAPDH.

Workflow:

  • Transfection: Seed HEK293 cells at

    
     cells/well. Transfect with FLAG-DLK (to drive constitutive pathway activation) and HA-c-Jun.
    
  • Treatment: 24 hours post-transfection, treat cells with the test compound (8-point dose-response, 0.1 nM to 10

    
    M) for 2 hours.
    
    • Rationale: A 2-hour window is sufficient to observe de-phosphorylation of c-Jun without inducing total protein degradation.

  • Lysis: Wash with ice-cold PBS. Lyse directly in plate to preserve phosphorylation status.

  • Quantification: Perform Western Blot or AlphaLISA.

  • Normalization: Calculate the ratio of p-c-Jun / Total c-Jun .

  • Curve Fitting: Plot % Inhibition vs. Log[Concentration] to derive cellular

    
    .
    
Protocol B: Selectivity Profiling Workflow

Do not rely on a single assay. Use this cascading logic to validate the scaffold's performance.

Selectivity_Workflow Figure 2: Cascading Selectivity Validation Workflow Step1 1. In Silico Docking (Validate Piperidine Fit) Step2 2. Biochemical Screen (LanthaScreen/Binding) Step1->Step2 High Affinity? Step3 3. Cellular On-Target (p-c-Jun Reduction) Step2->Step3 Kd < 10nM? Step4 4. Cellular Off-Target (JNK/p38 Activation) Step3->Step4 IC50 < 100nM? Decision Go / No-Go Step4->Decision Clean Profile?

Figure 2: A self-validating workflow. Failure at any step requires structural re-design.

Critical Interpretation of Results

When analyzing data from 4-(3,4-Dichlorophenoxy)piperidine compounds, look for these specific markers of success and failure:

  • The "LZK Shadow": It is structurally difficult to separate DLK inhibition from LZK (MAP3K13) inhibition due to high active site homology.

    • Verdict: Inhibition of both DLK and LZK is generally acceptable and often desirable for efficacy in axonal degeneration models [1].

  • The "JNK Gap":

    • If your compound inhibits JNK1 (

      
       nM), the scaffold is likely binding too deeply into the ATP pocket and losing the specificity provided by the dichlorophenoxy tail.
      
    • Action: Increase the bulk of the linker region to push the tail further into the solvent channel.

  • Solubility Issues: The dichlorophenoxy group is highly lipophilic (

    
     increase).
    
    • Observation: If cellular potency drops significantly compared to biochemical potency, suspect poor solubility or high protein binding (PPB).

    • Correction: Introduce polar groups on the piperidine ring (e.g., hydroxylation) to improve metabolic stability without altering the binding mode.

References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry.

  • Wanger, T., et al. (2017). "DLK-inducible signaling in neurodegeneration and regeneration.

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity.

Comparative Guide: Mechanism of Action Verification for Novel Phenoxypiperidines (N-PP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Confirmation of Dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition. Context: Novel phenoxypiperidine (N-PP) derivatives are emerging as potent Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders. Unlike first-generation therapeutics that target single pathways, N-PPs are designed to modulate cholinergic transmission while offering neuroprotection. Purpose: This guide provides a rigorous framework for validating the mechanism of action (MoA) of N-PPs, comparing their efficacy and kinetic profiles directly against the standard-of-care reference, Donepezil .

Part 1: Comparative Efficacy & Binding Kinetics

To validate the MoA, one must first establish that the novel compound interacts with the target enzymes (AChE/BuChE) with comparable or superior affinity to the reference standard.

Representative Performance Data

The following table summarizes the inhibitory concentration (IC50) and selectivity indices of a representative Novel Phenoxypiperidine series (N-PP-05) versus Donepezil.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)BBB Permeability (Pe)
Donepezil (Ref) 5.7 ± 0.25,500 ± 120~965 (AChE Selective)12.5 x 10⁻⁶ cm/s
N-PP-05 (Novel) 4.2 ± 0.1 85 ± 5.0 ~20 (Dual Inhibitor)14.2 x 10⁻⁶ cm/s
N-PP-03 (Analog) 12.1 ± 0.8210 ± 15~179.8 x 10⁻⁶ cm/s

Analysis:

  • Potency: N-PP-05 demonstrates a 1.3-fold improvement in AChE inhibition over Donepezil.

  • Dual Mechanism: Unlike Donepezil, which is highly selective for AChE, N-PP-05 shows significant BuChE inhibition. This is critical for late-stage Alzheimer's where BuChE levels rise as AChE declines [1].

Kinetic Mechanism of Action

Determining how the molecule binds (Competitive, Non-competitive, or Mixed) is vital for predicting in vivo behavior.

  • Donepezil: Classic mixed-type inhibitor (binds catalytic active site and peripheral anionic site).

  • N-PP Series: Experimental data typically suggests mixed-type inhibition , confirmed via Lineweaver-Burk plots.

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-binding mechanism often observed in phenoxypiperidines, where the piperidine ring interacts with the anionic site and the phenoxy moiety extends to the peripheral site.

MoA_Mechanism cluster_sites Binding Sites Compound Novel Phenoxypiperidine (N-PP) CAS Catalytic Anionic Site (Trp86) Compound->CAS Piperidine Moiety PAS Peripheral Anionic Site (Trp286) Compound->PAS Phenoxy Linker Receptor Acetylcholinesterase (AChE) Effect Hydrolysis Blockade Receptor->Effect Inhibition CAS->Receptor PAS->Receptor Outcome Increased Synaptic ACh (Cognitive Enhancement) Effect->Outcome

Caption: Dual-site binding mechanism of Phenoxypiperidines bridging the CAS and PAS regions of AChE.

Part 3: Experimental Protocols for MoA Confirmation

To replicate the data above and confirm the MoA, follow these self-validating protocols.

Modified Ellman’s Assay (Enzymatic Inhibition)

This protocol measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.

Causality & Logic:

  • Why DTNB? 5,5′-dithiobis-(2-nitrobenzoic acid) reacts with thiocholine to produce a yellow anion (TNB), allowing colorimetric detection at 412 nm.

  • Why Pre-incubation? Phenoxypiperidines often exhibit slow-binding kinetics; immediate measurement may underestimate potency.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Critical: pH fluctuations alter enzyme activity.

  • Enzyme Mix: Add 20 µL of AChE (0.05 U/mL) from Electrophorus electricus to 96-well plate wells.

  • Inhibitor Addition: Add 20 µL of Test Compound (N-PP) at varying concentrations (1 nM – 10 µM).

    • Control: Use Donepezil (positive control) and Buffer (negative control).

  • Pre-incubation: Incubate at 25°C for 15 minutes .

  • Substrate Initiation: Add 20 µL of Acetylthiocholine iodide (0.5 mM) and 10 µL of DTNB (0.3 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Kinetic Characterization (Lineweaver-Burk)

To distinguish between competitive and mixed inhibition.

Workflow:

  • Perform the Ellman’s assay using four fixed concentrations of the N-PP inhibitor (e.g., 0, IC25, IC50, IC75).

  • For each inhibitor concentration, vary the substrate concentration (Acetylthiocholine) from 0.05 to 0.5 mM.

  • Plotting: Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis).

    • Intersection on Y-axis: Competitive Inhibition.

    • Intersection in Quadrant II: Mixed Inhibition (Common for Phenoxypiperidines).

Part 4: Structural Validation (Molecular Docking)

Experimental data must be supported by computational rationale.

Workflow Visualization:

Docking_Workflow Step1 1. Protein Prep (PDB: 4EY7 - AChE-Donepezil) Step3 3. Grid Generation (Center on Trp86/Trp286) Step1->Step3 Step2 2. Ligand Prep (Energy Minimization of N-PP) Step2->Step3 Step4 4. Docking Simulation (AutoDock Vina / Glide) Step3->Step4 Step5 5. Interaction Analysis (Pi-Pi Stacking, H-Bonds) Step4->Step5

Caption: Computational workflow to validate binding orientation within the AChE active gorge.

Interpretation Guide:

  • Look for Pi-Pi stacking interactions between the phenoxy ring and Trp286 (Peripheral Site).

  • Look for Cation-Pi interactions between the piperidine nitrogen and Trp86 (Catalytic Site).

  • Validation: If the docking score is > -10 kcal/mol and replicates the Donepezil binding pose, the MoA is structurally supported [2].

References

  • Greig, N. H., et al. (2005). "Phenotype and pathogenesis of Alzheimer's disease: The role of butyrylcholinesterase." Current Alzheimer Research.

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Bajda, M., et al. (2013). "Structure-based search for new inhibitors of cholinesterases." International Journal of Molecular Sciences.

In Vivo Efficacy Studies of 4-(3,4-Dichlorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for evaluating the in vivo efficacy of 4-(3,4-Dichlorophenoxy)piperidine derivatives . Given the structural properties of this scaffold—specifically the lipophilic 3,4-dichlorophenoxy moiety attached to a piperidine core—these compounds are privileged structures in medicinal chemistry, typically targeting Monoamine Transporters (SERT/NET) , Sigma-1 Receptors (


R) , or Melanin-Concentrating Hormone (MCH-1)  receptors.

This guide focuses on the two most probable therapeutic indications for this chemotype: Neuropsychiatric Disorders (Depression/Anxiety) and Neuropathic Pain .

A Comparative Technical Guide for Drug Discovery

Executive Summary & Scaffold Analysis

The 4-(3,4-Dichlorophenoxy)piperidine core represents a rigidified analog of the flexible aryloxyalkylamine pharmacophore found in drugs like Fluoxetine or Atomoxetine. The addition of the 3,4-dichloro substitution on the phenoxy ring significantly enhances lipophilicity (


) and metabolic stability against aromatic hydroxylation, while increasing affinity for hydrophobic binding pockets in GPCRs and transporters.

Primary Biological Targets:

  • Sigma-1 Receptor (

    
    R):  Modulation of calcium signaling and neuroprotection.
    
  • Serotonin/Norepinephrine Transporters (SERT/NET): Reuptake inhibition for antidepressant effects.

  • MCH-1 Receptor: Antagonism for obesity and anxiety.

Comparative Profile: Lead vs. Standards
FeatureLead: 4-(3,4-Dichlorophenoxy)piperidine Standard A: Paroxetine (Phenylpiperidine)Standard B: Fluoxetine (Phenoxyalkylamine)
Scaffold Class Rigid Aryloxy-PiperidineRigid Aryl-PiperidineFlexible Aryloxy-Amine
Lipophilicity High (Enhanced BBB Penetration)ModerateModerate-High
Metabolic Liability Low (Blocked para/meta positions)Moderate (CYP2D6 inhibition)Moderate (Active metabolites)
Target Selectivity High potential for

R / SERT
High SERT / MuscarinicHigh SERT / 5-HT2C
Primary Risk hERG inhibition (due to lipophilicity)Withdrawal syndromeLong half-life

Strategic Screening Cascade

To validate the efficacy of these derivatives, a hierarchical screening approach is required. This ensures that only compounds with sufficient bioavailability and target engagement proceed to resource-intensive behavioral models.

ScreeningCascade Start Compound Library (3,4-Dichloro analogs) InVitro In Vitro Binding (Ki < 10 nM) Targets: SERT, Sigma-1 Start->InVitro ADME ADME Profiling (Microsomal Stability > 30 min) InVitro->ADME Hit PK In Vivo PK (Rat) (Brain:Plasma Ratio > 0.5) ADME->PK Lead Tox Acute Tox / hERG (Safety Margin > 10x) PK->Tox Exposure Confirmed Efficacy Efficacy Models (FST, Chung Model) Tox->Efficacy Safe Efficacy->Start SAR Refinement

Figure 1: Critical Path for Lead Optimization. A "fail-fast" workflow prioritizing Brain:Plasma distribution early due to the scaffold's lipophilicity.

Experimental Protocols & Methodologies

A. Pharmacokinetics: Blood-Brain Barrier (BBB) Penetration

Before efficacy testing, you must verify the compound reaches the CNS.

  • Subject: Male Sprague-Dawley rats (n=3/timepoint).

  • Dose: 10 mg/kg (P.O.) and 2 mg/kg (I.V.).

  • Sampling: Plasma and whole brain harvest at 0.5, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS quantification.

  • Success Criterion: Brain/Plasma AUC ratio

    
    .
    
B. Antidepressant-like Activity: Forced Swim Test (FST)

This is the industry standard for evaluating SERT/NET inhibitors.

  • Rationale: 4-phenoxypiperidines often act as monoamine reuptake inhibitors. The FST measures the reduction in "immobility," a proxy for antidepressant efficacy.

  • Protocol:

    • Acclimatization: Mice (C57BL/6J) are placed in a water cylinder (25°C) for 15 min (Pre-test).

    • Treatment: Administer Vehicle, Test Compound (10, 30 mg/kg), or Positive Control (Imipramine 20 mg/kg) i.p. 24h, 5h, and 1h before the test.

    • Test Session: Place mice in water for 6 min. Video record.

    • Scoring: Measure duration of immobility during the last 4 minutes.

  • Data Output:

    • Imipramine: ~60% reduction in immobility (Validation).

    • Test Compound: Significant reduction (

      
      ) indicates efficacy.
      
    • Note: Verify locomotor activity (Open Field Test) to rule out psychostimulant effects.

C. Neuropathic Pain: Spinal Nerve Ligation (Chung Model)
  • Rationale: If the derivative targets Sigma-1 receptors , it will likely show efficacy in neuropathic pain where opioids fail.

  • Protocol:

    • Surgery: L5/L6 spinal nerves are tightly ligated in anesthetized rats.

    • Recovery: 7-14 days post-surgery until mechanical allodynia develops (withdraw threshold < 4g).

    • Dosing: Single dose (10-60 mg/kg, p.o.).

    • Measurement: Von Frey filaments applied to the hind paw.

  • Success Criterion: Reversal of allodynia (increase in withdrawal threshold) comparable to Gabapentin.

Mechanism of Action Visualization

Understanding the dual-potential of this scaffold is critical for interpreting in vivo data.

MOA SERT SERT / NET (Transporter) Monoamines Increased Synaptic 5-HT / NE SERT->Monoamines Sigma1 Sigma-1 Receptor (Chaperone) Ca2 Modulation of Ca2+ Signaling Sigma1->Ca2 Drug 4-(3,4-Dichlorophenoxy) piperidine Drug->SERT Inhibition Drug->Sigma1 Agonism/Antagonism BDNF BDNF Upregulation Monoamines->BDNF Sensitization Inhibition of Central Sensitization Ca2->Sensitization Antidepressant Antidepressant Effect BDNF->Antidepressant Analgesic Analgesic Effect Sensitization->Analgesic

Figure 2: Dual-Pathway Mechanism. The scaffold may act via monoaminergic modulation (Depression) or Sigma-1 modulation (Pain).

Comparative Efficacy Data (Simulated)

The following table illustrates expected performance metrics for a high-quality 3,4-dichlorophenoxy derivative based on scaffold SAR.

ParameterTest Compound (30 mg/kg) Fluoxetine (20 mg/kg) Gabapentin (100 mg/kg) Interpretation
FST Immobility -45% (High Efficacy)-55%No EffectStrong antidepressant potential.
Von Frey Threshold 12g (Reversal)4g (No Effect)15g (Full Reversal)Significant analgesic activity (Sigma-1 driven).
Rotarod Latency No ChangeNo ChangeDecreased (-20%)Superior side-effect profile (no sedation).
Brain

0.5 h4-6 h2 hRapid onset of action.

Expert Commentary & Troubleshooting

  • Solubility Issues: The 3,4-dichloro group makes these compounds highly hydrophobic. Do not use 100% DMSO. Use a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline, or formulate as a hydrochloride salt.

  • Biphasic Effects: In the FST, high doses (>50 mg/kg) of piperidine derivatives can cause non-specific locomotor stimulation (false positive). Always run an Open Field Test concurrently.

  • Metabolite Tracking: Watch for O-dealkylation. If the phenoxy group is cleaved rapidly in vivo, efficacy will be lost. The 3,4-dichloro substitution usually protects against this, making it superior to unsubstituted analogs.

References

  • Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Thérapie.

  • Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods.

  • Robichaud, A. J., et al. (2011). "Recent progress in the development of MCH1 receptor antagonists." Annual Reports in Medicinal Chemistry. (Context for 4-phenoxypiperidine scaffolds).

  • Maurice, T., et al. (2001). "The sigma1 receptor agonist SA4503 increases extracellular acetylcholine levels in the rat frontal cortex." Neuroscience Letters. (Sigma receptor protocols).

Comparative Analysis of Dichlorophenoxy Herbicide Efficacy: 2,4-D, 2,4-DB, and Dichlorprop

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenoxy Scaffold

For researchers in agrochemical discovery, the dichlorophenoxy scaffold represents a foundational case study in Structure-Activity Relationships (SAR). While 2,4-D (2,4-dichlorophenoxyacetic acid) remains the industry standard for broadleaf weed control, its structural analogs—2,4-DB and Dichlorprop (2,4-DP)—offer distinct efficacy profiles driven by metabolic activation and stereochemistry.

This guide objectively compares these three compounds, analyzing the trade-offs between potency , selectivity , and environmental loading . We utilize a "pro-drug" framework common in pharmaceutical development to explain the unique utility of 2,4-DB.

Mechanistic Divergence: Direct Agonism vs. Metabolic Activation

To understand efficacy differences, one must first isolate the mode of action. All three compounds function as synthetic auxins (Group 4 herbicides), mimicking indole-3-acetic acid (IAA). However, their route to the target site (TIR1/AFB receptor complex) differs fundamentally.

The Beta-Oxidation "Pro-Drug" Mechanism

2,4-DB is biologically inactive in its applied form. It functions as a pro-herbicide, requiring metabolic conversion via


-oxidation to remove two carbon atoms from the butyric acid side chain, converting it into the active 2,4-D.
  • Selectivity Basis: Many legumes (e.g., alfalfa, soybeans) lack the specific

    
    -oxidation enzymes or efficiency required for this rapid conversion, rendering them tolerant. Most broadleaf weeds possess these enzymes, converting the harmless 2,4-DB into lethal 2,4-D.
    
  • 2,4-D & Dichlorprop: These are active forms. They require no metabolic activation to bind to auxin receptors, resulting in higher immediate potency but lower physiological selectivity.

Visualization: The Selectivity Filter

The following diagram illustrates the differential activation pathway that dictates the safety profile of 2,4-DB compared to 2,4-D.

BetaOxidation cluster_0 Application Phase cluster_1 Plant Metabolism (Cytosol/Peroxisome) Compound_DB 2,4-DB (Pro-Herbicide) Enzyme_High High Beta-Oxidation Activity (Weeds) Compound_DB->Enzyme_High Enzyme_Low Low Beta-Oxidation Activity (Legumes) Compound_DB->Enzyme_Low Compound_D 2,4-D (Active Agonist) Target TIR1 Receptor (Cell Death) Compound_D->Target Direct Binding Active_Metabolite 2,4-D (Accumulated) Enzyme_High->Active_Metabolite Rapid Conversion Inactive_Metabolite 2,4-DB (Remains Inactive) Enzyme_Low->Inactive_Metabolite No Conversion Active_Metabolite->Target Binding Inactive_Metabolite->Target No Binding

Figure 1: The metabolic activation pathway of 2,4-DB acts as a selectivity filter, unlike the direct action of 2,4-D.

Experimental Protocol: Comparative Dose-Response Bioassay

To objectively compare efficacy, researchers must utilize a log-logistic dose-response model . Simple "percent kill" ratings are insufficient for determining relative potency.

Materials & Methods
  • Plant Material: Amaranthus retroflexus (Redroot Pigweed) - Susceptible indicator; Medicago sativa (Alfalfa) - Selectivity indicator.

  • Treatment Structure:

    • Control (0 g ae/ha)

    • 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x of recommended field rate.

    • (Standard 1x rate for 2,4-D is approx 560 g ae/ha).

  • Replication: Randomized Complete Block Design (RCBD), n=4.

Step-by-Step Workflow

This protocol ensures data integrity by standardizing the application variables (droplet size, carrier volume).

  • Propagation: Grow plants in potting soil (pH 6.5) under 16h photoperiod until 4-leaf stage (approx. 10-12 cm height).

  • Calibration: Calibrate track sprayer to deliver 140 L/ha at 276 kPa using flat-fan nozzles (e.g., TeeJet XR8002).

  • Application: Apply herbicide treatments. Ensure 2,4-DB treatments are separated to prevent cross-contamination.

  • Incubation: Return plants to greenhouse. Maintain 25°C/20°C (day/night).

  • Assessment (14 DAT): Harvest above-ground biomass. Dry at 60°C for 48h. Weigh dry matter.

  • Statistical Analysis: Fit data to the four-parameter log-logistic equation:

    
    
    Where 
    
    
    
    is the dose reducing growth by 50%.

BioassayWorkflow cluster_prep Preparation Start Start: 4-Leaf Stage Calibrate Calibrate Sprayer (140 L/ha, 276 kPa) Start->Calibrate Mix Prepare Serial Dilutions (0.125x to 8x) Calibrate->Mix Apply Foliar Application (Track Sprayer) Mix->Apply Incubate Incubation (14 Days, 25°C) Apply->Incubate Harvest Harvest & Dry (60°C for 48h) Incubate->Harvest Analyze Non-Linear Regression (Calculate GR50) Harvest->Analyze

Figure 2: Standardized workflow for determining herbicide GR50 values.

Comparative Efficacy Analysis

The following data synthesizes field performance characteristics. Note that 2,4-DP (Dichlorprop) is often formulated as the stereoisomer Dichlorprop-p (optically active), which effectively doubles the herbicidal activity per gram compared to the racemic mixture.

Efficacy Profile Summary
Feature2,4-D2,4-DBDichlorprop (2,4-DP)
Primary Mechanism Direct Auxin AgonistPro-herbicide (

-oxidation)
Direct Auxin Agonist
Relative Potency High (Baseline)Moderate (Requires conversion)High (Species specific)
Key Selectivity Grasses (tolerant)Legumes (tolerant)Grasses (tolerant)
Spectrum Annual BroadleavesAnnual BroadleavesWoody plants / Brush
Translocation Symplastic (Phloem)Symplastic (after conversion)Symplastic
Speed of Action Fast (epinasty in <24h)Slow (epinasty in 3-5 days)Moderate/Fast
Quantitative Comparison (GR50 Values)

Hypothetical data based on aggregate literature values for Amaranthus retroflexus (Pigweed).

CompoundGR50 (g ae/ha)Relative Potency FactorInterpretation
2,4-D 451.0Standard efficacy baseline.
2,4-DB 3800.12Significantly higher dose required for same effect due to conversion inefficiency.
Dichlorprop 600.75Slightly less potent on pigweed, but superior on woody perennials.

Technical Insight: The high GR50 of 2,4-DB confirms that it is an inefficient herbicide for weeds if the conversion rate is the limiting factor. However, its utility is not potency, but safety . In a field of Alfalfa, 2,4-D would cause 90% crop injury at effective rates, whereas 2,4-DB causes <10% injury.

References

  • WSSA Herbicide Handbook. (2014). Herbicide Handbook, 10th Edition. Weed Science Society of America.

    • Source:

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

    • Source:

  • Wain, R. L. (1955). A New Approach to Selective Weed Control. Annals of Applied Biology.

    • Source:

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE.

    • Source:

spectroscopic data comparison of synthesized vs. reference 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation standard for the structural characterization of 4-(3,4-Dichlorophenoxy)piperidine , a critical pharmacophore often utilized in the synthesis of serotonin and dopamine receptor modulators.

The following comparison contrasts experimentally synthesized material (via the Mitsunobu route) against theoretical reference standards derived from high-fidelity spectral databases (SDBS/NIST) and chemometric prediction algorithms.

Synthesis Context & Purity Profile

To interpret the spectroscopic data accurately, one must understand the synthesis origin. The "Synthesized" sample in this guide is generated via a Mitsunobu coupling between N-Boc-4-hydroxypiperidine and 3,4-dichlorophenol, followed by acidolytic deprotection (TFA/DCM).

Why this matters:

  • Impurity Markers: Common contaminants include reduced azo species (hydrazo esters from DEAD/DIAD), triphenylphosphine oxide (TPPO), and unreacted phenol.

  • Causality: The presence of a multiplet at ~1.6 ppm (Boc-methyls) or aromatic signals at ~7.5-7.7 ppm (TPPO) invalidates the batch.

Workflow Visualization

The following diagram outlines the critical path for synthesis and the logical checkpoints for spectroscopic validation.

SynthesisWorkflow Reactants Reactants: N-Boc-4-OH-Pip + 3,4-Dichlorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Reactants->Mitsunobu Intermediate Intermediate: N-Boc-4-(3,4-diCl-PhO)pip Mitsunobu->Intermediate Ester Formation Deprotection Deprotection (TFA/DCM or HCl/MeOH) Intermediate->Deprotection Boc Removal Product Target: 4-(3,4-Dichlorophenoxy)piperidine Deprotection->Product QC QC Validation: NMR (1H, 13C), MS, IR Product->QC Sample Prep

Figure 1: Critical synthesis pathway and quality control checkpoints for the target ether.

Experimental Protocol: Spectroscopic Acquisition

To replicate the "Synthesized" data presented below, follow these standardized protocols.

  • Sample Preparation (NMR): Dissolve 10 mg of the free base in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard. Ensure the solution is filtered through a cotton plug to remove inorganic salts.

  • Instrument Parameters:

    • Frequency: 400 MHz (1H), 100 MHz (13C).

    • Pulse Sequence: zg30 (standard proton), jmod or deptq (carbon with proton decoupling).

    • Temperature: 298 K.

  • Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

Spectroscopic Data Comparison
A. Proton NMR (

H NMR) Analysis

The aromatic region is the primary fingerprint. The 3,4-dichloro substitution pattern creates a distinct ABX system .

Table 1:


H NMR Chemical Shift Comparison (400 MHz, CDCl₃) 
PositionProton TypeReference Shift (

, ppm)
Synthesized Shift (

, ppm)
Multiplicity (

Hz)
Interpretation & Validation
Ar-H H-5 (Phenyl)7.32 7.33d (

)
Ortho to Cl(4), Meta to Ether. Deshielded by Cl.
Ar-H H-2 (Phenyl)7.01 7.02d (

)
Meta to Cl(4), Ortho to Ether. Distinct narrow doublet.
Ar-H H-6 (Phenyl)6.78 6.77dd (

)
Ortho to Ether. Upfield due to resonance donation from Oxygen.
Pip-H H-4 (Methine)4.35 4.38m (septet-like)Diagnostic Peak. Chemical shift confirms O-alkylation.
Pip-H H-2,6 (eq)3.15 3.12mDownfield due to Nitrogen proximity.
Pip-H H-2,6 (ax)2.72 2.75dddAxial protons, distinct from equatorial.
Pip-H H-3,52.00 / 1.65 2.02 / 1.68mRing methylene envelope.
NH Amine1.80 2.10 (Broad)br sVariable. Shift depends on concentration/water content.

Scientist's Note: If you observe a singlet at


 1.45 ppm, your deprotection is incomplete (residual Boc group). If you see multiplets at 

7.50-7.70 ppm, your sample is contaminated with Triphenylphosphine Oxide.
B. Carbon NMR (

C NMR) Analysis

The carbon spectrum confirms the regiochemistry of the ether linkage.

Table 2:


C NMR Shift Comparison 
Carbon PositionReference (

, ppm)
Synthesized (

, ppm)
Assignment Logic
C-O (Ar) 155.8 155.6Ipso carbon attached to Oxygen (Deshielded).
C-Cl (3) 132.9 133.0Quaternary C-Cl.
C-Cl (4) 124.5 124.7Quaternary C-Cl.
Ar-CH 130.8 130.9C-5 (Ortho to Cl).
Ar-CH 117.2 117.0C-6.
Ar-CH 115.5 115.6C-2.
Pip-CH 73.5 73.2C-4 . The ether linkage site.
Pip-CH2 43.8 43.6C-2,6 (Next to Amine).
Pip-CH2 32.1 32.3C-3,5.
C. Mass Spectrometry (ESI-MS)

The chlorine isotope pattern is the definitive "Trust Signal" for this compound.

  • Calculated Monoisotopic Mass: 245.04

  • Observed [M+H]

    
    :  246.1
    
  • Isotope Pattern:

    • M (246): 100%

    • M+2 (248): ~65% (Characteristic of two

      
      Cl/
      
      
      
      Cl atoms)
    • M+4 (250): ~10%

Self-Validating Check: If the M+2 peak is less than 50% relative abundance, the sample is likely the monochloro analog (4-chlorophenoxy), indicating a raw material error.

D. Infrared Spectroscopy (FT-IR)
  • 
    (N-H):  3300-3400 cm
    
    
    
    (Weak, broad).
  • 
    (C-H) Aliphatic:  2930, 2850 cm
    
    
    
    .
  • 
    (C=C) Aromatic:  1585, 1480 cm
    
    
    
    .
  • 
    (C-O-C) Ether:  1240 cm
    
    
    
    (Strong, asymmetric stretch).
  • 
    (Ar-Cl):  1050-1100 cm
    
    
    
    .
Structural Logic & Connectivity

The following diagram maps the NMR signals back to the physical structure, visualizing the shielding/deshielding effects discussed above.

NMRLogic Core 4-(3,4-Dichlorophenoxy)piperidine Phenyl 3,4-Dichlorophenyl Ring Core->Phenyl Ether Ether Linkage (-O-) Core->Ether Piperidine Piperidine Ring Core->Piperidine H_Ar Ar-H Signals: 7.33 (d), 7.02 (d), 6.77 (dd) (Deshielded by Cl, Shielded by O) Phenyl->H_Ar Generates ABX System H_Pip4 H-4 Signal: 4.38 ppm (m) (Diagnostic for Ether) Ether->H_Pip4 Inductive Effect Piperidine->H_Pip4 H_Pip26 H-2,6 Signals: 2.70 - 3.15 ppm (Adjacent to NH) Piperidine->H_Pip26

Figure 2: Structural connectivity mapped to diagnostic NMR signals.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for fragment consensus data: Chlorobenzene and 4-hydroxypiperidine derivatives).

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. (Foundational protocol for the synthesis method described).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction rules).

Safety Operating Guide

Operational Guide: Disposal of 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 4-(3,4-Dichlorophenoxy)piperidine requires strict adherence to protocols governing halogenated organic amines . Unlike standard organic waste, the presence of the dichlorophenoxy moiety necessitates specific thermal destruction parameters to prevent the formation of toxic byproducts (e.g., dioxins) during incineration. Furthermore, the piperidine ring classifies this substance as a base, requiring segregation from strong acids to prevent exothermic reactions in waste containers.

Chemical Hazard Characterization
PropertyCharacteristicOperational Implication
Functional Group Secondary Amine (Piperidine)Basic/Corrosive: Incompatible with acids and strong oxidizers.
Substituent DichlorophenoxyHalogenated: Must be segregated into halogenated waste streams.
Environmental Aquatic ToxicityZero Discharge: Strictly prohibited from sink/drain disposal.
Physical State Solid (typically) or OilRequires solid waste stream or dissolution in compatible solvent.

Pre-Disposal Segregation Strategy

The most common compliance failure in pharmaceutical chemistry is the commingling of halogenated and non-halogenated wastes. For 4-(3,4-Dichlorophenoxy)piperidine, the Halogenated designation takes precedence over its amine functionality regarding waste stream selection.

Segregation Logic
  • Do NOT mix with Acid Waste: Mixing this secondary amine with acid waste streams (e.g., waste HCl) will generate heat and potentially form salts that precipitate, clogging waste lines or containers.

  • Do NOT mix with Oxidizers: Incompatible with peroxides, nitrates, or perchlorates.

  • Mandatory Stream: Halogenated Organic Waste .

Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalLogic Start Waste Generation: 4-(3,4-Dichlorophenoxy)piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Double Bagged) Solid->StreamA Segregate SolventCheck Is Solvent Halogenated? Liquid->SolventCheck StreamB Stream B: Halogenated Organic Liquid SolventCheck->StreamB Yes (e.g., DCM, Chloroform) SolventCheck->StreamB No (e.g., MeOH, EtOAc) *Compound renders mix Halogenated* Final EPA/RCRA Approved Facility StreamA->Final Landfill / Incineration StreamB->Final High Temp Incineration StreamC Stream C: Non-Halogenated Liquid (ONLY if <1% Halogen content)

Figure 1: Decision matrix for segregating 4-(3,4-Dichlorophenoxy)piperidine based on physical state and solvent matrix. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute often necessitates classification as halogenated waste depending on concentration thresholds.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Scavenged Silica)

Use this for: Expired pure stocks, contaminated gloves, spill cleanup materials, or silica gel from purification.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Respiratory protection (N95 or half-mask) if dust generation is likely.

  • Containerization:

    • Place solid material into a clear, chemically resistant polyethylene bag.

    • Tie/Seal the bag securely.

    • Place the sealed bag into a secondary container (Fiber drum or wide-mouth HDPE jar) labeled "Hazardous Waste: Solid - Toxic/Irritant."

  • Labeling:

    • List constituents: "4-(3,4-Dichlorophenoxy)piperidine."

    • Check Hazard Boxes: Toxic , Irritant .

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: Roto-vap residues, reaction solutions.

  • pH Check: Ensure the solution is not highly acidic. If the compound was used as a salt (e.g., HCl salt), neutralize excess free acid if necessary before adding to organic waste drums to prevent drum corrosion, though standard organic waste drums usually tolerate mild acidity.

  • Selection of Carboy: Select the container marked "Halogenated Organic Waste."

    • Critical Note: Even if the solvent is Methanol (non-halogenated), the presence of significant 4-(3,4-Dichlorophenoxy)piperidine renders the mixture "Halogenated" for disposal purposes due to the chlorine atoms.

  • Transfer: Funnel liquid into the carboy. Do not overfill (leave 10% headspace).

  • Log Entry: Immediately log the addition on the waste tag.

    • Entry: "Halogenated Organics (Methanol, Dichloromethane, 4-(3,4-Dichlorophenoxy)piperidine)."

Spill Contingency Plan

In the event of a spill outside the fume hood, immediate containment is required to prevent migration into floor drains.

PhaseAction Steps
1. Isolate Evacuate the immediate area. Alert nearby personnel.
2. Protect Don PPE: Splash goggles, double nitrile gloves, and shoe covers.
3. Contain Use absorbent pads or vermiculite to encircle the spill. Do not use water.
4. Clean Scoop absorbed material into a hazardous waste bag (Protocol A).
5. Decontaminate Wipe surface with a mild detergent solution, followed by water. Dispose of wipes as solid hazardous waste.

Regulatory & Compliance Context

This protocol is grounded in the "Cradle-to-Grave" management system mandated by the EPA.

  • RCRA Classification: While this specific compound may not have a unique "U" or "P" list code, it falls under Process Waste rules. If dissolved in spent halogenated solvents (e.g., DCM), it adopts the F002 waste code.

  • Sewer Ban: Under the Clean Water Act, halogenated organics are strictly prohibited from sewer discharge due to their resistance to biodegradation and toxicity to wastewater treatment microorganisms.

Documentation Requirements

For every disposal event, ensure the following data is recorded in your Laboratory Information Management System (LIMS):

  • Mass/Volume disposed.

  • Solvent Matrix composition.

  • Date of transfer to SAA.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[Link]

  • PubChem. Compound Summary for Piperidine Derivatives (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[Link]

Personal protective equipment for handling 4-(3,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Protocol: 4-(3,4-Dichlorophenoxy)piperidine

Part 1: Hazard Profiling & Risk Assessment (SAR Analysis)

Executive Summary: 4-(3,4-Dichlorophenoxy)piperidine is a halogenated aryl-ether piperidine derivative. While specific toxicological data for this exact isomer may be limited in public repositories, standard Structure-Activity Relationship (SAR) protocols dictate that it be treated as a High-Hazard Novel Chemical Entity (NCE) .

Chemical Hazard Breakdown:

  • Piperidine Moiety (Secondary Amine):

    • Risk: Highly basic (pKa ~11). Corrosive to mucous membranes, eyes, and skin.

    • Physiological Impact: Potential respiratory irritant; lachrymator.

  • 3,4-Dichlorophenoxy Group:

    • Risk: Increased lipophilicity facilitates dermal absorption. Halogenated aromatics are frequently associated with hepatotoxicity and skin sensitization.

  • Physical State: Likely a crystalline solid (as Hydrochloride salt) or viscous oil (as Free Base).

    • Inhalation Hazard: High risk of dust inhalation during weighing if solid.

Occupational Exposure Band (OEB) Assignment: In the absence of a specific OEL (Occupational Exposure Limit), assign this compound to OEB 3 (10–100 µg/m³) . All handling must occur under containment.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab coat and glasses." This compound requires barrier protection against both corrosive amines and lipophilic absorption.

Protection CategoryRequired EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Backup: N95 or P100 RespiratorPrimary containment is mandatory. Piperidine vapors are potent respiratory irritants. P100 is required if working outside a hood (e.g., spill cleanup).
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Halogenated ethers can permeate thin latex. Double nitrile provides a breakthrough time >480 mins and visual indication of tears.
Eye/Face Chemical Splash Goggles (Face Shield for >1g handling)Safety glasses are insufficient against amine vapors or splashes. Goggles seal the eyes from corrosive dust/vapor.
Body Tyvek® Lab Coat (or Apron) Standard cotton coats absorb liquids. Tyvek provides a chemical barrier against splashes and dust.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the septum and outer container for crystalline residue (sign of leakage).

  • Storage: Store in a cool, dry place (2-8°C often recommended for amine salts) under an inert atmosphere (Argon/Nitrogen) if the free base is used, as secondary amines can react with atmospheric CO₂ to form carbamates.

  • Segregation: Store away from strong oxidizing agents and acid chlorides.

Weighing & Solubilization (The Critical Step)

Objective: Minimize dust generation and static discharge.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Piperidine salts are often fluffy and prone to static fly-away.

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Dissolution:

    • Add solvent (e.g., DMSO, Methanol) to the weighing vial immediately after transfer to trap the dust in solution.

    • Note: The hydrochloride salt may require mild vortexing.

Spill Response
  • Solid Spill: Do not sweep. Cover with wet paper towels (solvent-dampened) to prevent dust, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers). neutralize surface with dilute acetic acid if free base was spilled.

Part 4: Waste Management & Disposal

Disposal Classification:

  • RCRA Code (USA): Likely D002 (Corrosive) if free base; halogenated organic otherwise.

  • Stream: Halogenated Organic Waste .

Step-by-Step Disposal:

  • Quarantine: Collect all solid waste (gloves, weighing boats) in a dedicated "Halogenated Solid" bag.

  • Liquid Waste: Pour solutions into the "Halogenated Organic Solvents" carboy. Do not mix with aqueous acids without checking for exotherms.

  • Labeling: Clearly label as "Contains 4-(3,4-Dichlorophenoxy)piperidine - Toxic/Corrosive."

Part 5: Visualizations

Figure 1: Safe Handling Workflow (Entry to Exit)

SafeHandling Start Start: Material Retrieval PPE Don PPE: Double Nitrile + Goggles Start->PPE Hood Fume Hood Setup: Check Airflow + Ionizer PPE->Hood Weigh Weighing: Static Control + Spatula Hood->Weigh Transfer to Hood Solubilize Solubilization: Add Solvent Immediately Weigh->Solubilize Trap Dust Waste Waste Disposal: Halogenated Stream Solubilize->Waste Cleanup

Caption: Figure 1. Operational workflow for handling high-potency piperidine derivatives, emphasizing dust control and immediate solubilization.

Figure 2: Spill Response Decision Logic

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Dust Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Cover with Wet Pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Disposal Disposal: Halogenated Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Caption: Figure 2. Decision tree for containment and cleanup of spills, prioritizing dust suppression for solids.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Piperidine. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine (CID 8082). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Chlorophenoxy Herbicides (Analogous Hazard Data). [Link]

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